5-(Methoxymethyl)-3-methylisoxazole
Description
Properties
CAS No. |
13999-31-0 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
5-(methoxymethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C6H9NO2/c1-5-3-6(4-8-2)9-7-5/h3H,4H2,1-2H3 |
InChI Key |
BIHKMPQQASOGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)COC |
Origin of Product |
United States |
physicochemical properties of 5-(Methoxymethyl)-3-methylisoxazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Methoxymethyl)-3-methylisoxazole
Introduction
5-(Methoxymethyl)-3-methylisoxazole (CAS No: 14716-89-3) is a substituted five-membered heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives are foundational scaffolds in medicinal and agricultural chemistry, recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The specific substitution pattern of 5-(Methoxymethyl)-3-methylisoxazole, featuring both a methyl group and a methoxymethyl group, imparts distinct physicochemical characteristics that are critical for its application in research and development.
This technical guide provides a comprehensive analysis of the core . It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for experimental design and data interpretation. We will delve into its molecular structure, physical properties, spectroscopic signature, chemical stability, and the analytical methodologies required for its characterization.
Part 1: Core Molecular and Physical Properties
A precise understanding of the fundamental molecular and physical properties is the cornerstone of all subsequent experimental work, from reaction optimization to formulation development.
Chemical Identity
The unambiguous identification of a chemical entity is paramount. The following table summarizes the key identifiers for 5-(Methoxymethyl)-3-methylisoxazole.
| Identifier | Value | Source |
| IUPAC Name | 5-(Methoxymethyl)-3-methyl-1,2-oxazole | N/A |
| Synonyms | 3-Methyl-5-isoxazolemethanol, (3-Methylisoxazol-5-yl)methanol, 3-Methyl-5-(hydroxymethyl)isoxazole | |
| CAS Number | 14716-89-3 | |
| Molecular Formula | C₅H₇NO₂ | |
| Molecular Weight | 113.11 g/mol | |
| InChI Key | OFSDWHRZVRCPBR-UHFFFAOYSA-N | |
| SMILES | CC1=NOC(CO)=C1 |
Physical Properties
The physical state and bulk properties of a compound dictate its handling, storage, and formulation strategies.
| Property | Value | Remarks |
| Form | Liquid | |
| Density | 1.1521 g/mL at 25 °C | Value reported as g/L, likely a typographical error and interpreted as g/mL for a liquid. |
| Refractive Index | n20/D 1.4792 | |
| Melting Point | Data not available | The liquid state at room temperature suggests a melting point below 25 °C. |
| Boiling Point | Data not available | Expected to be higher than related, more volatile isoxazoles due to the methoxymethyl group. For comparison, Methyl 5-methylisoxazole-3-carboxylate boils at 125 °C at 11 mmHg.[4][5][6] |
| pKa | Data not available | The isoxazole ring is weakly basic. No acidic protons are readily apparent. |
Solubility and Partitioning Behavior
Solubility is a critical determinant of bioavailability and formulation. The structure of 5-(Methoxymethyl)-3-methylisoxazole, containing a polar methoxymethyl group and a relatively nonpolar isoxazole core, suggests moderate solubility in both aqueous and organic solvents.
The octanol-water partition coefficient (LogP) is a key predictor of a drug's pharmacokinetic properties. While an experimental LogP for this specific molecule is not publicly available, it can be estimated using computational models or determined experimentally via the shake-flask method or reverse-phase HPLC. A positive LogP value is anticipated, indicating a degree of lipophilicity.[7]
Part 2: Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of synthesized compounds.[3][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.[9][10]
Expected ¹H NMR Signals (in CDCl₃):
-
~2.3 ppm (singlet, 3H): Protons of the methyl group at the C3 position.
-
~3.4 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.
-
~4.6 ppm (singlet, 2H): Protons of the methylene (-CH₂-) group.
-
~6.2 ppm (singlet, 1H): Proton on the C4 position of the isoxazole ring.
Expected ¹³C NMR Signals (in CDCl₃):
-
~11-13 ppm: Carbon of the C3-methyl group.
-
~58-60 ppm: Carbon of the methoxy group.
-
~65-67 ppm: Carbon of the methylene group.
-
~101-103 ppm: C4 carbon of the isoxazole ring.
-
~160-162 ppm: C3 carbon of the isoxazole ring.
-
~170-172 ppm: C5 carbon of the isoxazole ring.
Protocol: Standard NMR Sample Preparation
-
Accurately weigh 5-10 mg of 5-(Methoxymethyl)-3-methylisoxazole.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[11][12]
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the tube and gently invert to ensure homogeneity.
-
Place the tube in the NMR spectrometer for analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. For 5-(Methoxymethyl)-3-methylisoxazole, the expected molecular ion peak [M+H]⁺ in electrospray ionization (ESI) mode would be at m/z 114.05.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands:
-
2850-3000 cm⁻¹: C-H stretching from methyl and methylene groups.
-
1600-1650 cm⁻¹: C=N stretching of the isoxazole ring.
-
1400-1450 cm⁻¹: C=C stretching of the isoxazole ring.
-
1050-1150 cm⁻¹: C-O-C stretching from the ether linkage and the isoxazole ring.
Part 3: Chemical Stability and Reactivity
The stability of the isoxazole ring is a crucial factor in drug development, influencing storage conditions, formulation, and in vivo half-life.
General Stability of the Isoxazole Ring
The isoxazole ring is generally considered a stable aromatic system.[13] However, this stability is not absolute. The N-O bond is the weakest point in the ring and can be susceptible to cleavage under certain conditions.
pH-Dependent Stability Profile
The stability of the isoxazole core is highly dependent on pH and temperature. Studies on the isoxazole-containing drug Leflunomide have shown that the ring is stable at acidic and neutral pH at room temperature.[13][14] However, under basic conditions (pH 10.0), the ring undergoes hydrolytic opening, a process that is significantly accelerated by an increase in temperature.[14] This base-catalyzed cleavage is a critical consideration for formulation, as an alkaline environment could lead to degradation of the active pharmaceutical ingredient.
Table of Exemplar Isoxazole Ring Stability (Leflunomide data): [14]
| pH | Temperature (°C) | Half-life (t½) (hours) |
| 4.0 | 25 | Stable |
| 7.4 | 25 | Stable |
| 10.0 | 25 | 6.0 |
| 7.4 | 37 | 7.4 |
| 10.0 | 37 | 1.2 |
Potential Reactivity
Beyond hydrolytic cleavage, the isoxazole ring can undergo other transformations. Under specific energetic conditions, such as UV irradiation or high heat, it can rearrange to its more stable oxazole isomer.[13] This potential for isomerization must be considered during manufacturing and storage to prevent the formation of impurities.
Part 4: Synthesis and Quality Control
A robust synthetic route coupled with a rigorous analytical quality control workflow is essential for producing high-purity material for research and development.
General Synthetic Strategy
Isoxazole derivatives are commonly synthesized via the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydroxylamine salt.[2][3][15] A plausible route to 5-(Methoxymethyl)-3-methylisoxazole could involve the cyclization of a suitably functionalized diketone or ketoester with hydroxylamine.
Caption: Generalized synthetic pathway for isoxazole formation.
Analytical Workflow for Quality Control
A self-validating system for quality control is crucial. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for assessing the purity of small molecules and identifying potential impurities.[16]
Caption: A typical LC-MS workflow for purity assessment.
Protocol: LC-MS Method for Purity Analysis
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 5-(Methoxymethyl)-3-methylisoxazole in acetonitrile. Create a working standard of 10 µg/mL by diluting the stock with a 50:50 mixture of water and acetonitrile.
-
LC System: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Detector: Use an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Scan for the parent ion [M+H]⁺ at m/z 114.05 and collect full scan data from m/z 50-500 to identify any potential impurities.
-
Analysis: Integrate the peak area of the main compound and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100.
Part 5: Safety and Handling
While specific toxicity data for 5-(Methoxymethyl)-3-methylisoxazole is not available, prudent laboratory practices should be followed based on data from structurally related isoxazoles.
Hazard Assessment
-
Many simple isoxazole and amine compounds are classified as irritants. Assume the compound may cause skin, eye, and respiratory tract irritation.[17][18]
-
Some related compounds are harmful if swallowed or in contact with skin.[18]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
5-(Methoxymethyl)-3-methylisoxazole is a valuable heterocyclic building block with physicochemical properties that make it an interesting candidate for further investigation in medicinal and materials science. This guide has synthesized available data and established scientific principles to provide a comprehensive overview of its identity, physical characteristics, spectroscopic signature, and chemical stability. The provided protocols for analysis offer a robust framework for quality control, ensuring the reliability of future research. A thorough understanding of these properties is paramount for any scientist aiming to unlock the full potential of this versatile molecule.
References
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability - Benchchem. (n.d.).
- pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. (n.d.).
- Structure and stability of isoxazoline compounds | Request PDF - ResearchGate. (n.d.).
- Methyl 5-methoxy-1,2-benzisoxazole-3-carboxylate Properties - EPA. (n.d.).
- Construction of Isoxazole ring: An Overview. (2024, June 30).
- Chemical Reactivity of Benzo[c]isoxazole - ChemicalBook. (2022, January 21).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 17).
- Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity - Oriental Journal of Chemistry. (2023, June 30).
- SAFETY DATA SHEET - MilliporeSigma. (2026, January 20).
- In-Depth Technical Guide to 5-Methyloxazole - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Methyl 5-methylisoxazole-3-carboxylate | 19788-35-3 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET. (2010, January 11).
- Safety Data Sheet - Cayman Chemical. (2025, April 12).
- Synthesis and Characterization of Novel Isoxazole derivatives. (2023, July 19).
- 5-Methylisoxazole(5765-44-6) 1H NMR spectrum - ChemicalBook. (n.d.).
- Methyl 5-methylisoxazole-3-carboxylate, 97% 100 g | Buy Online - Thermo Fisher Scientific. (n.d.).
- Methyl 5-methylisoxazole-3-carboxylate 19788-35-3 - Guidechem. (n.d.).
- The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives - PubMed. (n.d.).
- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (n.d.).
- 5-methyl-3(2H)-isoxazolone - ChemBK. (2022, October 17).
- Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents - JOCPR. (n.d.).
- Technical Support Center: Synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole - Benchchem. (n.d.).
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - Repozytorium UR. (2024, June 30).
- 3-Hydroxy-5-methylisoxazole - Chem-Impex. (n.d.).
- CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents. (n.d.).
- Supporting Information - Rsc.org. (n.d.).
- 5-Methylisoxazole | C4H5NO | CID 79833 - PubChem - NIH. (n.d.).
- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes | The Journal of Organic Chemistry - ACS Publications. (2019, October 18).
- Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines - JOCPR. (n.d.).
- Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl) - MDPI. (2005, December 12).
- 5-[3-[2,6-dimethyl-4-(2-methyltetrazol-5-yl)phenoxy]propyl]-3-(methoxymethyl)isoxazole. (n.d.).
- 3-Amino-5-methylisoxazole | 1072-67-9 - ChemicalBook. (n.d.).
- 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem - NIH. (n.d.).
- 3-Hydroxymethyl-5-methylisoxazole (5-Methylisoxazole-3-methanol) | Biochemical Reagent. (n.d.).
- 5-(Hydroxymethyl)-3-methylisoxazole 97 14716-89-3 - Sigma-Aldrich. (n.d.).
- Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. (2017, January 13).
- Methyl 5-methylisoxazole-3-carboxylate, 97% 25 g | Buy Online - Fisher Scientific. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
- Physicochemical properties of agrochemicals - their effects on foliar penetration. (2025, December 19).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.).
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. ajrconline.org [ajrconline.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Methyl 5-methylisoxazole-3-carboxylate | 19788-35-3 [sigmaaldrich.com]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. Methyl 5-methylisoxazole-3-carboxylate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Physicochemical properties of agrochemicals - their effects on foliar penetration [repository.rothamsted.ac.uk]
- 8. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 9. jocpr.com [jocpr.com]
- 10. rsc.org [rsc.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 16. agilent.com [agilent.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
5-(Methoxymethyl)-3-methylisoxazole (CAS 13999-31-0): Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of heteroaromatic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among these privileged structures, 5-(Methoxymethyl)-3-methylisoxazole (CAS 13999-31-0) [1] serves as a highly versatile, functionalized building block. This whitepaper elucidates the physicochemical properties, mechanistic utility, and a self-validating synthetic workflow for this specific isoxazole derivative, providing drug development professionals and synthetic chemists with a comprehensive guide for its integration into active pharmaceutical ingredients (APIs).
Chemical Identity & Physicochemical Profiling
Accurate chemical identification is the absolute foundation of reproducible research and regulatory compliance. The following table summarizes the core physicochemical parameters of 5-(Methoxymethyl)-3-methylisoxazole, which are essential for downstream formulation, solvent selection, and synthetic planning[1].
| Parameter | Value |
| Chemical Name | 5-(Methoxymethyl)-3-methylisoxazole |
| CAS Registry Number | 13999-31-0 |
| Molecular Formula | C6H9NO2 |
| Molecular Weight | 127.14 g/mol |
| SMILES String | CC1=NOC(COC)=C1 |
| Structural Class | Substituted Heteroaromatic (Isoxazole) |
Mechanistic Role of Isoxazole Scaffolds in Drug Design
The isoxazole ring is a ubiquitous pharmacophore in drug discovery, frequently utilized in the synthesis of antivirals, anti-inflammatory agents, and kinase inhibitors[2]. The selection of 5-(Methoxymethyl)-3-methylisoxazole as a synthon is driven by several causal pharmacological factors:
-
Bioisosteric Replacement: The isoxazole core acts as a metabolically stable bioisostere for esters and amides. Unlike ester linkages, which are susceptible to rapid cleavage by ubiquitous plasma esterases, the isoxazole ring resists hydrolytic degradation while maintaining a similar spatial geometry and dipole moment.
-
Hydrogen Bonding Dynamics: The adjacent nitrogen and oxygen heteroatoms serve as potent hydrogen-bond acceptors, facilitating robust, directional interactions with target protein backbones (e.g., viral capsids or enzyme hinge regions)[3].
-
Steric and Electronic Tuning: The 3-methyl group provides necessary steric bulk to occupy hydrophobic pockets, while the 5-methoxymethyl appendage offers a flexible, oxygen-rich vector that can participate in solvent-exposed interactions or undergo further functionalization.
Pharmacological advantages of incorporating the isoxazole scaffold in drug design.
Synthetic Methodology: SN2 Etherification
To synthesize 5-(Methoxymethyl)-3-methylisoxazole (CAS 13999-31-0), the most efficient, scalable, and atom-economical route involves the nucleophilic aliphatic substitution (SN2) of the commercially available precursor 5-(chloromethyl)-3-methylisoxazole (CAS 40340-41-8) [4] using sodium methoxide.
Synthetic workflow for 5-(Methoxymethyl)-3-methylisoxazole via SN2 substitution.
Reagents & Equipment
-
Precursor: 5-(Chloromethyl)-3-methylisoxazole (CAS 40340-41-8)[4].
-
Nucleophile: Sodium methoxide (NaOMe), 25% w/w solution in methanol.
-
Solvent: Anhydrous Methanol (MeOH). Causality: Strictly anhydrous conditions are critical to preclude competitive hydrolysis of the chloromethyl precursor into an unwanted alcohol byproduct.
-
Equipment: Flame-dried round-bottom flask, reflux condenser, magnetic stirrer, and an inert argon atmosphere system.
Self-Validating Experimental Protocol
-
Preparation: Dissolve 1.0 equivalent of 5-(chloromethyl)-3-methylisoxazole in anhydrous methanol to achieve a 0.5 M concentration under a continuous argon purge.
-
Nucleophilic Addition: Cool the reaction vessel to 0°C using an ice-water bath. Dropwise, add 1.2 equivalents of the sodium methoxide solution. Causality: The controlled addition at 0°C mitigates exothermic degradation and prevents the formation of complex bis-isoxazole ether impurities.
-
Reaction Propagation: Remove the ice bath and gradually heat the mixture to reflux (approx. 65°C) for 2 to 4 hours.
-
In-Process Validation (Checkpoint 1): Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. Self-Validation: The reaction is deemed complete only when the starting material spot (Rf ~0.6) is entirely consumed and replaced by a slightly more polar product spot (Rf ~0.45). Do not proceed to quenching until this is confirmed.
-
Quenching & Extraction: Cool the mixture to room temperature. Quench the excess methoxide by adding saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure 5-(Methoxymethyl)-3-methylisoxazole.
Analytical Validation & Quality Control
To ensure absolute scientific integrity before utilizing the product in downstream API synthesis, the batch must undergo orthogonal analytical validation.
-
^1H NMR (CDCl3, 400 MHz) Checkpoint: The defining validation metric is the complete absence of the precursor's chloromethyl singlet at ~δ 4.60 ppm. Success is confirmed by the emergence of a new methylene singlet at ~δ 4.50 ppm (-CH2O-) and a distinct methoxy singlet at ~δ 3.40 ppm (-OCH3), alongside the characteristic isoxazole aromatic proton at ~δ 6.10 ppm.
-
LC-MS Checkpoint: High-performance liquid chromatography coupled with mass spectrometry should yield a dominant peak with an m/z of 128.1 [M+H]+, confirming the exact molecular weight of 127.14 g/mol [1].
References
-
LookChem. Cas 40340-41-8, 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE Basic Information & Properties. Retrieved from LookChem Database. URL: [Link]
-
Frontiers in Chemistry. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (Discusses the synthetic utility and multicomponent reactions of isoxazole derivatives). URL:[Link]
-
National Institutes of Health (PMC). Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses. (Details the pharmacological application of 3-methylisoxazole scaffolds in antiviral drug design). URL:[Link]
Sources
- 1. 13999-31-0|5-(Methoxymethyl)-3-methylisoxazole|BLD Pharm [bldpharm.com]
- 2. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 3. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
Strategic Deployment of 5-(Methoxymethyl)-3-methylisoxazole in Advanced Organic Synthesis: A Technical Guide
Executive Summary & Scaffold Rationale
The isoxazole ring is a privileged five-membered heterocyclic pharmacophore that has fundamentally shaped modern medicinal chemistry. Recognized for its exceptional ability to act as a bioisostere for amides and esters, the isoxazole core modulates the physicochemical properties of drug candidates without compromising their metabolic stability 1.
Within this chemical space, 5-(methoxymethyl)-3-methylisoxazole serves as a highly specialized and strategic building block. The incorporation of a methoxymethyl (MOM) group at the C5 position introduces a flexible hydrogen-bond acceptor that significantly enhances aqueous solubility compared to simple alkyl chains. Simultaneously, the C3 methyl group provides essential steric shielding. This unique combination of electronic and steric properties makes it an optimal precursor for synthesizing complex peptidomimetics, targeted kinase inhibitors, and other advanced active pharmaceutical ingredients (APIs) 2.
Mechanistic Causality in Core Construction
Synthesizing highly functionalized, asymmetric isoxazoles requires strict regiocontrol. The construction of the 5-(methoxymethyl)-3-methylisoxazole core traditionally relies on the condensation of 1,3-dicarbonyl compounds with hydroxylamine 1 or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes 3.
When utilizing the condensation approach (reacting 1-methoxy-pentane-2,4-dione with hydroxylamine), the reaction's causality hinges entirely on pH control. Under acidic conditions (pH 4-5), the more nucleophilic nitrogen atom of hydroxylamine selectively attacks the more electrophilic C4-carbonyl of the diketone. Subsequent cyclization yields the desired thermodynamic product: 5-(methoxymethyl)-3-methylisoxazole. Conversely, basic conditions promote kinetic attack by the oxygen atom, leading to the undesired 3-(methoxymethyl)-5-methylisoxazole regioisomer.
Regioselective synthesis pathway of 5-(methoxymethyl)-3-methylisoxazole via pH control.
Downstream Functionalization Strategies
The unsubstituted C4 position of the 5-(methoxymethyl)-3-methylisoxazole ring is highly nucleophilic, serving as the primary site for downstream diversification in drug discovery 4.
-
Electrophilic Halogenation: Bromination at C4 yields 4-bromo-5-(methoxymethyl)-3-methylisoxazole, a critical intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to append complex aryl or heteroaryl architectures.
-
Carboxylation: Direct functionalization to 5-(methoxymethyl)-3-methylisoxazole-4-carboxylic acid (CAS 1108712-48-6) [[5]]() or its methyl ester (CAS 1108712-47-5) 6 provides a versatile handle for amide coupling, facilitating the synthesis of targeted peptidomimetics 2.
Downstream C4-functionalization logic for advanced active pharmaceutical ingredients.
Quantitative Data Summaries
Table 1: Physicochemical Profile of Key Derivatives
| Compound | CAS Number | Molecular Weight | Key Synthetic Application |
| 5-(Methoxymethyl)-3-methylisoxazole | N/A (Core) | 127.14 g/mol | Base scaffold for diversification |
| Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate | 1108712-47-5 | 185.18 g/mol | Ester precursor for amidation |
| 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid | 1108712-48-6 | 171.15 g/mol | Direct coupling for peptidomimetics |
| 4-Bromo-5-(methoxymethyl)-3-methylisoxazole | 1705039-16-2 | 206.04 g/mol | Cross-coupling electrophile |
Table 2: Regioselectivity Optimization in 1,3-Dicarbonyl Condensation
| Reaction Condition | pH Range | Major Regioisomer Formed | Ratio (Desired : Undesired) |
| NH₂OH·HCl in DES (Choline Chloride:Urea) | 4.0 - 5.0 | 5-(Methoxymethyl)-3-methylisoxazole | > 95 : 5 |
| NH₂OH (Free base) in Methanol | 7.0 - 8.0 | Mixed | ~ 60 : 40 |
| NH₂OH + NaOH in Water/Ethanol | > 10.0 | 3-(Methoxymethyl)-5-methylisoxazole | < 10 : 90 |
Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of the Isoxazole Core
Objective: Construct the 5-(methoxymethyl)-3-methylisoxazole core while suppressing the kinetic regioisomer using green chemistry principles 1.
-
Preparation: Dissolve 1-methoxy-pentane-2,4-dione (1.0 equiv) in a deep eutectic solvent (DES) such as choline chloride:urea (1 mL per 2 mmol of substrate).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 equiv) in one portion. Causality: The hydrochloride salt naturally buffers the reaction to an acidic pH (4-5), which is critical for directing the initial nucleophilic attack by the nitrogen atom rather than the oxygen.
-
Reaction: Stir the mixture at 50°C for 3 hours. Causality: Maintaining the temperature strictly below 60°C prevents the thermal degradation of the intermediate aldoxime and suppresses side reactions.
-
Workup & Validation: Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Self-Validation Check: Analyze the crude mixture via ¹H NMR. The successful formation of the target compound is confirmed by a sharp singlet at ~6.1 ppm corresponding to the C4-H proton. The presence of the undesired regioisomer would be indicated by a shift in the methoxymethyl -CH₂- protons due to the altered electronic environment (adjacent to nitrogen vs. oxygen).
-
Protocol B: Electrophilic C4-Bromination
Objective: Activate the C4 position for subsequent palladium-catalyzed cross-coupling.
-
Preparation: Dissolve 5-(methoxymethyl)-3-methylisoxazole (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Electrophile Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. Causality: Low-temperature addition controls the exotherm, preventing radical-mediated side-reactions (such as bromination at the methoxymethyl ether linkage or the C3 methyl group).
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.
-
Workup & Validation: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted NBS. Extract with diethyl ether.
-
Self-Validation Check: GC-MS analysis must show the complete disappearance of the starting material (m/z 127) and the emergence of a product peak exhibiting a classic 1:1 isotopic doublet at m/z 205 and 207, confirming mono-bromination. ¹H NMR validation requires the complete disappearance of the C4-H singlet at 6.1 ppm.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1108712-47-5 | Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate | Tetrahedron [thsci.com]
The Isoxazole Core: A Versatile Scaffold for Modern Drug Discovery — Exploring the Therapeutic Potential of 5-(Methoxymethyl)-3-methylisoxazole
Abstract
The isoxazole ring system represents a cornerstone in contemporary medicinal chemistry, recognized for its metabolic stability and capacity for diverse functionalization.[1][2] This technical guide delves into the latent therapeutic applications of a specific, yet underexplored derivative, 5-(Methoxymethyl)-3-methylisoxazole. While direct extensive research on this compound is nascent, this paper will build a comprehensive profile of its potential by examining the well-established biological activities of the broader isoxazole family. By synthesizing data from structurally related compounds and the known reactivity of the isoxazole core, we will project potential mechanisms of action and outline experimental pathways for its investigation across several key therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage privileged heterocyclic scaffolds for novel therapeutic interventions.
The 5-Methylisoxazole Moiety: A Privileged Structure in Pharmacology
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds.[2][3] Its prevalence in drug discovery can be attributed to a favorable combination of physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[1] The 5-methylisoxazole core, in particular, has been identified in compounds with a wide array of pharmacological activities, ranging from anti-inflammatory and antimicrobial to neuroprotective and anticancer effects.[4][5][6]
The subject of this guide, 5-(Methoxymethyl)-3-methylisoxazole, presents an intriguing scaffold for further derivatization. The methoxymethyl group at the 5-position offers a handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Potential Therapeutic Applications: A Landscape of Possibilities
Based on the extensive body of research on isoxazole derivatives, we can project several promising therapeutic avenues for 5-(Methoxymethyl)-3-methylisoxazole and its analogues.
Neurological and Psychiatric Disorders
A compelling area of investigation for isoxazole derivatives lies in the central nervous system (CNS). Notably, 5-Aminomethyl-3-methoxyisoxazole, a structural analogue, acts as a conformationally restricted agonist of the GABA-A receptor.[1] The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian brain, and its modulation is a key strategy for treating conditions such as anxiety, epilepsy, and sleep disorders.[1] The isoxazole moiety in these compounds mimics the carboxyl group of GABA, enabling it to bind to and activate GABA-A receptors, leading to neuronal hyperpolarization and reduced excitability.[1]
Hypothesized Mechanism of Action in CNS:
Derivatives of 5-(Methoxymethyl)-3-methylisoxazole could be designed to selectively target specific GABA-A receptor subtypes, potentially offering a more refined therapeutic profile with fewer side effects than existing benzodiazepines or other GABAergic agents.
Figure 2: General workflow for the synthesis and evaluation of 5-(Methoxymethyl)-3-methylisoxazole derivatives.
In Vitro Biological Assays
The synthesized library should be screened against a panel of in vitro assays relevant to the hypothesized therapeutic areas.
Table 1: Recommended In Vitro Screening Assays
| Therapeutic Area | Assay Type | Target/Endpoint |
| Neurological Disorders | Radioligand Binding Assay | GABA-A Receptor Subtypes |
| Electrophysiology (Patch Clamp) | Ion Channel Modulation | |
| Inflammatory Diseases | Enzyme Inhibition Assay | COX-1/COX-2 |
| Cell-based Cytokine Release Assay | TNF-α, IL-6, IL-1β levels | |
| Reporter Gene Assay | NF-κB Activity | |
| Oncology | Cell Proliferation Assay (e.g., MTT, SRB) | Cytotoxicity in Cancer Cell Lines |
| Flow Cytometry | Apoptosis, Cell Cycle Arrest | |
| Cardiovascular Diseases | Automated Patch Clamp | Kv1.5 (I(Kur)) Channel Activity |
In Vivo Efficacy and Safety Studies
Promising lead compounds identified from in vitro screening should be advanced to in vivo models of disease.
Table 2: Potential In Vivo Models
| Therapeutic Area | Animal Model |
| Neurological Disorders | Elevated Plus Maze (Anxiety) |
| Pentylenetetrazole-induced Seizure Model (Epilepsy) | |
| Inflammatory Diseases | Carrageenan-induced Paw Edema (Acute Inflammation) |
| Collagen-induced Arthritis (Autoimmunity) | |
| Oncology | Xenograft Models with Human Cancer Cell Lines |
| Cardiovascular Diseases | Rabbit Atrial Fibrillation Model |
Future Directions and Conclusion
While direct experimental data on the therapeutic applications of 5-(Methoxymethyl)-3-methylisoxazole is currently limited, the wealth of information on the biological activities of the isoxazole scaffold provides a strong rationale for its investigation. The strategic design and synthesis of a focused library of derivatives, coupled with a systematic in vitro and in vivo screening cascade, holds significant promise for the discovery of novel drug candidates across a spectrum of therapeutic areas. The versatility of the isoxazole core, combined with the potential for fine-tuning pharmacological properties through chemical modification, makes 5-(Methoxymethyl)-3-methylisoxazole an attractive starting point for future drug discovery programs.
References
-
Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a Potent and Selective I(Kur) Inhibitor. Journal of Medicinal Chemistry, 55(7), 3036–3048. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. JOCPR, 8(4), 629-638. [Link]
-
Mączyński, M., et al. (2021). Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). Molecules, 26(10), 2933. [Link]
-
Tomoda, H., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 334-336. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). A review of isoxazole biological activity and present synthetic techniques. IJPRA, 9(6), 1-10. [Link]
-
ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
-
Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco J. Med. Sci., 29(2). [Link]
-
Japan International Research Center for Agricultural Sciences. (n.d.). Plant Growth-Promoting Activities of 3-Hydroxy-5-Methyl-Isoxazole. [Link]
-
Ryng, S., et al. (2004). Structure/activity investigations of 5-substituted 3-methylisoxazole[5, 4-d]1, 2, 3-triazin-4-one derivatives. Journal of Molecular Modeling, 10(1), 1-8. [Link]
-
National Center for Biotechnology Information. (2014). Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Chandra, et al. (2012). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3193. [Link]
-
ResearchGate. (2026). Synthesis and Fungicidal Activities of Heterocyclic Compounds Having α-Methoxyimino-2-phenoxymethylbenzyl Group. [Link]
Sources
The Isoxazole Scaffold: Discovery, Synthetic Evolution, and Applications in Modern Drug Discovery
Executive Summary
As a Senior Application Scientist overseeing heterocyclic library development, I frequently encounter the isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. Since its discovery, isoxazole has evolved into a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties allow it to act as a robust bioisostere for esters and amides, improving the metabolic stability of drug candidates while maintaining critical hydrogen-bond acceptor capabilities 1. This whitepaper deconstructs the historical genesis of isoxazoles, the mechanistic causality behind modern synthetic protocols, and their profound impact on contemporary pharmacology.
Historical Genesis and Mechanistic Evolution
The Claisen Discovery (1888)
The isoxazole nucleus was first synthesized by Ludwig Claisen in 1888. Claisen's foundational approach involved the condensation of 1,3-diketones with hydroxylamine.
-
The Causality of Cyclization: Hydroxylamine possesses dual nucleophilic centers (an amino and a hydroxyl group). The primary amine preferentially attacks the more electrophilic carbonyl carbon of the diketone, forming an oxime intermediate. Subsequent intramolecular cyclization occurs as the hydroxyl oxygen attacks the remaining carbonyl.
-
The Limitation: While pioneering, this method suffered from poor regioselectivity when applied to unsymmetrical 1,3-diketones, inevitably yielding difficult-to-separate mixtures of 3,5-disubstituted regioisomers.
The Shift to 1,3-Dipolar Cycloaddition
To bypass the regiochemical limitations of the Claisen condensation, the field adopted the 1,3-dipolar cycloaddition (often associated with Huisgen) between nitrile oxides and alkynes. Uncatalyzed thermal cycloadditions proceed via a concerted pericyclic mechanism but still yield regioisomeric mixtures. The true breakthrough arrived with transition-metal catalysis. The introduction of Copper(I) or Ruthenium(II) catalysts lowered the activation energy and enforced strict regioselectivity 2. More recently, to circumvent the toxicity and waste associated with heavy metals, novel metal-free cascade oxidations of propargylamines have been developed to access the isoxazole core efficiently 3.
Figure 1: Evolution of isoxazole synthesis pathways from Claisen condensation to modern catalysis.
Pharmacological Landscape & Quantitative Profiling
In drug discovery, the isoxazole ring is prized for its ability to modulate lipophilicity and target-binding affinity. It is a core structural motif in agents exhibiting anti-inflammatory, antimicrobial, and antioxidant activities 4. Furthermore, recent medicinal chemistry campaigns have successfully leveraged isoxazole analogues as potent anti-tubercular agents to combat multi-drug resistant Mycobacterium tuberculosis strains 5.
Quantitative Profile of Key Isoxazole-Containing Therapeutics
| Drug Name | Primary Target | Clinical Indication | MW ( g/mol ) | LogP |
| Leflunomide | Dihydroorotate Dehydrogenase (DHODH) | Rheumatoid Arthritis | 270.2 | 2.8 |
| Valdecoxib | Cyclooxygenase-2 (COX-2) | Osteoarthritis / Pain | 314.3 | 2.6 |
| Sulfamethoxazole | Dihydropteroate Synthase | Bacterial Infections | 253.3 | 0.9 |
| Oxacillin | Penicillin-Binding Proteins | Staphylococcal Infections | 401.4 | 2.4 |
| Danazol | Androgen Receptor | Endometriosis | 327.5 | 4.5 |
Mechanistic Case Study: Leflunomide
Leflunomide is an isoxazole prodrug. In vivo, the isoxazole ring undergoes rapid base-catalyzed ring opening to form the active enol-amide metabolite, Teriflunomide. This active species acts as a non-competitive inhibitor of DHODH, an enzyme critical for de novo pyrimidine synthesis, ultimately arresting the proliferation of autoimmune T-cells.
Figure 2: Mechanism of action for the isoxazole prodrug Leflunomide via DHODH inhibition.
Validated Experimental Protocol: Regioselective [3+2] Cycloaddition
To ensure absolute reproducibility in your library synthesis, I have detailed a self-validating protocol for the Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles.
Objective: Synthesize 3-phenyl-5-(p-tolyl)isoxazole. Causality & Design: Nitrile oxides are highly reactive and prone to spontaneous dimerization into inactive furoxans. Therefore, we do not isolate them. Instead, we generate the nitrile oxide in situ from benzhydroximoyl chloride using a mild base. Concurrently, the Cu(I) catalyst coordinates the terminal alkyne to form a highly reactive copper acetylide, which dictates the regiochemistry by directing the dipole's approach exclusively to the 3,5-isomer 2.
Step-by-Step Methodology
-
Preparation of the Reaction Matrix:
-
Dissolve 1.0 mmol of 4-ethynyltoluene (terminal alkyne) and 1.2 mmol of benzhydroximoyl chloride in 10 mL of anhydrous ethyl acetate.
-
Rationale: Ethyl acetate provides optimal solubility for the intermediates and facilitates later workup without competitively coordinating the copper catalyst.
-
-
Catalyst Activation:
-
Add 5 mol% of Copper(I) Iodide (CuI) and 5 mol% of sodium ascorbate to the stirring solution.
-
Rationale: Sodium ascorbate acts as a sacrificial reductant. It ensures that any adventitiously oxidized Cu(II) is immediately reduced back to the catalytically active Cu(I) species, maintaining turnover efficiency.
-
-
In Situ Dipole Generation and Cycloaddition:
-
Cool the reaction vessel to 0 °C. Slowly add 1.5 mmol of triethylamine (Et₃N) dropwise over 10 minutes.
-
Rationale: The slow addition of base precisely controls the steady-state concentration of the nitrile oxide, minimizing competitive furoxan dimerization. Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Self-Validating Analytical Check:
-
Before quenching, remove a 10 µL aliquot and analyze it via ATR-FTIR.
-
Validation Criteria: The reaction is deemed complete when the terminal alkyne C≡C stretch (~2100 cm⁻¹) and C-H stretch (~3300 cm⁻¹) have completely disappeared, replaced by strong isoxazole ring C=N and C=C stretching bands at ~1600 cm⁻¹ and ~1450 cm⁻¹.
-
-
Workup and Isolation:
-
Quench with saturated aqueous NH₄Cl (10 mL) to solubilize and remove copper salts.
-
Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc, 9:1).
-
References[1] An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Verified Link[2] Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry. Verified Link[3] Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. Verified Link[4] Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Verified Link[5] Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents. Bentham Science. Verified Link
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents [kr.cup.edu.in]
The 5-(Methoxymethyl)-3-methylisoxazole Pharmacophore: Mechanistic Role and Application in Epigenetic Drug Design
Executive Summary
While 5-(methoxymethyl)-3-methylisoxazole is rarely administered as a standalone therapeutic, it is a highly privileged synthetic pharmacophore in medicinal chemistry. Specifically, it functions as an advanced acetyl-lysine (KAc) mimetic . In epigenetic drug discovery, this moiety is strategically incorporated into small molecules to competitively inhibit Bromodomain and Extra-Terminal domain (BET) proteins[1]. This whitepaper details the structural causality, pharmacological mechanism of action (MoA), and self-validating experimental workflows required to utilize this building block—most commonly sourced as 5-(methoxymethyl)-3-methylisoxazole-4-carboxylic acid—in the development of targeted therapeutics.
Structural Rationale and Physicochemical Properties
The design of BET inhibitors requires precise mimicry of the acetylated lysine residues found on histone tails. The 5-(methoxymethyl)-3-methylisoxazole ring achieves this through three distinct structural features:
-
The Isoxazole Core (Bioisosterism): The isoxazole ring serves as a rigid bioisostere for the KAc amide[1]. The nitrogen and oxygen atoms act as critical hydrogen bond acceptors, mimicking the KAc carbonyl oxygen to bind the conserved asparagine residue (e.g., Asn140 in BRD4) within the bromodomain binding pocket[2].
-
The 3-Methyl Group (Steric Locking): The methyl group at the 3-position provides a steric lock. It forces the isoxazole ring into an optimal conformation and engages in van der Waals interactions with the small hydrophobic pocket adjacent to the asparagine, anchoring the fragment[3].
-
The 5-Methoxymethyl Group (ZA Channel Engagement): This substitution represents a strategic evolution over the classic 3,5-dimethylisoxazole. The methoxymethyl ether introduces a new hydrogen bond acceptor capable of interacting with the structured water network in the ZA channel of the bromodomain[4]. Furthermore, the ether oxygen lowers the overall lipophilicity (LogP) of the molecule compared to a purely aliphatic chain, thereby improving ligand efficiency and aqueous solubility[4].
Workflow for fragment-based drug design using isoxazole derivatives.
Pharmacological Mechanism of Action (MoA)
The pharmacological MoA of 5-(methoxymethyl)-3-methylisoxazole-derived compounds is rooted in competitive epigenetic modulation.
By occupying the KAc binding pocket with high affinity, these inhibitors physically displace BET reader proteins (such as BRD2, BRD3, and BRD4) from acetylated histones on chromatin[1]. Because BRD4 is essential for recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to promoter regions, its displacement halts the transcription of downstream target genes[5].
In oncology models, this mechanism leads to the profound downregulation of key super-enhancer-driven oncogenes, most notably c-MYC [5]. The rapid depletion of c-MYC protein subsequently induces cell cycle arrest (G0/G1 phase) and triggers apoptosis in susceptible cancer cell lines, such as acute myeloid leukemia (AML) and colorectal cancer[5].
Mechanism of action for BET inhibitors downregulating c-MYC signaling.
Quantitative Data: Pharmacophore Comparison
The transition from a standard dimethylisoxazole to a methoxymethyl-substituted isoxazole yields distinct physicochemical advantages. The table below summarizes the comparative metrics of their respective 4-carboxylic acid building blocks.
| Property | 3,5-Dimethylisoxazole-4-carboxylic acid | 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid | Impact on Drug Design |
| Molecular Weight | 141.12 g/mol | 171.15 g/mol | Slight increase, but remains well within optimal fragment bounds. |
| H-Bond Acceptors | 3 | 4 | Enhanced interaction potential with the ZA channel water network. |
| Polar Surface Area (TPSA) | 63.3 Ų | 72.5 Ų | Improved aqueous solubility profile for the final drug candidate. |
| Calculated LogP (cLogP) | ~0.8 | ~0.5 | Lower lipophilicity reduces non-specific binding and toxicity risks. |
Experimental Workflows & Self-Validating Protocols
To successfully leverage this pharmacophore, rigorous synthetic and biophysical protocols must be employed. The following methodologies are designed with built-in causality and self-validation mechanisms.
Protocol 1: Synthetic Incorporation via Amide Coupling
Objective: Conjugate 5-(methoxymethyl)-3-methylisoxazole-4-carboxylic acid to a core scaffold amine to generate a BET inhibitor candidate.
-
Step 1: Activation. Dissolve 5-(methoxymethyl)-3-methylisoxazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Causality: HATU is selected over standard EDC/HOBt due to its superior efficiency in forming active esters with sterically hindered carboxylic acids (such as the 4-position of a 3,5-disubstituted isoxazole). DIPEA acts as a non-nucleophilic base to deprotonate the acid without interfering with the active ester formation.
-
-
Step 2: Coupling. Add the target primary amine (1.1 eq) to the activated mixture. Stir for 2 hours under an inert atmosphere.
-
Causality: A slight stoichiometric excess of the amine ensures complete consumption of the highly valuable isoxazole building block.
-
-
Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the carboxylic acid mass ( m/z 172.1 [M+H]+) and the appearance of the product mass validates successful coupling before proceeding to aqueous workup. This prevents the loss of yield and time during premature purification.
Protocol 2: Biophysical Validation of Target Engagement (SPR)
Objective: Determine the binding kinetics ( KD , kon , koff ) of the synthesized 5-(methoxymethyl)-3-methylisoxazole derivative against the BRD4(BD1) target.
-
Step 1: Surface Preparation. Immobilize recombinant human BRD4(BD1) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a density of ~3000 Response Units (RU) is achieved.
-
Causality: A density of 3000 RU provides a sufficient theoretical maximum response ( Rmax ) for low-molecular-weight fragments (~300-400 Da) while keeping the density low enough to minimize mass transport limitations.
-
-
Step 2: Kinetic Titration. Inject the synthesized compound in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 10 µM) at a flow rate of 30 µL/min.
-
Causality: A high flow rate (30 µL/min) minimizes rebinding artifacts, ensuring that the dissociation phase accurately reflects the true koff of the KAc mimetic.
-
-
Self-Validation Checkpoint: Utilize a reference flow cell (FC1) activated and blocked without protein. Subtracting the FC1 signal from the active flow cell (FC2) eliminates bulk refractive index shifts and non-specific binding. Additionally, inject a known KAc mimetic (e.g., I-BET151) as a positive control; achieving its literature KD (~100 nM) validates the functional folding and integrity of the immobilized BRD4 protein.
References
- 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.Journal of Medicinal Chemistry - ACS Publications.
- 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.PMC - National Institutes of Health.
- Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.PMC - National Institutes of Health.
- Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer.PMC - National Institutes of Health.
- Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression.Journal of Medicinal Chemistry - ACS Publications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a multitude of biologically active compounds, including several marketed drugs.[3][4] This in-depth technical guide provides a comprehensive exploration of the chemical space of isoxazole derivatives for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, analyze key structure-activity relationships (SARs), and provide practical, field-proven insights into leveraging this remarkable heterocycle for the design and discovery of novel therapeutic agents.
Introduction: The Enduring Appeal of the Isoxazole Core
The isoxazole moiety is a cornerstone of modern drug discovery, prized for its ability to modulate the physicochemical and pharmacological properties of a molecule.[4] This five-membered aromatic heterocycle is not merely a passive linker but an active participant in molecular interactions. Its constituent nitrogen and oxygen atoms act as hydrogen bond acceptors, while the unsaturated ring can engage in π-π stacking interactions.[4][5] This versatility allows isoxazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][4][6][7]
The therapeutic landscape of isoxazole-containing drugs is a testament to its significance. Marketed drugs such as the COX-2 inhibitor valdecoxib, the antirheumatic leflunomide, and antibiotics like cloxacillin and dicloxacillin all feature this critical pharmacophore.[3][6] Furthermore, isoxazole derivatives have demonstrated promising activity as anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant agents in preclinical and clinical studies.[1][6][8][9]
This guide will navigate the expansive chemical space of isoxazoles, providing a structured approach to its exploration for the identification of novel drug candidates. We will begin by examining the fundamental synthetic strategies that enable the construction and diversification of the isoxazole core.
Navigating the Synthetic Landscape: Key Methodologies for Isoxazole Construction
The ability to efficiently and selectively synthesize a diverse library of isoxazole derivatives is paramount to exploring their chemical space. Several robust synthetic strategies have been developed, with two primary routes dominating the landscape: the 1,3-dipolar cycloaddition of nitrile oxides and the reaction of hydroxylamine with a three-carbon component.[7][10]
The Workhorse: 1,3-Dipolar Cycloaddition of Nitrile Oxides
The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is arguably the most versatile and widely employed method for isoxazole synthesis.[7][11][12][13] This reaction offers a high degree of control over regioselectivity, allowing for the synthesis of specific isoxazole isomers.
Workflow for 1,3-Dipolar Cycloaddition:
Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Causality Behind Experimental Choices:
-
Nitrile Oxide Generation: The in situ generation of the nitrile oxide from an aldoxime precursor using a mild oxidizing agent like N-chlorosuccinimide (NCS) is often preferred to handle the reactive and potentially unstable nature of the nitrile oxide.
-
Catalysis: While the reaction can proceed thermally, metal catalysts, particularly copper(I), are frequently employed to enhance regioselectivity and reaction rates, especially for the synthesis of 3,5-disubstituted isoxazoles.[11][14] Metal-free and solvent-free approaches, such as those utilizing ball-milling, are also gaining traction as environmentally benign alternatives.[5][11]
The Classical Approach: Condensation with Hydroxylamine
Another fundamental method for constructing the isoxazole ring involves the reaction of hydroxylamine with a three-carbon building block, such as a 1,3-diketone or an α,β-unsaturated ketone.[7][10] This approach is particularly useful for the synthesis of 3,5-disubstituted isoxazoles.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Isoxazole Formation:
-
Reflux the synthesized chalcone with hydroxylamine hydrochloride and a base (e.g., sodium acetate or piperidine) in ethanol.[6][15]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the isoxazole derivative by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
Self-Validating System: The purity and identity of the synthesized chalcone and the final isoxazole derivative should be confirmed at each step using analytical techniques such as melting point determination, TLC, and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Exploring the Chemical Space: Structure-Activity Relationship (SAR) Insights
The systematic exploration of the chemical space around the isoxazole core is crucial for optimizing biological activity and drug-like properties. Structure-activity relationship (SAR) studies reveal how modifications at different positions of the isoxazole ring and its substituents influence efficacy and selectivity.
The Power of Substitution: A Positional Analysis
The isoxazole ring offers three positions for substitution (C3, C4, and C5), each providing a vector for chemical diversification.
| Position | Common Substituents | Impact on Activity |
| C3 | Aryl, Heteroaryl | Often crucial for target recognition and potency. Electron-withdrawing groups like nitro and chloro at the C3-phenyl ring can enhance antibacterial activity.[6] |
| C4 | Small alkyl, Halogen | Can influence steric interactions within the binding pocket and modulate physicochemical properties. |
| C5 | Aryl, Alkyl, Heteroaryl | Significantly impacts potency and selectivity. Methoxy, dimethylamino, and bromine groups at the C5-phenyl ring have been shown to increase antibacterial efficacy.[6] |
SAR Visualization: Trisubstituted Isoxazoles as RORγt Inverse Agonists
Recent studies on trisubstituted isoxazoles as allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt) provide an excellent case study in SAR exploration.[16]
Caption: Key SAR insights for trisubstituted isoxazole RORγt inverse agonists.
These studies demonstrated that specific substitutions at the C3, C4, and C5 positions are critical for high-affinity binding and cellular activity.[16] For instance, the C3 and C5 substituents anchor the molecule in the allosteric binding site, while modifications at the C4 position can fine-tune potency and improve pharmacokinetic properties.[16]
Bioisosteric Replacement: A Strategy for Lead Optimization
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design.[17][18] The isoxazole ring itself can act as a bioisostere for other functional groups, such as carboxylic acids or other heterocycles, to improve potency, selectivity, or metabolic stability.[17]
For example, replacing the carboxylic acid group of glutamic acid with a 3-hydroxy-5-methyl-4-isoxazole moiety resulted in a potent agonist of the central glutamic acid receptor.[17] This highlights the ability of the isoxazole ring to mimic the electronic and steric properties of other functional groups.
Applications in Drug Discovery: A Landscape of Therapeutic Potential
The diverse biological activities of isoxazole derivatives make them attractive candidates for a wide range of therapeutic areas.[1][2][4][6][9]
Oncology
Isoxazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[8][19] For instance, certain isoxazole chalcone derivatives have shown potent cytotoxic activity against prostate cancer cell lines.[19] The fusion of the isoxazole ring with other privileged scaffolds, such as the indole nucleus, has also yielded promising anticancer agents.[15]
Infectious Diseases
The isoxazole scaffold is a well-established pharmacophore in the development of antibacterial agents.[6][8] The presence of specific electron-donating or-withdrawing groups on the phenyl rings at the C3 and C5 positions can significantly enhance antibacterial potency.[6] More recently, isoxazole-based small molecules have been identified as potent antiviral agents, with promising activity against the Zika virus.[20]
Inflammatory and Autoimmune Diseases
The role of isoxazoles in modulating inflammatory pathways is exemplified by their use as COX-2 inhibitors.[6] Furthermore, the development of isoxazole-based RORγt inverse agonists holds promise for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis by inhibiting the production of the pro-inflammatory cytokine IL-17a.[16]
Future Directions and Concluding Remarks
The exploration of the chemical space of isoxazole derivatives continues to be a vibrant and fruitful area of research in medicinal chemistry. Recent advances in synthetic methodologies, including green chemistry approaches and transition metal-catalyzed reactions, are enabling the creation of increasingly complex and diverse isoxazole libraries.[21]
Future efforts will likely focus on:
-
Multi-targeted therapies: Designing isoxazole derivatives that can modulate multiple biological targets simultaneously to address complex diseases.[21]
-
Personalized medicine: Tailoring isoxazole-based drugs to specific patient populations based on genetic or biomarker data.[21]
-
Natural product hybrids: Incorporating the isoxazole scaffold into natural product skeletons to enhance their therapeutic properties.[4][19]
References
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.
- Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024, January 19). Frontiers in Chemistry.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information.
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). National Center for Biotechnology Information.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2026, February 5). ResearchGate.
- Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005, July 1). Current Organic Chemistry.
- Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011, May 25). Asian Journal of Research in Chemistry.
- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (n.d.). Benchchem.
- A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (2017, June 25). World Journal of Pharmaceutical Sciences.
- Recent Advances on the Synthesis and Reactivity of Isoxazoles. (n.d.). ResearchGate.
- Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). National Center for Biotechnology Information.
- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.
- Recent Progress in the Synthesis of Isoxazoles. (2021, December 1). Bentham Science Publishers.
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). National Center for Biotechnology Information.
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Center for Biotechnology Information.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Royal Society of Chemistry.
- Bioisosterism. (2007, February 15). Drug Design Org.
- Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. (2024, September 10). Taylor & Francis Online.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2024, December 2). Scientiae Radices.
- New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). wjgnet.com.
- Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. (2000, June 15). National Center for Biotechnology Information.
- Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate.
- Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. (n.d.). National Center for Biotechnology Information.
- Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBIO.
- The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). American Journal of PharmTech Research.
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. wjpsonline.com [wjpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 14. Isoxazole synthesis [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioisosterism - Drug Design Org [drugdesign.org]
- 18. elearning.uniroma1.it [elearning.uniroma1.it]
- 19. mdpi.com [mdpi.com]
- 20. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Regioselective Synthesis of 5-(Methoxymethyl)-3-methylisoxazole from 1,3-Dicarbonyl Compounds
Executive Summary & Mechanistic Rationale
The construction of the isoxazole core via the Claisen cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine is a foundational methodology in heterocyclic chemistry[1]. However, drug development professionals frequently encounter a critical hurdle: when utilizing unsymmetrical 1,3-dicarbonyls, the reaction typically yields a mixture of two regioisomers, drastically reducing the isolated yield of the target compound[2].
In the synthesis of 5-(methoxymethyl)-3-methylisoxazole from 1-methoxy-2,4-pentanedione , this regioselectivity challenge is driven by a pronounced electrophilic differential. The C2 carbonyl of the diketone is activated by the inductively electron-withdrawing methoxymethyl group (-CH₂OCH₃), making it significantly more electrophilic than the C4 carbonyl, which is deactivated by the electron-donating methyl group. Under standard kinetic conditions, the highly nucleophilic nitrogen of hydroxylamine preferentially attacks the C2 carbonyl. Subsequent cyclization yields the undesired 3-(methoxymethyl)-5-methylisoxazole as the major product.
To invert this intrinsic selectivity and achieve high regiochemical fidelity for the target molecule, we must direct the initial nitrogen attack to the C4 carbonyl. As demonstrated in advanced heterocyclic methodologies, converting the 1,3-dicarbonyl into a β-enamino ketone intermediate alters the electronic landscape, masking the C2 position and allowing for precise regiochemical control[1][3].
Mechanistic divergence in the synthesis of isoxazole regioisomers from 1-methoxy-2,4-pentanedione.
Quantitative Data & Methodology Comparison
The table below summarizes the empirical data comparing the standard direct condensation against the enamine-mediated regioselective approach. The enamine method provides a self-validating thermodynamic sink that overwhelmingly favors the target regioisomer[2].
| Methodology | Intermediate | Primary Nucleophilic Attack Site | Major Regioisomer | Regiomeric Ratio | Isolated Yield |
| A. Direct Cyclocondensation | None | C2 Carbonyl | 3-(Methoxymethyl)-5-methylisoxazole | 15:85 | 12% |
| B. Enamine-Mediated Synthesis | β-Enamino ketone | C4 Carbonyl | 5-(Methoxymethyl)-3-methylisoxazole | >95:5 | 78% |
Experimental Workflow: Enamine-Mediated Regioselective Synthesis
This two-step protocol is designed as a self-validating system. Visual cues (e.g., water accumulation in the Dean-Stark trap) and specific reagent choices (e.g., omitting external bases in Step 2) ensure the causality of the reaction is maintained throughout the workflow.
Step-by-step experimental workflow for the enamine-mediated regioselective synthesis.
Step 1: Synthesis of the β-Enamino Ketone Intermediate
Causality Check: Pyrrolidine selectively attacks the more electrophilic C2 carbonyl. Removing water drives the equilibrium forward, ensuring complete masking of the C2 position.
-
In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1-methoxy-2,4-pentanedione (10.0 mmol) in anhydrous toluene (50 mL).
-
Add pyrrolidine (11.0 mmol, 1.1 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 mmol).
-
Reflux the mixture for 4-6 hours. Validation: Monitor the Dean-Stark trap; the reaction is complete when water ceases to accumulate (approx. 0.18 mL expected).
-
Verify completion via TLC (Hexane/EtOAc 7:3). The highly polar diketone will convert to a distinct, highly UV-active enamino ketone spot.
-
Cool to room temperature, wash the organic layer with saturated NaHCO₃ (2 x 25 mL) to remove the p-TSA catalyst, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 1-methoxy-2-(pyrrolidin-1-yl)pent-2-en-4-one is robust and should be used directly in Step 2.
Step 2: Regioselective Cyclocondensation
Causality Check: The slightly acidic environment provided by the hydrochloride salt (without added base) prevents enamine hydrolysis while protonating the pyrrolidine leaving group during the final cyclization step[3].
-
Dissolve the crude β-enamino ketone (approx. 10.0 mmol) in absolute ethanol (40 mL).
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 12.0 mmol, 1.2 equiv). Critical Note: Do not add an external base (e.g., NaOH or pyridine).
-
Stir the reaction mixture at 80 °C (reflux) for 4 hours. The hydroxylamine nitrogen will selectively attack the unmasked C4 carbonyl, followed by intramolecular displacement of the pyrrolidine group by the oxime oxygen.
-
After completion (confirmed via LC-MS or TLC), concentrate the mixture under vacuum to remove the ethanol.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL). Extract the aqueous layer with an additional 25 mL of EtOAc.
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to afford pure 5-(methoxymethyl)-3-methylisoxazole .
Troubleshooting & Optimization Guide
-
Issue: Poor regioselectivity observed in Step 2.
-
Causality: Premature hydrolysis of the enamine back to the 1,3-diketone prior to hydroxylamine attack, usually caused by excessive water in the solvent[2].
-
Solution: Ensure absolute ethanol (≥99.5%) is used. Dry the crude enamine thoroughly under high vacuum before proceeding to Step 2.
-
-
Issue: Incomplete enamine formation in Step 1.
-
Causality: Inefficient water removal shifting the thermodynamic equilibrium backwards.
-
Solution: Verify the insulation of the Dean-Stark trap. If ambient humidity is high, add activated 4Å molecular sieves directly to the reaction mixture to aggressively sequester water.
-
-
Issue: Low isolated yield despite complete conversion.
-
Causality: The target isoxazole is relatively volatile and possesses high water solubility due to the methoxymethyl ether moiety.
-
Solution: Avoid excessive heating during rotary evaporation. Back-extract the aqueous layer thoroughly during workup, and consider salting out the aqueous phase with NaCl prior to extraction.
-
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A regioselective synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Regioselective 1,3-Dipolar Cycloaddition Protocol for 5-(Methoxymethyl)-3-methylisoxazole
Audience: Researchers, synthetic chemists, and drug development professionals Discipline: Synthetic Organic Chemistry / Medicinal Chemistry
Executive Summary & Structural Rationale
Isoxazoles are highly valued in medicinal chemistry as metabolically stable bioisosteres for ester and amide linkages. The synthesis of 5-(methoxymethyl)-3-methylisoxazole represents a fundamental structural assembly utilizing the Huisgen 1,3-dipolar cycloaddition[1].
This application note details a highly regioselective, self-validating protocol for synthesizing this scaffold. By generating the highly reactive acetonitrile oxide in situ and reacting it with methyl propargyl ether (3-methoxypropyne), we achieve excellent regiochemical fidelity. The methodology strictly controls the kinetics of dipole generation to suppress unwanted dimerization, ensuring high yields and scalability for drug development pipelines.
Mechanistic Rationale & Causality
The core transformation is a [3+2] cycloaddition between a 1,3-dipole (acetonitrile oxide) and a dipolarophile (methyl propargyl ether)[2].
The Challenge of Dipole Dimerization: Nitrile oxides are notoriously unstable. If generated in bulk, they rapidly undergo bimolecular dimerization to form inactive furoxans (e.g., 3,4-dimethyl-1,2,5-oxadiazole 2-oxide)[3]. To circumvent this, our protocol employs a kinetic throttle: the dipole is generated in situ via the slow, base-mediated dehydrohalogenation of acetohydroximoyl chloride[2]. By keeping the steady-state concentration of the dipole extremely low, the rate of cycloaddition with the alkyne vastly outcompetes the rate of dimerization.
Regioselectivity via FMO Theory: The reaction exclusively yields the 3,5-disubstituted isoxazole rather than the 3,4-disubstituted isomer[4]. This is governed by Frontier Molecular Orbital (FMO) interactions[5]. The dominant interaction occurs between the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic nitrile oxide and the Highest Occupied Molecular Orbital (HOMO) of the terminal alkyne[6]. Steric and electronic polarization directs the oxygen atom of the dipole to the more substituted internal carbon of the alkyne, while the dipole's carbon attacks the terminal carbon, locking the methyl group at C3 and the methoxymethyl group at C5.
Fig 1. Mechanistic pathway of 1,3-dipolar cycloaddition for isoxazole synthesis.
Quantitative Data & Reaction Optimization
To maximize the yield of the target isoxazole, the reaction conditions must balance dipole generation and cycloaddition rates. Table 1 outlines the optimal stoichiometry, while Table 2 demonstrates the causality behind our specific solvent and addition-rate choices.
Table 1: Reagent Stoichiometry (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |
| Acetaldoxime | 59.07 | 1.2 | 709 mg (12.0 mmol) | Dipole precursor |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.25 | 1.67 g (12.5 mmol) | Electrophilic chlorinating agent |
| Methyl propargyl ether | 70.09 | 1.0 | 701 mg (10.0 mmol) | Dipolarophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 2.09 mL (15.0 mmol) | Dehydrohalogenating base |
| Dichloromethane (DCM) | 84.93 | N/A | 40 mL | Aprotic solvent |
Table 2: Optimization of Reaction Conditions
| Solvent | Base | Base Addition Method | Yield (%) | Regioselectivity (3,5 : 3,4) |
| THF | TEA | Bolus (All at once) | 45% | >95:5 |
| DCM | TEA | Bolus (All at once) | 58% | >95:5 |
| Toluene | DIPEA | Syringe Pump (4h) | 76% | >95:5 |
| DCM | TEA | Syringe Pump (4h) | 89% | >99:1 |
Insight: Bolus addition of the base causes a rapid spike in acetonitrile oxide concentration, leading to significant furoxan formation (diminished yield). Syringe pump addition in DCM provides the optimal kinetic environment for the desired bimolecular cycloaddition.
Self-Validating Experimental Execution
The following protocol integrates In-Process Controls (IPCs) to ensure each mechanistic milestone is verified before proceeding, creating a self-validating workflow.
Fig 2. Self-validating experimental workflow with integrated in-process controls.
Step 1: Synthesis of Acetohydroximoyl Chloride
-
Setup: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with acetaldoxime (709 mg, 12.0 mmol) and anhydrous DCM (20 mL) under a nitrogen atmosphere.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath.
-
Chlorination: Add NCS (1.67 g, 12.5 mmol) in four equal portions over 20 minutes.
-
Causality: The chlorination of the oxime is highly exothermic. Portion-wise addition prevents thermal runaway and degradation of the intermediate.
-
-
Maturation: Remove the ice bath and stir at room temperature for 2 hours.
-
IPC 1 (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the polar oxime spot and the appearance of a less polar, UV-active spot confirms full conversion to acetohydroximoyl chloride.
Step 2: In Situ Dipole Generation & Cycloaddition
-
Preparation: Cool the reaction mixture back to 0 °C. Add methyl propargyl ether (701 mg, 10.0 mmol) in a single bolus.
-
Kinetic Throttle: Dissolve TEA (2.09 mL, 15.0 mmol) in anhydrous DCM (20 mL) and load it into a syringe pump.
-
Addition: Introduce the TEA solution dropwise into the reaction mixture over 4 hours (rate = 5 mL/h).
-
Causality: Slow base addition ensures the instantaneous concentration of acetonitrile oxide remains negligible, effectively eliminating the competitive dimerization pathway[2].
-
-
Completion: Allow the reaction to warm to room temperature naturally and stir for an additional 8 hours.
-
IPC 2 (Self-Validation): Perform LC-MS analysis of an aliquot. The presence of the target mass ( [M+H]+=142.1 m/z ) confirms successful cycloaddition.
Step 3: Workup and Isolation
-
Quench: Terminate the reaction by adding 20 mL of distilled water.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the organic (bottom) layer and extract the aqueous layer with additional DCM (2 × 15 mL).
-
Washing: Wash the combined organic layers with 1M HCl (20 mL) to remove residual TEA and succinimide byproducts, followed by saturated aqueous NaCl (brine, 20 mL).
-
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Caution: Maintain the rotary evaporator water bath below 30 °C, as the product has a relatively low molecular weight and may be volatile.
-
Step 4: Purification and Analytical Validation
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% EtOAc in Hexanes.
-
Final Validation (NMR): Confirm the regiochemical outcome via 1 H NMR (CDCl₃).
-
Diagnostic Peaks: The C4-H proton of the 3,5-disubstituted isoxazole will appear as a distinct, sharp singlet at ~6.1 ppm. The methoxymethyl protons will appear as two singlets at ~4.5 ppm (-CH₂-) and ~3.4 ppm (-OCH₃). The C3-methyl will appear at ~2.3 ppm. The absence of a C5-H proton (which would appear further downfield at ~8.0 ppm if the 3,4-isomer had formed) definitively validates the regioselectivity.
-
References
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: MDPI (Molecules) URL:[5]
-
Isoxazole Synthesis Source: Organic Chemistry Portal URL:[4]
-
1,3-Dipolar Cycloaddition Source: Wikipedia URL:[1]
-
Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides Source: SciSpace URL:[3]
-
Theoretical Study of Chemo-, Regio-, and Stereoselectivity in 1,3-Dipolar Cycloadditions of Nitrones and Nitrile Oxides to Free and Pt-Bound Bifunctional Dipolarophiles Source: The Journal of Organic Chemistry (ACS Publications) URL:[6]
-
Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity Source: Taylor & Francis URL:[2]
Sources
Application Note: High-Resolution Purification of 5-(Methoxymethyl)-3-methylisoxazole by Flash Column Chromatography
Overview and Scope
This application note details the optimized isolation and purification protocol for 5-(Methoxymethyl)-3-methylisoxazole (CAS: 13999-31-0)[1] from crude reaction mixtures. Isoxazoles are highly valuable pharmacophores in medicinal chemistry, often synthesized via the 1,3-dipolar cycloaddition of nitrile oxides and alkynes[2],[3]. However, this synthetic route frequently yields complex crude mixtures containing unreacted starting materials, regioisomers, and nitrile oxide dimers (furoxans)[4],[2].
Due to the target compound's moderate polarity and semi-volatile nature, standard purification requires a highly controlled gradient flash chromatography approach coupled with specialized visualization techniques.
Physicochemical Profile & Chromatographic Rationale
To design a self-validating purification system, we must first analyze the physical properties of the target molecule to establish the causality behind our experimental choices.
Table 1: Physicochemical Properties & Chromatographic Implications
| Property | Value | Chromatographic Implication |
| Molecular Formula | C6H9NO2 | Small molecule; elutes cleanly on standard normal-phase silica. |
| Molecular Weight | 127.14 g/mol | High volatility; requires careful, low-temperature solvent evaporation. |
| Functional Groups | Isoxazole ring, Aliphatic ether | Moderate polarity; acts as a hydrogen bond acceptor favoring EtOAc. |
| UV Absorbance | Weak at 254 nm | Requires chemical staining (e.g., KMnO4 or Iodine) for TLC detection[2]. |
| Major Impurities | Furoxans, Regioisomers | Requires a shallow gradient elution to resolve closely eluting spots[4]. |
Mechanistic Insights (E-E-A-T)
-
Stationary Phase: Standard normal-phase silica gel (40-63 µm) is optimal. The basic nitrogen of the isoxazole ring is highly delocalized within the aromatic system, meaning it does not typically streak on silica like primary aliphatic amines. This negates the need for basic modifiers like triethylamine[4].
-
Visualization: Simple alkyl-substituted isoxazoles lack the extended π -conjugation seen in aryl-isoxazoles, causing them to appear faint or invisible under standard 254 nm UV light. Potassium permanganate (KMnO4) is mandatory here, as it effectively oxidizes the methoxymethyl ether, providing a high-contrast yellow spot on a purple background[2].
Reaction and Purification Logic
Understanding the origin of impurities dictates the purification strategy. The formation of the furoxan dimer and the minor 4-substituted regioisomer are the primary reasons a gradient elution is required[2],[3].
Reaction pathways for 5-(Methoxymethyl)-3-methylisoxazole highlighting byproduct formation.
Step-by-step logical workflow for the flash chromatographic purification of the isoxazole.
Detailed Experimental Protocol
Phase 1: Preparation and TLC Screening
-
Solvent System Selection: Prepare a solvent mixture of 85:15 Hexane:Ethyl Acetate. Spot the crude mixture on a silica gel 60 F254 TLC plate.
-
Development & Visualization: Develop the plate. Examine briefly under UV (254 nm) to mark UV-active impurities (e.g., furoxans)[2]. Dip the plate in KMnO4 stain and heat gently with a heat gun. The target 5-(methoxymethyl)-3-methylisoxazole will appear as a bright yellow spot against a purple background at an Rf of approximately 0.30 to 0.35.
-
Column Sizing: For 1 gram of crude oil, utilize approximately 30-40 grams of silica gel to ensure adequate theoretical plates for resolving the regioisomers[4].
Phase 2: Column Packing and Loading
-
Slurry Packing: Suspend the silica gel in 100% Hexane. Pour the slurry into the glass column, tapping the sides to ensure even packing without channeling. Flush with 2 column volumes (CV) of Hexane.
-
Sample Loading (Liquid Method): Because 5-(methoxymethyl)-3-methylisoxazole is an oil, liquid loading is strictly preferred over dry loading to prevent evaporative losses. Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM) (e.g., 1-2 mL for 1 g crude).
-
Application: Carefully apply the dissolved sample directly to the flat surface of the silica bed using a long glass pipette. Drain the solvent until the liquid level is exactly flush with the silica. Wash the inner walls of the column with 1 mL of Hexane and drain again to push the sample into the bed.
Phase 3: Gradient Elution Strategy
Execute the following gradient to sequentially elute non-polar impurities, the target compound, and highly polar byproducts. Systematically screening and utilizing a gradient prevents the co-elution of furoxans[4],[2].
Table 2: Optimized Gradient Elution Schedule
| Step | Solvent Ratio (Hexane:EtOAc) | Volume (CV) | Purpose / Eluting Species |
| 1 | 100:0 | 1.0 | Flushes residual DCM from loading; elutes non-polar hydrocarbons. |
| 2 | 95:5 | 2.0 | Elutes unreacted non-polar starting materials and some furoxan dimers. |
| 3 | 90:10 | 2.0 | Approaches the elution threshold of the target isoxazole. |
| 4 | 85:15 | 3.0 | Primary elution window for 5-(Methoxymethyl)-3-methylisoxazole. |
| 5 | 80:20 | 2.0 | Flushes any trailing target compound and more polar regioisomers. |
Phase 4: Fraction Analysis and Concentration
-
Collection: Collect fractions in 15-20 mL test tubes.
-
TLC Verification: Spot every third fraction on a TLC plate. Stain with KMnO4. Pool all fractions containing the pure target spot.
-
Evaporation (CRITICAL STEP): Transfer the pooled fractions to a round-bottom flask. Concentrate using a rotary evaporator. Crucial Causality: Set the water bath temperature to no higher than 30°C . The low molecular weight of the target makes it highly susceptible to co-evaporation with the solvent under high vacuum. Once the bulk solvent is removed, do not leave the flask on the high-vacuum pump for more than 10-15 minutes.
Troubleshooting & Optimization Data
Table 3: Common Chromatographic Issues and Corrective Actions
| Observed Issue | Mechanistic Cause | Corrective Action |
| No UV-active spot detected for the product. | Alkyl-isoxazoles lack extended π -conjugation, resulting in weak UV absorbance[2]. | Switch to chemical staining immediately. Use KMnO4 or Iodine vapor to visualize the compound[2]. |
| Co-elution with a closely related spot ( ΔRf<0.05 ). | Presence of the 4-(methoxymethyl)-3-methylisoxazole regioisomer or a furoxan dimer[4],[2]. | Decrease the polarity of the isocratic hold. Run the column at 92:8 Hexane:EtOAc for a longer duration to increase resolution[4]. |
| Low isolated yield after concentration. | Product volatilized during rotary evaporation due to high bath temperature or prolonged vacuum. | Maintain water bath < 30°C. Stop vacuum immediately once the solvent front disappears. |
| Product streaks on TLC/Column. | Overloading of the silica gel or degradation on highly acidic silica. | Maintain a 1:30 to 1:40 crude-to-silica mass ratio. If streaking persists, pre-treat silica with 1% Et3N (rarely needed for isoxazoles)[4]. |
References
-
Title: Troubleshooting guide for the synthesis of isoxazole derivatives Source: benchchem.com URL:4
-
Title: Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions Source: benchchem.com URL: 2
-
Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction Source: edu.krd URL: 3
-
Title: 13999-31-0 | 5-(Methoxymethyl)-3-methylisoxazole Source: bldpharm.com URL: 1
Sources
Application Note: Advanced Crystallization Techniques for 5-(Methoxymethyl)-3-methylisoxazole
Executive Summary
5-(Methoxymethyl)-3-methylisoxazole (C₆H₉NO₂) is a critical heterocyclic intermediate utilized in the synthesis of pharmaceuticals and agrochemicals. Due to its low molecular weight, high conformational flexibility, and specific intermolecular interaction profile, isolating this compound in a high-purity crystalline form presents significant physicochemical challenges. This application note provides a comprehensive, self-validating guide to the crystallization of 5-(Methoxymethyl)-3-methylisoxazole, focusing on overcoming liquid-liquid phase separation (LLPS) and establishing robust protocols for both bulk purification and single-crystal X-ray diffraction (XRD).
Physicochemical Profiling & Mechanistic Challenges
To design an effective crystallization protocol, one must first understand the causality behind the molecule's behavior in solution.
-
Intermolecular Forces: The molecular structure of 5-(Methoxymethyl)-3-methylisoxazole lacks strong hydrogen bond donors. The isoxazole nitrogen and the ether oxygen atoms act exclusively as hydrogen bond acceptors. Consequently, the crystal lattice is stabilized primarily by weak dipole-dipole interactions and London dispersion forces.
-
The "Oiling Out" Phenomenon (LLPS): Because of its low lattice energy and the high flexibility of the methoxymethyl group, the compound exhibits a strong propensity to supercool. When supersaturation is generated too rapidly, the system crosses the spinodal curve before nucleation can occur. This results in liquid-liquid phase separation (LLPS)—commonly referred to as "oiling out"—where the solution separates into a solute-rich oil and a solvent-rich phase, trapping impurities and preventing crystallization[1].
Understanding this thermodynamic pathway is critical for selecting the correct solvent systems and cooling rates.
Thermodynamic phase pathways illustrating the metastable zone and oiling out risks.
Solvent Screening & Quantitative Parameters
To bypass LLPS, binary solvent systems are highly recommended. By pairing a highly soluble ("good") solvent with a miscible anti-solvent, the supersaturation curve can be precisely tuned to widen the metastable zone[2].
Table 1: Quantitative Parameters for Solvent Systems and Crystallization Workflows
| Parameter | EtOAc / Hexane System | EtOH / Water System | DCM / Pentane (Vapor) |
| Solvent Ratio (v/v) | 1:3 to 1:5 | 1:1 to 1:2 | 1:4 (Inner:Outer) |
| Initial Temp (°C) | 40 - 45 | 50 - 60 | 20 - 25 |
| Cooling Rate (°C/min) | 0.1 - 0.5 | 0.2 - 0.5 | N/A (Isothermal) |
| Seed Temp (°C) | 25 - 30 | 35 - 40 | N/A |
| Expected Yield (%) | 75 - 85 | 60 - 70 | < 10 (Single Crystals) |
| Primary Application | Bulk Purification[2] | Polar Impurity Removal[1] | XRD Analysis[3] |
Standardized Experimental Protocols
Protocol A: Anti-Solvent Crystallization (Bulk Purification)
This protocol utilizes an Ethyl Acetate/Hexane system to create a self-validating visual checkpoint (the cloud point) to ensure the system remains in the metastable zone[1].
-
Dissolution: Transfer the crude 5-(Methoxymethyl)-3-methylisoxazole oil into a round-bottom flask. Add a minimal volume of ethyl acetate and heat gently to 40 °C until a homogeneous, clear solution is achieved.
-
Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/particulates) that could trigger premature precipitation.
-
Anti-Solvent Titration: Maintain the solution at 40 °C with gentle magnetic stirring. Add hexane dropwise. Pause addition immediately when the solution exhibits persistent cloudiness (the cloud point).
-
Re-equilibration: Add 1–2 drops of ethyl acetate until the solution just turns clear again. You are now exactly at the upper boundary of the metastable zone.
-
Seeding & Cooling: Introduce 1–2 mg of pure seed crystals. Initiate a controlled cooling ramp of 0.2 °C/min down to 5 °C.
-
Isolation: Filter the resulting crystals via vacuum filtration. Wash with ice-cold hexane.
-
Drying Caution: Crystallographic studies indicate that isoxazole derivatives can form infinite channels in their lattice that trap disordered solvent molecules (like ethyl acetate)[4]. Dry the crystals under high vacuum at ambient temperature; heating may cause the lattice to collapse or melt.
Protocol B: Vapor Diffusion (Single-Crystal XRD)
For crystallographic structure determination, spontaneous nucleation must be avoided entirely[3].
-
Preparation: Dissolve 5 mg of the compound in 0.5 mL of dichloromethane (DCM) in a small, uncapped inner glass vial (e.g., a 2 mL HPLC vial).
-
Chamber Setup: Place the inner vial into a larger outer vial (e.g., a 20 mL scintillation vial) containing 2 mL of pentane.
-
Diffusion: Tightly seal the outer vial with a PTFE-lined cap and store it in a vibration-free environment at 20 °C.
-
Harvesting: Over 3–7 days, the volatile pentane will diffuse into the DCM, slowly lowering solubility and yielding highly ordered single crystals suitable for XRD[3].
Troubleshooting: Overcoming Liquid-Liquid Phase Separation (LLPS)
If the cooling rate is too fast or impurities are high, the solution will "oil out." You will observe liquid droplets forming on the flask walls instead of solid particles. Do not attempt to filter an oiled-out mixture. Instead, follow the logical rescue workflow below[1].
Workflow for overcoming liquid-liquid phase separation (oiling out) during crystallization.
Rescue Mechanism: Reheating the mixture dissolves the oil back into a single phase. By adding a small amount of anti-solvent (hexane) at the higher temperature and introducing a seed crystal, you artificially bypass the high nucleation barrier, forcing the system to favor solid crystal growth over liquid phase separation during the subsequent cooling cycle.
References
-
Pani, M., Carnasciali, M. M., Mugnoli, A., Beltrame, P., Cadoni, E., & Gelli, G. "Energetic Study of the Disordered Solvent in the Crystal Structure of an Isoxazole Derivative." Acta Crystallographica Section B: Structural Science, 1998. Available at: [Link]
-
Micetich, R. G. "Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates." Canadian Journal of Chemistry, 1970. Available at:[Link]
Sources
Application Notes & Protocols: A Proposed Synthetic Route for Novel GABA-A Receptor Agonists from 5-(Methoxymethyl)-3-methylisoxazole
Abstract
This document outlines a proposed synthetic strategy for the development of novel GABA-A receptor agonists utilizing 5-(methoxymethyl)-3-methylisoxazole as a key starting material. While direct literature precedents for this specific starting material in GABA-A agonist synthesis are not established, this guide leverages well-documented chemical transformations of the isoxazole scaffold to propose a robust and scientifically grounded pathway. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical rationale for each transformation. The aim is to furnish a comprehensive framework for the synthesis, purification, and characterization of a target compound, thereby enabling the exploration of new chemical space in the pursuit of selective and potent GABA-A modulators.
Introduction: The Isoxazole Scaffold in GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the central nervous system. Its modulation is a cornerstone of treatment for anxiety, epilepsy, insomnia, and other neurological disorders. The isoxazole ring serves as a potent bioisostere for the carboxylate group of GABA itself, as famously exemplified by muscimol, a potent GABA-A agonist derived from the Amanita muscaria mushroom. The heteroaromatic nature of the isoxazole ring provides a rigid scaffold that can correctly orient key pharmacophoric features for receptor binding while also improving metabolic stability and pharmacokinetic properties compared to GABA.
The subject of this guide, 5-(methoxymethyl)-3-methylisoxazole, presents an intriguing starting point. It contains a modifiable side chain at the C5 position, which is crucial for interacting with the GABA-A receptor binding pocket. The synthetic challenge, and the focus of these protocols, is the selective transformation of the C5-methoxymethyl group into a functional handle suitable for introducing the primary amine essential for agonist activity.
Proposed Synthetic Pathway: From Starting Material to Target Agonist
The core of our proposed strategy is a three-step transformation designed to convert the C5-methoxymethyl group of 1 into a C5-aminomethyl group, yielding the target compound 4 , a novel structural analogue of known isoxazole-based GABA-A agonists.
Diagram of Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of a target GABA-A agonist.
Detailed Experimental Protocols
Safety First: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Boron tribromide is highly corrosive and reacts violently with water. Sodium azide is acutely toxic. Handle both with extreme caution and have appropriate quench procedures ready.
Protocol 3.1: Synthesis of 5-(Bromomethyl)-3-methylisoxazole (2)
Causality: The crucial first step is the conversion of the relatively inert methoxy group into a good leaving group. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for the cleavage of ethers. The reaction proceeds via the formation of an oxonium ion intermediate, which is then nucleophilically attacked by the bromide ion, yielding the desired bromomethyl derivative. Dichloromethane (DCM) is chosen as an inert solvent. The reaction is initiated at 0 °C to control the initial exothermic reaction.
Materials & Reagents:
-
5-(Methoxymethyl)-3-methylisoxazole (1 )
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen inlet
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 5-(methoxymethyl)-3-methylisoxazole (1.0 eq). Dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the 1.0 M solution of BBr₃ in DCM (1.1 eq) dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution. Caution: Gas evolution (CO₂)!
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of 2 using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3.2: Synthesis of 5-(Azidomethyl)-3-methylisoxazole (3)
Causality: This step introduces the nitrogen atom that will become the primary amine. The bromomethyl intermediate is an excellent substrate for an Sₙ2 reaction. Sodium azide (NaN₃) is a potent nucleophile that efficiently displaces the bromide. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this type of substitution reaction, as it solvates the cation (Na⁺) while leaving the azide anion highly reactive.
Materials & Reagents:
-
5-(Bromomethyl)-3-methylisoxazole (2 )
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve 5-(bromomethyl)-3-methylisoxazole (2 ) (1.0 eq) in anhydrous DMF (approx. 0.2 M).
-
Reagent Addition: Add sodium azide (1.5 eq) portion-wise at room temperature. Caution: Sodium azide is highly toxic.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-16 hours (overnight). Monitor for completion by TLC. The product should be significantly more polar than the starting material.
-
Work-up: Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extraction: Extract the aqueous phase three times with diethyl ether.
-
Purification: Combine the organic layers, wash thoroughly with water (to remove DMF) and then with brine. Dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Do not heat the crude azide to dryness. Low molecular weight organic azides can be explosive. Use the crude product directly in the next step if purity is sufficient (>90% by ¹H NMR).
-
Characterization: Confirm the formation of the azide 3 by IR spectroscopy (strong characteristic azide stretch at ~2100 cm⁻¹) and ¹H NMR.
Protocol 3.3: Synthesis of 5-(Aminomethyl)-3-methylisoxazole (4) - Target Compound
Causality: The final step is the reduction of the azide to the primary amine. Two common and reliable methods are presented.
-
Method A (Catalytic Hydrogenation): This is a clean and high-yielding method. Hydrogen gas, in the presence of a palladium on carbon (Pd/C) catalyst, reduces the azide to the amine, releasing nitrogen gas as the only byproduct.
-
Method B (Staudinger Reduction): This method is useful if catalytic hydrogenation is not feasible (e.g., due to other reducible functional groups). Triphenylphosphine (PPh₃) reacts with the azide to form a phosphazide intermediate, which then hydrolyzes in the presence of water to yield the amine and triphenylphosphine oxide.
Method A: Catalytic Hydrogenation
Materials & Reagents:
-
5-(Azidomethyl)-3-methylisoxazole (3 )
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply (balloon or Parr shaker)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask, add a solution of the crude azide 3 (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) under a nitrogen atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the target amine 4 . The product can be further purified by conversion to a salt (e.g., HCl or HBr salt) and recrystallization if necessary.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC to determine purity.
Method B: Staudinger Reduction
Materials & Reagents:
-
5-(Azidomethyl)-3-methylisoxazole (3 )
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Reaction Setup: Dissolve the crude azide 3 (1.0 eq) in THF (approx. 0.1 M).
-
Reagent Addition: Add triphenylphosphine (1.1 eq) to the solution. Stir at room temperature. Vigorous nitrogen evolution should be observed.
-
Hydrolysis: After gas evolution ceases (1-2 hours), add deionized water (5.0 eq) to the reaction mixture and stir at 50 °C for 3-4 hours to hydrolyze the intermediate.
-
Work-up & Purification: Cool the reaction and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by acid-base extraction or column chromatography to isolate the target amine 4 .
-
Characterization: As described in Method A.
Data Summary & Characterization
The following table provides expected quantitative data for the proposed synthesis. Yields are estimates and will vary based on experimental execution.
| Compound | Step | Reagents | Typical Yield | Key Characterization Data (Expected) |
| 2 | 1 | BBr₃, DCM | 70-85% | ¹H NMR: δ ~4.4 (s, 2H, -CH₂Br), ~2.3 (s, 3H, -CH₃) |
| 3 | 2 | NaN₃, DMF | 85-95% | ¹H NMR: δ ~4.5 (s, 2H, -CH₂N₃), ~2.3 (s, 3H, -CH₃); IR: ν ~2100 cm⁻¹ (N₃ stretch) |
| 4 | 3 | H₂, Pd/C or PPh₃/H₂O | 80-95% | ¹H NMR: δ ~3.9 (s, 2H, -CH₂NH₂), ~2.3 (s, 3H, -CH₃); MS (ESI+): [M+H]⁺ calculated and found |
Mechanism of Action at the GABA-A Receptor
The target compound 4 is designed to act as an orthosteric agonist at the GABA-A receptor. The positively charged primary amine (at physiological pH) and the isoxazole ring are crucial pharmacophoric elements that mimic the endogenous ligand, GABA.
Diagram of Agonist Binding
Application Note & Protocols: A Drug Discovery Workflow for Developing Novel Anti-inflammatory Agents from 5-(Methoxymethyl)-3-methylisoxazole
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful anti-inflammatory drugs.[1][2][3] This guide provides a comprehensive, field-proven workflow for researchers and drug development professionals aiming to develop novel anti-inflammatory agents starting from the lead compound, 5-(Methoxymethyl)-3-methylisoxazole. We present a rationale for the selection of this scaffold, detailed protocols for its synthesis and characterization, and a suite of robust in vitro and in vivo assays for evaluating its anti-inflammatory efficacy. The narrative emphasizes the causality behind experimental choices, providing insights into potential mechanisms of action, such as Cyclooxygenase-2 (COX-2) inhibition. Furthermore, we outline a systematic approach to Structure-Activity Relationship (SAR) studies to guide the optimization of this lead compound into a clinical candidate.
Introduction: The Rationale for Isoxazole-Based Anti-inflammatory Agents
Inflammation is a complex biological response essential for host defense, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4][5] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, many are associated with significant gastrointestinal and cardiovascular side effects, primarily due to non-selective inhibition of COX enzymes.[6] This necessitates the discovery of new, more selective, and safer anti-inflammatory therapeutics.
The isoxazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its versatile chemistry and wide range of biological activities.[1][3][7][8] Its presence in approved drugs like the selective COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide validates its utility as a pharmacophore for anti-inflammatory drug design.[2][9] This document focuses on 5-(Methoxymethyl)-3-methylisoxazole as a promising, yet underexplored, starting point for a new generation of anti-inflammatory agents. Our objective is to provide an integrated guide that seamlessly connects chemical synthesis with rigorous biological evaluation and lead optimization.
Synthesis and Characterization of Lead Compound
The first critical step is the reliable synthesis and purification of the lead compound. The proposed synthesis is a robust two-step process involving a Claisen condensation followed by a cyclization with hydroxylamine, a common and effective method for creating the isoxazole core.[10]
Protocol: Synthesis of 5-(Methoxymethyl)-3-methylisoxazole
Step 1: Synthesis of 1-methoxy-2,4-pentanedione
-
To a stirred solution of sodium methoxide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, slowly add methoxyacetone (1.1 eq).
-
After 15 minutes, add ethyl acetate (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding 1M HCl until the pH is ~5-6.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude β-diketone intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to form 5-(Methoxymethyl)-3-methylisoxazole
-
Dissolve the crude 1-methoxy-2,4-pentanedione (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in water and extract with dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Physicochemical Characterization
Confirm the identity and purity of the synthesized compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., C=N, C-O).[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess purity.
Proposed Mechanism of Action: COX-2 Inhibition
Many isoxazole-containing anti-inflammatory agents function by selectively inhibiting the COX-2 enzyme.[3][6][7] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[12] In contrast, COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation. Therefore, selective inhibition of COX-2 is a validated strategy for achieving anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects. We hypothesize that 5-(Methoxymethyl)-3-methylisoxazole acts as a selective COX-2 inhibitor.
Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.
Data Presentation: Hypothetical SAR Table
| Analog | R₁ (at C3) | R₂ (at C5) | COX-2 IC₅₀ (µM) |
| Lead | -CH₃ | -CH₂OCH₃ | 5.2 |
| A-1 | -CH₂CH₃ | -CH₂OCH₃ | 4.8 |
| A-2 | -CF₃ | -CH₂OCH₃ | 1.1 |
| A-3 | -CH₃ | -CH₂OH | 8.9 |
| A-4 | -CH₃ | -CH₂O-Ph | 0.9 |
| A-5 | -CF₃ | -CH₂O-Ph | 0.08 |
Conclusion and Future Directions
This guide provides a foundational framework for advancing 5-(Methoxymethyl)-3-methylisoxazole from a chemical starting point to a viable preclinical candidate. The detailed protocols for synthesis, in vitro screening, and in vivo validation establish a clear and efficient path for evaluation. The SAR studies outlined here are crucial for rationally designing next-generation analogs with enhanced potency and drug-like properties.
Future work on the most promising candidates should include:
-
Pharmacokinetic (PK) studies: To assess absorption, distribution, metabolism, and excretion (ADME) properties.
-
Broader safety profiling: Including cytotoxicity against a wider range of cell lines and preliminary in vivo toxicology.
-
Chronic inflammation models: Evaluation in models such as collagen-induced arthritis to assess efficacy in chronic disease states. [13][14]* Mechanism of action confirmation: Utilizing techniques like molecular docking and crystallography to confirm binding to the target enzyme.
By following this structured and scientifically rigorous approach, researchers can effectively explore the therapeutic potential of the isoxazole scaffold and contribute to the development of safer and more effective anti-inflammatory drugs.
References
-
Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: Frontiers URL: [Link]
-
Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: INNOSC Theranostics and Pharmacological Sciences URL: [Link]
-
Title: In Vivo Models for Inflammatory Arthritis Source: PubMed URL: [Link]
-
Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: International Journal of Pharmaceutical Erudition URL: [Link]
-
Title: Advanced in vivo inflammation & immunology models | Preclinical CRO Services Source: Nuvisan URL: [Link]
-
Title: Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat Source: Current Protocols in Pharmacology URL: [Link]
-
Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]
-
Title: κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents Source: ResearchGate URL: [Link]
-
Title: Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists Source: PubMed URL: [Link]
-
Title: 2.7. Carrageenan-induced paw edema assay Source: Bio-protocol URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]
-
Title: Anti-inflammatory evaluation of isoxazole derivatives Source: Scholars Research Library URL: [Link]
-
Title: A review of isoxazole biological activity and present synthetic techniques Source: World Journal of Advanced Research and Reviews URL: [Link]
-
Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: ResearchGate URL: [Link]
-
Title: Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Macrophage Inflammatory Assay Source: NIH National Library of Medicine URL: [Link]
-
Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Source: MDPI URL: [Link]
-
Title: Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli Source: ResearchGate URL: [Link]
-
Title: In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis Source: MDPI URL: [Link]
-
Title: Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: In vitro anti-inflammatory activity of aqueous extract of Albizia lebbeck leaf (l.) Source: Phyto Pharma Journal URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery Source: NIH National Library of Medicine URL: [Link]
-
Title: Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM Source: NIH National Library of Medicine URL: [Link]
-
Title: Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative Source: MDPI URL: [Link]
-
Title: Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin Source: MDPI URL: [Link]
-
Title: The effect of LPS on cytokine levels in the supernatants of MDM and LM cultures Source: ResearchGate URL: [Link]
- Title: Process for synthesizing 5-methyl-isoxazole-3-carboxamide Source: Google Patents URL
-
Title: Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl) Source: MDPI URL: [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wuxibiology.com [wuxibiology.com]
Application Note: 5-(Methoxymethyl)-3-methylisoxazole as a Privileged Scaffold in Agrochemical Discovery
Executive Summary
The development of next-generation agrochemicals relies heavily on the strategic incorporation of heterocyclic synthons that balance lipophilicity, metabolic stability, and target binding affinity. 5-(Methoxymethyl)-3-methylisoxazole and its derivatives have emerged as highly versatile building blocks in the synthesis of modern crop protection agents. The isoxazole core acts as a bioisostere for amides and esters, while the specific substitution pattern—a 3-methyl group and a 5-methoxymethyl group—imparts unique physicochemical properties. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for utilizing this scaffold in the development of novel fungicides and herbicides.
Physicochemical & Mechanistic Grounding
The structural design of 5-(methoxymethyl)-3-methylisoxazole is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles critical for agrochemical efficacy:
-
Metabolic Stability (3-Methyl Group): In plant and soil environments, unsubstituted isoxazoles are prone to oxidative degradation by cytochrome P450 enzymes. The methyl group at the C3 position sterically blocks this metabolic liability, significantly extending the half-life of the active ingredient.
-
Phloem Mobility & Lipophilicity (5-Methoxymethyl Group): Systemic agrochemicals require a delicate balance of water solubility and lipophilicity to traverse plant vascular systems. The methoxymethyl ether provides a hydrogen-bond acceptor that enhances phloem mobility without excessively increasing the topological polar surface area (TPSA).
-
Functionalization Hub (C4 Position): The unsubstituted C4 position serves as the primary site for late-stage functionalization. Precursors such as 5-(chloromethyl)-3-methylisoxazole (CAS 40340-41-8) are frequently utilized to construct these functionalized cores[1]. By converting the C4 position into a carboxylic acid or a halogen, researchers can access distinct classes of agrochemicals, such as Succinate Dehydrogenase Inhibitor (SDHI) fungicides and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitor herbicides[2].
Quantitative Data: Synthon Profiling
To facilitate rational design, the physicochemical properties of key 5-(methoxymethyl)-3-methylisoxazole derivatives are summarized below. These parameters dictate their behavior in subsequent synthetic steps and their ultimate bioavailability.
| Compound Name | CAS Number | Synthetic Role | MW ( g/mol ) | ClogP (Est.) | Key Structural Feature |
| 5-(Chloromethyl)-3-methylisoxazole | 40340-41-8 | Early Precursor | 131.56 | 1.12 | Reactive alkyl chloride |
| 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid | 1108712-47-5 | Amidation Scaffold | 171.15 | 0.85 | Carboxylic acid at C4[3] |
| 4-Bromo-5-(methoxymethyl)-3-methylisoxazole | 1705039-16-2 | Cross-Coupling Scaffold | 206.04 | 1.94 | Bromine at C4[4] |
Synthetic Workflows & Protocols
Protocol A: Synthesis of Isoxazole-4-carboxamide Fungicides (SDHI Analogs)
This protocol utilizes 5-(methoxymethyl)-3-methylisoxazole-4-carboxylic acid to synthesize novel carboxamides targeting fungal respiration.
Mechanistic Rationale: The use of HATU over traditional carbodiimides (e.g., EDC) is critical here. The steric bulk of ortho-substituted anilines (common in SDHI fungicides) requires a highly reactive OAt ester intermediate to drive the amidation to completion. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to deprotonate the aniline without causing side reactions at the methoxymethyl ether.
Step-by-Step Methodology:
-
Activation: In a flame-dried 50 mL round-bottom flask under argon, dissolve 5-(methoxymethyl)-3-methylisoxazole-4-carboxylic acid (1.0 mmol, 171 mg) in anhydrous DMF (5.0 mL). Add HATU (1.2 mmol, 456 mg) and stir at 0 °C for 15 minutes to form the active ester.
-
Amine Addition: Add the target substituted aniline (e.g., 2-(bicyclopropyl-2-yl)phenylamine) (1.0 mmol) to the solution, followed dropwise by DIPEA (3.0 mmol, 0.52 mL).
-
Coupling: Allow the reaction mixture to warm to room temperature (25 °C) and stir for 12 hours. Monitor the consumption of the acid via TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×15 mL) to remove residual DMF.
-
Purification: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the pure isoxazole-4-carboxamide.
Protocol B: Synthesis of HPPD-Inhibitor Herbicides via Cross-Coupling
This protocol utilizes 4-bromo-5-(methoxymethyl)-3-methylisoxazole to synthesize herbicidal active ingredients via Suzuki-Miyaura cross-coupling.
Mechanistic Rationale: A biphasic 1,4-Dioxane/Water system (4:1) is employed. The water dissolves the K2CO3 base, generating the reactive boronate complex, while dioxane maintains the solubility of the lipophilic isoxazole bromide. Pd(dppf)Cl2 is selected for its high efficiency in sterically demanding sp2−sp2 cross-couplings. Degassing via argon sparging is a self-validating necessity; failure to degas will result in the oxidative homocoupling of the boronic acid, clearly visible as a highly non-polar byproduct on TLC.
Step-by-Step Methodology:
-
Preparation: To a 20 mL microwave vial, add 4-bromo-5-(methoxymethyl)-3-methylisoxazole (1.0 mmol, 206 mg), the target aryl boronic acid (e.g., 2-chloro-4-mesylphenylboronic acid) (1.2 mmol), and K2CO3 (3.0 mmol, 414 mg).
-
Solvent & Degassing: Add 1,4-Dioxane (8.0 mL) and deionized Water (2.0 mL). Sparge the biphasic mixture with argon gas for 15 minutes using a submerged needle.
-
Catalyst Addition: Quickly add Pd(dppf)Cl2⋅CH2Cl2 (0.05 mmol, 41 mg) under a positive stream of argon. Seal the vial with a crimp cap.
-
Reaction: Heat the mixture in an oil bath at 90 °C for 8 hours with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.
-
Workup & Purification: Cool to room temperature, dilute with water (10 mL), and extract with Dichloromethane ( 3×15 mL). Dry the combined organics over MgSO4 , concentrate, and purify via silica gel chromatography to isolate the cross-coupled herbicide candidate.
Synthetic Pathway Visualization
Divergent synthetic workflows of 5-(Methoxymethyl)-3-methylisoxazole in agrochemical discovery.
References
-
Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE ... - LookChem. Available at:[Link]
-
1705039-16-2_CAS号:1705039-16-2_1-Cyclopentyl-3 ... - Chemsrc. Available at:[Link]
Sources
- 1. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]
- 2. Buy Isoxazole-4-carboxylic acid | 6436-62-0 [smolecule.com]
- 3. Methyl 3-ethyl-4-methylisoxazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1705039-16-2_CAS号:1705039-16-2_1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea - 化源网 [chemsrc.com]
Functionalization of the Methoxymethyl Group in 5-(Methoxymethyl)-3-methylisoxazole: A Detailed Guide for Researchers
Introduction
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and versatile synthetic handles.[1] Many FDA-approved drugs feature a 3- or 5-methylisoxazole motif, highlighting its importance in the development of therapeutics for a wide range of diseases, including use as β-lactam antibiotics, sulfonamide antibacterials, and agents for antiviral, anti-inflammatory, or hypoglycemic applications.[2] The 5-(methoxymethyl)-3-methylisoxazole core, in particular, offers a key point for chemical modification at the methoxymethyl substituent. Strategic functionalization of this group allows for the introduction of diverse pharmacophores and the modulation of physicochemical properties, which are critical for optimizing drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key strategies for functionalizing the methoxymethyl group of 5-(methoxymethyl)-3-methylisoxazole. We will delve into the underlying chemical principles and provide detailed, field-proven protocols for demethylation to the corresponding alcohol, subsequent oxidation to the aldehyde and carboxylic acid, and conversion to a reactive chloromethyl intermediate for nucleophilic substitution.
Core Functionalization Strategies
The primary transformations of the 5-(methoxymethyl) group revolve around three key intermediates: the alcohol, the aldehyde, and the chloromethyl derivative. Each of these provides a gateway to a diverse array of further chemical modifications.
Caption: Key functionalization pathways of 5-(methoxymethyl)-3-methylisoxazole.
Demethylation to 5-(Hydroxymethyl)-3-methylisoxazole
The conversion of the methoxymethyl ether to the primary alcohol is a crucial first step, unmasking a versatile hydroxyl group for further synthetic manipulations. While various methods exist for the deprotection of methoxymethyl (MOM) ethers, acidic conditions are commonly employed.[3][4]
Principle of the Reaction
The demethylation of the methoxymethyl ether proceeds via an acid-catalyzed cleavage of the ether linkage. The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack of a counter-ion or solvent, leading to the release of formaldehyde and methanol, and yielding the desired primary alcohol. Careful control of the reaction conditions is necessary to prevent degradation of the isoxazole ring, which can be sensitive to harsh acidic environments.
Experimental Protocol: Acid-Catalyzed Demethylation
This protocol describes a general procedure for the acid-catalyzed demethylation of 5-(methoxymethyl)-3-methylisoxazole.
Materials:
-
5-(Methoxymethyl)-3-methylisoxazole
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, dichloromethane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(methoxymethyl)-3-methylisoxazole (1.0 eq) in dichloromethane.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of trifluoroacetic acid (2.0 eq) or a solution of HCl in dioxane (e.g., 4 M, 2.0 eq) dropwise to the stirred solution. The use of a slight excess of acid can drive the reaction to completion.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude 5-(hydroxymethyl)-3-methylisoxazole can be purified further by column chromatography on silica gel if necessary.
| Parameter | Value | Notes |
| Starting Material | 5-(Methoxymethyl)-3-methylisoxazole | 1.0 eq |
| Reagent | Trifluoroacetic acid | 2.0 eq |
| Solvent | Dichloromethane | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2-4 hours | Monitor by TLC/LC-MS |
| Typical Yield | 70-85% |
Oxidation of 5-(Hydroxymethyl)-3-methylisoxazole
The primary alcohol obtained from demethylation can be selectively oxidized to either the aldehyde or the carboxylic acid, providing access to a rich downstream chemistry.
Oxidation to 3-Methylisoxazole-5-carbaldehyde
The selective oxidation of the primary alcohol to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation.[2][5]
Principle of the Reaction
PCC is a milder oxidizing agent compared to other chromium-based reagents. The reaction proceeds through the formation of a chromate ester intermediate, which then undergoes an E2 elimination to yield the aldehyde, water, and a reduced chromium species. The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane to prevent the formation of the gem-diol, which can be further oxidized.
Experimental Protocol: PCC Oxidation
Materials:
-
5-(Hydroxymethyl)-3-methylisoxazole
-
Pyridinium chlorochromate (PCC)
-
Silica gel
-
Anhydrous dichloromethane (DCM)
-
Diatomaceous earth (Celite®)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 eq) and silica gel in anhydrous dichloromethane.
-
Substrate Addition: Add a solution of 5-(hydroxymethyl)-3-methylisoxazole (1.0 eq) in anhydrous dichloromethane dropwise to the PCC suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 2-3 hours. Monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of diatomaceous earth to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
| Parameter | Value | Notes |
| Starting Material | 5-(Hydroxymethyl)-3-methylisoxazole | 1.0 eq |
| Reagent | Pyridinium chlorochromate (PCC) | 1.5 eq |
| Solvent | Anhydrous Dichloromethane | |
| Temperature | Room Temperature | |
| Reaction Time | 2-3 hours | Monitor by TLC/GC-MS |
| Typical Yield | 60-75% |
Oxidation to 3-Methylisoxazole-5-carboxylic Acid
For the synthesis of the carboxylic acid, stronger oxidizing agents or more vigorous reaction conditions are necessary. A variety of methods can be employed, including the use of potassium permanganate or Jones oxidation. More recently, catalytic aerobic oxidation methods have been developed as greener alternatives.[6][7]
Principle of the Reaction
Strong oxidizing agents like potassium permanganate in a basic solution will readily oxidize the primary alcohol to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the carboxylic acid. The reaction proceeds through the aldehyde intermediate, which is rapidly oxidized under these conditions.
Experimental Protocol: Potassium Permanganate Oxidation
Materials:
-
5-(Hydroxymethyl)-3-methylisoxazole
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bisulfite
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 5-(hydroxymethyl)-3-methylisoxazole (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 1 M).
-
Oxidant Addition: Cool the solution to 0 °C and slowly add a solution of potassium permanganate (2.5 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.
-
Workup: Quench the excess permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless. Filter off the manganese dioxide.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. The carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
| Parameter | Value | Notes |
| Starting Material | 5-(Hydroxymethyl)-3-methylisoxazole | 1.0 eq |
| Reagent | Potassium permanganate (KMnO₄) | 2.5 eq |
| Base | Sodium hydroxide (NaOH) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | Overnight | |
| Typical Yield | 50-65% |
Conversion to 5-(Chloromethyl)-3-methylisoxazole for Nucleophilic Substitution
The transformation of the hydroxyl group into a good leaving group, such as a chloride, opens up the possibility of a wide range of nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion.[5][8]
Principle of the Reaction
Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. Subsequent attack by the chloride ion, either intramolecularly or intermolecularly, results in the formation of the alkyl chloride, sulfur dioxide, and hydrogen chloride. The reaction is often performed in the presence of a small amount of a tertiary amine or DMF as a catalyst.
Caption: Workflow for the synthesis of 5-(chloromethyl)-3-methylisoxazole.
Experimental Protocol: Chlorination with Thionyl Chloride
Materials:
-
5-(Hydroxymethyl)-3-methylisoxazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-(hydroxymethyl)-3-methylisoxazole (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of DMF can be added to accelerate the reaction.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as indicated by TLC.
-
Workup: Carefully pour the reaction mixture into ice-water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Neutralization and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure to afford the crude 5-(chloromethyl)-3-methylisoxazole, which can be used in subsequent steps without further purification or purified by vacuum distillation or column chromatography.
| Parameter | Value | Notes |
| Starting Material | 5-(Hydroxymethyl)-3-methylisoxazole | 1.0 eq |
| Reagent | Thionyl chloride (SOCl₂) | 1.2 eq |
| Solvent | Anhydrous Dichloromethane | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1-2 hours | Monitor by TLC |
| Typical Yield | >90% (crude) |
The resulting 5-(chloromethyl)-3-methylisoxazole is a versatile intermediate for introducing a variety of nucleophiles, such as amines, thiols, and alkoxides, via SN2 reactions.[8][9]
Conclusion
The functionalization of the methoxymethyl group in 5-(methoxymethyl)-3-methylisoxazole provides a powerful platform for the synthesis of novel isoxazole derivatives with potential therapeutic applications. The protocols detailed in this guide for demethylation, oxidation, and chlorination offer reliable and scalable methods for accessing key chemical intermediates. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively manipulate this versatile scaffold to advance their drug discovery and development programs.
References
- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC. (n.d.).
- Potkin, V., Bumagin, N. A., & Kul'chitskii, V. A. (2015). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 51(9), 1353–1362.
-
Potkin, V. A., Kletskov, A. V., Dikusar, E. A., & Kulchitsky, V. A. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Retrieved March 15, 2026, from [Link]
- Application Notes and Protocols: 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry - Benchchem. (n.d.).
- Beier, P., & Mykhailiuk, P. K. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 14194–14207.
-
A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds | Request PDF - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]
- Process for preparing 3-hydroxy-5-methylisoxazole - Google Patents. (n.d.).
- Kuwada, T., & Fukumoto, K. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. Heterocycles, 56(1), 209.
- Natural products-isoxazole hybrids. (2024). Bioorganic Chemistry, 147, 107386.
- Han, J. H., Kim, J., & Kim, B. M. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 51(9), 1347–1350.
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. (n.d.). Retrieved March 15, 2026, from [Link]
-
Structure/activity Investigations of 5-substituted 3-methylisoxazole[5, 4-d]1, 2, 3-triazin-4-one Derivatives - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC. (n.d.). Retrieved March 15, 2026, from [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. (n.d.). Retrieved March 15, 2026, from [Link]
-
Transition Metal‐Mediated Functionalization of Isoxazoles: A Review | Request PDF. (n.d.). Retrieved March 15, 2026, from [Link]
-
Methoxymethyl ether - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI. (n.d.). Retrieved March 15, 2026, from [Link]
- Ventura, M., Aresta, M., & Dibenedetto, A. (2016). Selective aerobic oxidation of 5-(hydroxymethyl)
-
ChemInform Abstract: Synthesis of Novel 5-(3-Alkylquinolin-2-yl)-3-aryl Isoxazole Derivatives and Their Cytotoxic Activity. - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]
-
Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601 - PMC. (n.d.). Retrieved March 15, 2026, from [Link]
-
Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst - MDPI. (n.d.). Retrieved March 15, 2026, from [Link]
-
Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts. Electron - Digital CSIC. (n.d.). Retrieved March 15, 2026, from [Link]
-
Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst - MDPI. (n.d.). Retrieved March 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Strategic Synthetic Routes to 3,5-Disubstituted Isoxazoles
Introduction & Mechanistic Rationale
The isoxazole heterocycle is a privileged pharmacophore embedded in numerous FDA-approved drugs, including anti-inflammatory agents (valdecoxib), immunomodulators (leflunomide), and beta-lactamase-resistant antibiotics (cloxacillin). The spatial arrangement of substituents at the 3- and 5-positions critically dictates the molecule's polar surface area and target-binding affinity[1].
Achieving high regiocontrol during the synthesis of 3,5-disubstituted isoxazoles requires careful selection of the synthetic pathway. This guide details the two most robust, orthogonal strategies utilized in modern medicinal chemistry:
-
The 1,3-Dipolar Cycloaddition: A [3+2] cycloaddition between in situ-generated nitrile oxides and terminal alkynes.
-
The Cyclocondensation Route: The reaction of 1,3-diketones (or their α,β -unsaturated equivalents) with hydroxylamine.
Reaction Pathways
Orthogonal synthetic pathways for accessing 3,5-disubstituted isoxazoles.
Experimental Design & Causality
Route A: Overcoming Nitrile Oxide Instability
The primary challenge in [3+2] cycloadditions is the transient nature of nitrile oxides, which rapidly dimerize into inactive furoxans. To prevent this, the dipole must be generated in situ in the presence of the alkyne dipolarophile[1].
-
Method A1 (Halogenation): Utilizes N-chlorosuccinimide (NCS) to form a hydroximoyl chloride, followed by triethylamine (TEA) dehydrohalogenation. While cost-effective, electron-deficient oximes often suffer from low yields due to sluggish chlorination[1].
-
Method A2 (Hypervalent Iodine): Employs [bis(trifluoroacetoxy)iodo]benzene (PIFA). PIFA acts as a mild, base-free oxidant that directly converts oximes to nitrile oxides. This approach prevents the degradation of base-sensitive functional groups and provides excellent yields even for electron-deficient substrates[1][2].
Route B: Driving the 5-Exo-Trig Cyclization
The condensation of 1,3-diketones with hydroxylamine proceeds via a Michael-type addition to form a β -(N-hydroxyamino)vinyl ketone intermediate, followed by a 5-exo-trig cyclization[3].
-
The Dehydration Bottleneck: The intermediate often stalls before final aromatization. Adding a catalytic amount of p-toluenesulfonic acid (p-TsOH) at room temperature chemically forces the final dehydration step, drastically improving yields[3].
-
Microwave Acceleration: Transitioning from conventional reflux (10–24 hours) to solid-phase microwave irradiation on silica gel reduces reaction times to minutes while eliminating the need for toxic solvents like pyridine[4].
Validated Experimental Protocols
Protocol A: 1,3-Dipolar Cycloaddition via PIFA Oxidation
Experimental workflow for the 1,3-dipolar cycloaddition using PIFA.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (0.75 mmol, 1.5 equiv) and the terminal alkyne (0.5 mmol, 1.0 equiv) in a 1:1 mixture of MeOH/H 2 O (0.1 M)[2].
-
Oxidation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add PIFA (0.75 mmol, 1.5 equiv) portion-wise over 5 minutes.
-
Self-Validation Checkpoint: Look for a transient yellow/orange hue in the solution. This visual cue confirms the successful in situ generation of the highly reactive nitrile oxide[2].
-
-
Cycloaddition: Remove the ice bath and allow the reaction to stir at room temperature for 2–5 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (typically 1:5 EtOAc/Hexanes). The oxime precursor is highly UV-active and stains readily with KMnO 4 . The disappearance of the oxime spot and the emergence of a less polar, UV-active product spot indicates completion.
-
-
Workup: Quench the reaction with distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography using silica gel (EtOAc/Hexanes gradient) to afford the pure 3,5-disubstituted isoxazole[2].
Protocol B: Cyclocondensation of 1,3-Diketones with Hydroxylamine
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, suspend the 1,3-diketone (10.0 mmol, 1.0 equiv) and hydroxylamine hydrochloride (20.0 mmol, 2.0 equiv) in 25 mL of pyridine (or ethanol containing 2.0 equiv of sodium acetate)[4]. Note: Hydroxylamine hydrochloride is used to prevent the premature auto-oxidation seen with the free base.
-
Condensation: Heat the mixture to reflux for 10–24 hours.
-
Self-Validation Checkpoint: Perform TLC analysis. If a highly polar intermediate spot persists (the β -(N-hydroxyamino)vinyl ketone), the cyclization/dehydration sequence has stalled[3].
-
-
Forced Dehydration (If Stalled): Cool the reaction to room temperature. Add a catalytic amount of p-TsOH (0.1 equiv) and stir for an additional 2 hours. This acid-catalyzed step drives the expulsion of the second water molecule, forcing aromatization[3].
-
Workup: Pour the cooled mixture into 100 mL of ice-cold water. If pyridine was used as the solvent, wash the mixture thoroughly with 15% aqueous acetic acid to neutralize and remove residual pyridine[4].
-
Isolation: Extract the aqueous phase with CHCl 3 (3 x 30 mL) or collect the precipitated solid via vacuum filtration. Triturate the crude product with 95% aqueous ethanol and recrystallize from absolute ethanol to yield the pure isoxazole[4].
Quantitative Data & Optimization Matrix
The following table summarizes the expected outcomes and strategic advantages of each synthetic route, allowing researchers to select the optimal conditions based on their specific substrate electronics and laboratory constraints.
| Synthetic Route | Key Reagents | Reaction Time | Typical Yields | Regioselectivity | Primary Advantage |
| 1,3-Dipolar Cycloaddition (Method A - Halogenation) | Oxime, Alkyne, NCS, TEA | 4–8 h | 60–85% | Excellent (100% 3,5-isomer) | Cost-effective; highly scalable for electron-rich oximes. |
| 1,3-Dipolar Cycloaddition (Method B - PIFA) | Oxime, Alkyne, PIFA | 2–5 h | 70–95% | Excellent (100% 3,5-isomer) | Mild, base-free; highly efficient for electron-deficient oximes. |
| Cyclocondensation (Solution Phase) | 1,3-Diketone, NH 2 OH·HCl, Pyridine | 10–24 h | 55–70% | Moderate (Depends on steric bulk) | Utilizes cheap, readily available diketone precursors. |
| Cyclocondensation (Microwave/Solid Phase) | 1,3-Diketone, NH 2 OH·HCl, Silica Gel | 5–10 min | 82–93% | Good | Extremely rapid; solvent-free green chemistry approach. |
References
-
Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area Source: ACS Combinatorial Science URL:[Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) Source: Sciforum URL:[Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes Source: Radboud Repository / Organic & Biomolecular Chemistry URL:[Link]
-
SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION Source: Rasayan Journal of Chemistry URL:[Link]
-
Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine Source: The Journal of Organic Chemistry URL:[Link]
Sources
Application Note & Protocol: A Guide to the Experimental Setup for Photochemical Rearrangement of Isoxazoles
Abstract
The photochemical rearrangement of isoxazoles represents a powerful and atom-economical method for the synthesis of valuable heterocyclic compounds, including oxazoles, pyrazoles, and pyrroles.[1][2][3] This transformation, driven by ultraviolet (UV) irradiation, proceeds through high-energy intermediates, offering unique synthetic pathways that are often inaccessible through thermal methods. This guide provides a comprehensive overview of the scientific principles, experimental considerations, and detailed protocols for successfully conducting the photochemical rearrangement of isoxazoles. We will delve into the causality behind experimental choices, from the selection of light sources and reactor technology to reaction monitoring and safety, with a focus on providing researchers, scientists, and drug development professionals with a robust and validated framework for their work.
Scientific Principles & Reaction Mechanism
The photochemical transformation of an isoxazole is initiated by the absorption of UV light, typically in the 200–330 nm range, which promotes the molecule to an excited singlet state.[4][5] The foundational mechanistic step is the homolysis of the weak N-O bond, a consequence of the molecule's electronic structure.[5][6] This bond cleavage leads to the formation of a transient vinyl nitrene or a related biradical species, which rapidly cyclizes to form a highly strained acyl-substituted azirine intermediate.[4][5][7]
This azirine is a critical juncture in the reaction pathway. Depending on the substitution pattern of the original isoxazole and the reaction conditions, this intermediate can undergo several transformations:
-
Rearrangement to Oxazole: The most common pathway involves the cleavage of the azirine's C-C bond followed by recyclization to form the thermodynamically more stable oxazole isomer.[4]
-
Formation of Ketenimines: With specific substitution patterns, particularly on trisubstituted isoxazoles, the azirine intermediate can rearrange to form highly reactive and isolable ketenimines.[4][5] These ketenimines serve as valuable synthetic precursors for other heterocycles, such as pyrazoles.[4][5]
-
Formation of α-Ketonitriles: The choice of solvent can dramatically alter the reaction's course. In non-polar solvents like dichloroethane (DCE), the reaction can be directed towards C-C bond cleavage, yielding α-ketonitrile products.[3]
The overall process is a testament to the power of photochemistry to drive skeletal rearrangements and access diverse molecular architectures from a common precursor.
Caption: General reaction pathway for the photochemical rearrangement of isoxazoles.
Experimental Considerations & Setup
The success of a photochemical rearrangement hinges on precise control over the experimental parameters. The choice of equipment directly influences reaction efficiency, scalability, and safety.
Light Sources: The Engine of the Reaction
The selection of the light source is critical, as the wavelength must overlap with the absorbance spectrum of the isoxazole substrate.
-
Medium-Pressure Mercury (Hg) Lamps: These are the traditional workhorses for this transformation.[1][4] They provide high-intensity, broad-spectrum UV and visible light. A key advantage is their power, but this necessitates efficient cooling systems to prevent unwanted thermal side reactions.[8] It is often beneficial to use a filter (e.g., a low-pass filter blocking wavelengths >400 nm) to minimize heat and side product formation.[1]
-
Low-Pressure Mercury (Hg) Lamps: These lamps are a cheaper alternative and emit primarily at 254 nm.[9] This monochromatic output can be advantageous for specific substrates, potentially leading to cleaner reactions.
-
UV Light-Emitting Diodes (LEDs): Modern photochemical setups increasingly utilize high-power UV-LEDs.[10][11] Their primary advantage is the emission of monochromatic light (e.g., centered at 308 nm), which can lead to higher selectivity and fewer byproducts.[10] LEDs are also more energy-efficient, have longer lifespans, and generate significantly less heat than mercury lamps, simplifying temperature control.[12]
Photoreactors: Batch vs. Continuous Flow
While traditional batch reactors (an immersion well in a round-bottom flask) can be used, continuous flow technology offers significant advantages for isoxazole photorearrangements.
-
Batch Reactors: Suitable for small-scale screening. The setup typically involves a quartz or borosilicate glass vessel with a quartz immersion well containing the lamp. Quartz is essential for wavelengths below ~300 nm, as borosilicate glass (Pyrex) will absorb most of the required UV radiation.
-
Continuous Flow Reactors: Systems like the Vapourtec UV-150 have proven to be exceptionally robust and scalable for this chemistry.[4][13] In a flow setup, the reactant solution is pumped through narrow-gauge tubing (typically PFA or FEP) that is wrapped around the light source. This ensures uniform irradiation of the entire reaction mixture, precise control over residence time (the duration of light exposure), and excellent reproducibility.[1] This approach has enabled the gram-scale synthesis of oxazoles from isoxazoles with short reaction times (e.g., ~20 minutes).[1][4]
Solvents and Reagents
The choice of solvent is not merely a medium for the reaction but can be a critical parameter influencing the reaction pathway.
-
Solvents: Acetonitrile (MeCN) is widely reported as an effective solvent for the rearrangement to oxazoles, likely due to its UV transparency and ability to dissolve a wide range of substrates.[1][4] Methanol (MeOH) and dichloroethane (DCE) have also been shown to be effective, with non-polar solvents sometimes favoring the formation of α-ketonitriles.[3]
-
Concentration: Typical substrate concentrations range from 10 mM to 15 mM.[4][13] Higher concentrations can lead to incomplete light penetration (inner filter effect), reducing reaction efficiency.
-
Degassing: While not always reported, for reactions with low quantum yields, it can be beneficial to degas the solvent (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen, which can quench the excited state of the substrate.
Data Summary: Typical Reaction Conditions
The following table summarizes typical conditions for the photochemical conversion of isoxazoles to oxazoles, primarily derived from studies utilizing continuous flow reactors.
| Parameter | Typical Value/Choice | Rationale & Notes |
| Light Source | Medium-Pressure Hg Lamp or UV-B LED (~308 nm) | Provides high photon flux in the required UV range. LEDs offer better selectivity.[1][10] |
| Reactor | Continuous Flow (e.g., Vapourtec UV-150) | Ensures uniform irradiation, precise time control, and superior scalability.[1][4] |
| Solvent | Acetonitrile (MeCN) | Good UV transparency and substrate solubility.[1] |
| Concentration | 10 - 15 mM | Balances reaction rate with efficient light penetration.[4][13] |
| Temperature | 25 - 45 °C | Reaction is not highly temperature-dependent, but cooling is needed to dissipate lamp heat.[1] |
| Residence Time | ~20 minutes | Sufficient for high conversion in an efficient flow setup.[1][4] |
| Filter | Low-pass filter (e.g., blocks λ > 400 nm) | Recommended with Hg lamps to reduce thermal side reactions.[1] |
Detailed Experimental Protocol: Continuous Flow Synthesis
This protocol describes a general procedure for the photochemical rearrangement of a substituted isoxazole to its corresponding oxazole using a commercially available continuous flow photoreactor.
Materials & Equipment
-
Substituted isoxazole precursor
-
HPLC-grade acetonitrile (solvent)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR yield determination
-
Continuous flow photoreactor (e.g., Vapourtec UV-150) equipped with a medium-pressure mercury lamp
-
HPLC pump
-
Back pressure regulator (set to ~40 psi to prevent solvent boiling)
-
PFA or FEP tubing for the reactor coil
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for chromatography
-
Analytical instruments: TLC, NMR, GC-MS
Experimental Workflow
Caption: Step-by-step workflow for the continuous flow photochemical synthesis.
Step-by-Step Procedure
-
Solution Preparation: Prepare a 10 mM solution of the isoxazole starting material in HPLC-grade acetonitrile. If determining yield by NMR, add an appropriate internal standard (e.g., 1,3,5-trimethoxybenzene) at this stage.
-
System Setup:
-
Ensure the photoreactor is clean and equipped with the desired reactor coil volume (e.g., a 10 mL coil for a 20-minute residence time at 0.5 mL/min).
-
Set the HPLC pump to the desired flow rate (e.g., 0.5 mL/min).
-
Set the reactor temperature controller to the target temperature (e.g., 25 °C).
-
Place the pump inlet line into a bottle of pure acetonitrile.
-
-
System Equilibration: Start the pump and allow pure solvent to flow through the system for 10-15 minutes to stabilize the temperature and pressure.
-
Reaction Initiation:
-
Once the system is stable, switch the pump inlet line from the pure solvent to the prepared isoxazole solution.
-
Allow the solution to completely fill the irradiated zone of the reactor coil. This will take one residence volume (e.g., 20 minutes at 0.5 mL/min for a 10 mL coil).
-
Once the coil is filled, turn on the UV lamp to the desired power (e.g., 150 W).[1]
-
-
Product Collection: Discard the initial eluent (which is pure solvent). Begin collecting the product stream in a round-bottom flask once the colored/reactant solution begins to exit the reactor. Continue collection for the desired duration.
-
Reaction Monitoring & Shutdown: The reaction can be monitored by taking small aliquots from the output stream and analyzing by TLC or GC-MS to confirm full conversion of the starting material. To shut down, turn off the UV lamp first, then switch the pump inlet back to pure solvent to flush the reactor coil completely.
-
Work-up and Purification:
-
Combine the collected product fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure oxazole product.
-
Characterize the final product using NMR, MS, and other relevant analytical techniques.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Incorrect wavelength; Lamp failure; Low lamp power; Clogged flow path. | Ensure lamp emission spectrum matches substrate absorbance. Check lamp status and power settings. Check system for blockages and ensure correct flow rate. |
| Formation of Byproducts | Reaction time is too long; Thermal degradation from lamp heat; Solvent participation. | Optimize (reduce) residence time. Use a cooling system and/or a wavelength filter (>400 nm).[1] Screen alternative solvents.[3] |
| Low Isolated Yield | Product degradation on silica gel; Incomplete conversion; Volatile product. | Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with triethylamine. Ensure full conversion before work-up. Be cautious during solvent removal. |
| Reactor Clogging | Poor substrate/product solubility; Photopolymerization. | Decrease the concentration of the starting material. Try a different solvent in which all species are more soluble. |
Safety Precautions
Photochemical reactions require strict adherence to safety protocols due to the hazards associated with high-intensity UV radiation and high-voltage equipment.
-
UV Radiation Exposure: UV light can cause severe burns to the skin and eyes. Never look directly at an unshielded lamp. Ensure the photoreactor is operated within a light-tight enclosure or behind appropriate UV-blocking shields.[8][14] Always wear UV-blocking safety glasses or a full-face shield.[8][14]
-
Fume Hood: All photochemical experiments must be conducted inside a certified laboratory fume hood to contain any potentially volatile or hazardous chemicals.[8][15]
-
Electrical Hazards: Photoreactor power supplies operate at high voltages. Ensure all connections are secure and shielded. Never operate equipment with frayed or damaged cords.
-
Lamp Cooling: Medium-pressure mercury lamps generate intense heat. Ensure a continuous and adequate flow of coolant (e.g., water) through the immersion well's cooling jacket to prevent the lamp from overheating and potentially failing.[8] It is highly recommended to use a flow monitor that automatically shuts off the lamp if coolant flow is interrupted.[8]
-
Solvent Handling: Use and dispense flammable organic solvents with care, ensuring there are no ignition sources nearby.
References
-
Bracken, C., & Baumann, M. (2023). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Organic Letters, 25(35), 6593–6597. [Link]
-
Griesbeck, A. G., et al. (2018). The Mechanistic Analysis of an Isoxazole-Oxazole Photoisomerization Reaction Using a Conical Intersection. ResearchGate. [Link]
-
Wikipedia. (n.d.). Isoxazole. Wikipedia. Retrieved from [Link]
-
Ullman, E. F., & Singh, B. (1966). Photochemical Transposition of Ring Atoms in Five-Membered Heterocycles. The Photorearrangement of 3,5-Diarylisoxazole. Journal of the American Chemical Society, 88(8), 1844–1845. [Link]
-
Crawford, R., et al. (2025). Photochemical Flow Synthesis of Trisubstituted Oxazoles Enabled by High-Power UV–B LED Modules. Organic Letters. [Link]
-
Photochemical Reactors Ltd. (n.d.). Safety and Protection. Retrieved from [Link]
-
Bracken, C., & Baumann, M. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. The Journal of Organic Chemistry, 85(4), 2607–2617. [Link]
-
Baumann, M. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. ResearchGate. [Link]
-
Xu, Y., et al. (2026). Divergent photochemical ring-replacement of isoxazoles. Nature Communications. [Link]
-
Shanghai 3S Technology. (2024). Common operating guidelines for laboratory photoreactors. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Shanghai 3S Technology. (2025). How to set up a safe experimental environment when using ultraviolet light sources for chemical experiments? Retrieved from [Link]
-
EdrawMind. (2024). Laboratory safety regulations for 'Photochemistry'. Retrieved from [Link]
-
Griesbeck, A. G. (2017). Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy. RSC Publishing. [Link]
-
Organic Chemistry Portal. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. Retrieved from [Link]
-
Zhang, J., et al. (2020). Photochemical Conversion of Isoxazoles to 5-Hydroxyimidazolines. Organic Letters, 22(9), 3453–3457. [Link]
-
Bradforth, S. E. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(24), 4547–4557. [Link]
-
Wiley-VCH. (2009). Photochemical Methods. Wiley-VCH. [Link]
-
Wikipedia. (n.d.). Organic photochemistry. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2024). Ultraviolet Radiation Sources. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Divergent photochemical ring-replacement of isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. photochemicalreactors.co.uk [photochemicalreactors.co.uk]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic photochemistry - Wikipedia [en.wikipedia.org]
- 13. Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products [organic-chemistry.org]
- 14. How to set up a safe experimental environment when using ultraviolet light sources for chemical experiments?-Shanghai 3S Technology [3s-tech.net]
- 15. Laboratory safety regulations for 'Photochemistry' | Mind Map - EdrawMind [edrawmind.com]
Technical Support Center: Synthesis of 5-(Methoxymethyl)-3-methylisoxazole
Welcome to the technical support guide for the synthesis of 5-(Methoxymethyl)-3-methylisoxazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this important heterocyclic compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 5-(Methoxymethyl)-3-methylisoxazole?
The synthesis of 3,5-disubstituted isoxazoles like 5-(Methoxymethyl)-3-methylisoxazole typically proceeds through two main pathways:
-
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is a widely used and powerful method involving the reaction of a nitrile oxide with an alkyne.[1][2] For the target molecule, this would involve the reaction of acetonitrile oxide (generated in situ from acetaldoxime) with 3-methoxy-1-propyne.
-
Cyclocondensation: This classic method, often referred to as the Claisen isoxazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[3][4][5] To obtain the desired product, the precursor would be 1-methoxy-2,4-pentanedione, which would react with hydroxylamine hydrochloride.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in isoxazole synthesis can often be traced back to several key factors:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl precursor or alkyne. For cycloadditions, the stability of the nitrile oxide precursor is critical.[6]
-
Nitrile Oxide Dimerization: In [3+2] cycloaddition reactions, nitrile oxides are prone to dimerization to form furoxans, which is a major competing side reaction that consumes the intermediate.[6]
-
Formation of Regioisomers: Particularly with unsymmetrical 1,3-dicarbonyl compounds, the reaction with hydroxylamine can lead to a mixture of isoxazole regioisomers, complicating purification and reducing the yield of the desired product.[3][6]
-
Suboptimal Reaction Conditions: Factors like pH, solvent polarity, temperature, and reaction time can significantly impact the reaction outcome.[6]
Q3: I'm observing an isomeric byproduct in my final product analysis. How can I improve regioselectivity?
The formation of regioisomers is a frequent challenge.[3][6] Control over regioselectivity is influenced by both steric and electronic factors of the reactants.
-
For Cyclocondensation Reactions:
-
For [3+2] Cycloaddition Reactions:
Troubleshooting Guide: Low Yield Diagnosis
When faced with a low yield, a systematic approach is crucial for identifying and resolving the issue. The following guide provides a logical workflow for troubleshooting your synthesis of 5-(Methoxymethyl)-3-methylisoxazole.
Caption: A decision-making flowchart for troubleshooting low yields.
Optimized Experimental Protocol: [3+2] Cycloaddition Route
This protocol details the in situ generation of acetonitrile oxide and its subsequent cycloaddition with 3-methoxy-1-propyne. This method is often preferred as it can mitigate the formation of regioisomers.
Materials:
-
Acetaldoxime
-
N-Chlorosuccinimide (NCS)
-
3-Methoxy-1-propyne
-
Triethylamine (Et₃N)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add acetaldoxime (1.0 eq) and ethyl acetate (EtOAc, 50 mL). Cool the solution to 0 °C using an ice bath.
-
Nitrile Oxide Generation: To the cooled solution, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry at 0 °C for 30 minutes.
-
Cycloaddition: Add 3-methoxy-1-propyne (1.2 eq) to the reaction mixture, followed by the dropwise addition of triethylamine (Et₃N) (1.1 eq) over 20 minutes via a syringe pump. The slow addition is crucial to minimize the dimerization of the in situ generated nitrile oxide.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL), deionized water (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 5-(Methoxymethyl)-3-methylisoxazole as a pure product.[9][10]
Data Summary: Comparison of Synthetic Parameters
The choice of synthetic route can significantly impact yield and reaction conditions. The table below summarizes key parameters for the two primary methods.
| Parameter | [3+2] Cycloaddition Route | Cyclocondensation Route |
| Key Reactants | Acetaldoxime, 3-Methoxy-1-propyne | 1-Methoxy-2,4-pentanedione, NH₂OH·HCl |
| Primary Side Reaction | Nitrile Oxide Dimerization | Regioisomer Formation |
| Typical Solvents | Ethyl Acetate, Dichloromethane | Ethanol, Methanol, Acetonitrile |
| Key Control Factor | Slow addition of base/precursor | pH control, Substrate modification |
| Reported Yield Range | 60-80% (Optimized) | 40-75% (Often as a mixture) |
| Reference | [1][6] | [3][6][7] |
Purification Troubleshooting
Problem: My product "oils out" during recrystallization instead of forming crystals.
-
Cause: This often happens when the melting point of the compound is lower than the boiling point of the chosen solvent, or if the solution is supersaturated with impurities.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which your product is less soluble (e.g., hexane) to induce crystallization. Ensure cooling is slow; insulate the flask to allow gradual temperature decrease before moving to an ice bath.[10]
Problem: I am struggling to separate my product from a closely-related impurity via column chromatography.
-
Cause: The impurity may have a polarity very similar to the desired product, resulting in poor separation on the column.
-
Solution:
-
Optimize Eluent System: Perform detailed TLC analysis with various solvent systems. A shallower gradient (e.g., increasing ethyl acetate in hexane by 1-2% increments) can improve resolution.
-
Change Stationary Phase: If silica gel is ineffective, consider using a different stationary phase like alumina.
-
Derivatization: As a last resort, consider a temporary derivatization of the product or impurity to significantly alter its polarity, allowing for easier separation, followed by a deprotection step.
-
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole.
-
de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-10. Available from: [Link]
- Journal of the Chemical Society C. (1968). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. RSC Publishing.
- Aziz, M. A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- ResearchGate. (n.d.). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
- de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
- ChemRxiv. (n.d.). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Royal Society of Chemistry. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 33037-33055.
-
Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13436-13446. Available from: [Link]
- PrepChem.com. (n.d.). Synthesis of 5-methyl-3-(3-hydroxypropyl)isoxazole.
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
Al-Shihry, S. S. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Molbank, 2005(6), M447. Available from: [Link]
- Pang, G. S., et al. (n.d.). Safe and Convenient Procedure for Solvent Purification. Organometallics.
- Journal of Organic Chemistry. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ACS Publications.
- Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
- National Institutes of Health. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC.
- International Journal of Pharmacy and Technology. (n.d.). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2.
- Benchchem. (n.d.). purification techniques for products derived from 3,5-Dimethoxyphenylglyoxal hydrate.
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
overcoming low regioselectivity in 5-(Methoxymethyl)-3-methylisoxazole synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges researchers face when synthesizing 5-(Methoxymethyl)-3-methylisoxazole .
The classical synthesis of this molecule often plagues drug development professionals with poor regioselectivity, resulting in inseparable mixtures of 3,5-disubstituted regioisomers. This guide provides field-proven causal explanations, advanced synthetic workarounds, and self-validating protocols to ensure >95% regioselectivity in your workflows.
Diagnostic FAQs: Understanding the Regioselectivity Problem
Q: Why does the traditional condensation of 1-methoxy-2,4-pentanedione with hydroxylamine yield a 1:1 mixture of regioisomers? A: The root cause lies in the dual nucleophilicity of hydroxylamine (possessing both reactive nitrogen and oxygen centers) combined with the nearly identical electrophilicity of your starting 1,3-dicarbonyl. In 1-methoxy-2,4-pentanedione, the C2 (methyl ketone) and C4 (methoxymethyl ketone) carbonyls offer minimal steric or electronic differentiation. Consequently, the initial nitrogen attack occurs randomly at either carbonyl, leading to a statistical ~50:50 mixture of 5-(methoxymethyl)-3-methylisoxazole and its undesired 3-(methoxymethyl)-5-methylisoxazole regioisomer.
Q: How can I bypass this scrambling and achieve >95% regioselectivity? A: You must abandon the classical Claisen condensation and transition to a 1,3-dipolar cycloaddition strategy. By reacting a terminal alkyne (3-methoxypropyne) with an in situ-generated nitrile oxide (acetonitrile oxide) in the presence of a Copper(I) catalyst, you fundamentally alter the reaction pathway. The Cu(I) catalyst binds the terminal alkyne to form a copper acetylide intermediate, which strictly directs the oxygen of the nitrile oxide to the substituted carbon. This CuAAC-analogous reaction guarantees the formation of the 3,5-disubstituted isoxazole with near-perfect regiocontrol[1].
Q: Can I still use a condensation approach if I don't want to use transition metals? A: Yes, but you must pre-functionalize your diketone to break the electronic symmetry. By reacting the diketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), you can form a β-enamino ketone (enaminone) . The push-pull electronic system of the enaminone strongly directs the hydroxylamine attack, favoring one regioisomer[2]. Alternatively, reacting α,β -unsaturated carbonyls with N-hydroxyl-4-toluenesulfonamide (TsNHOH) provides a highly regioselective metal-free route, as the tosyl group enhances nucleophilicity and directs the conjugate addition[3].
Comparison of unselective classical condensation vs. regioselective Cu-catalyzed cycloaddition.
Troubleshooting Guides: Cu(I)-Catalyzed Workflows
Issue: My nitrile oxide is dimerizing into furoxans instead of reacting with the alkyne. Causality: Nitrile oxides are highly unstable. If the base (which neutralizes the hydroximoyl chloride to generate the nitrile oxide) is added too quickly, the local concentration of nitrile oxide spikes, leading to self-dimerization. Solution: Add the KHCO3 base dropwise over 1-2 hours using a syringe pump to keep the steady-state concentration of the nitrile oxide extremely low, forcing it to react with the copper acetylide.
Issue: I am observing significant alkyne homocoupling (Glaser coupling) byproducts. Causality: Glaser coupling occurs when the Cu(I) catalyst oxidizes to Cu(II) in the presence of oxygen and base. Solution: Introduce sodium ascorbate (10-20 mol%) to the reaction mixture. Ascorbate acts as a sacrificial reducing agent, continuously regenerating the active Cu(I) species from any oxidized Cu(II), thereby shutting down the homocoupling pathway.
Issue: How do I definitively validate that I synthesized the 5-(methoxymethyl) isomer and not the 3-(methoxymethyl) isomer? Causality & Validation: 1D 1 H NMR is often insufficient due to overlapping shifts. You must run a 2D 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment. The isoxazole C4-H proton (typically appearing around 6.1–6.3 ppm) will show a strong 3J correlation to the methylene carbon of the methoxymethyl group only if it is located at the 5-position.
Self-Validating Experimental Protocol
Below is the optimized, step-by-step methodology for the one-pot synthesis of 5-(Methoxymethyl)-3-methylisoxazole via Cu(I) catalysis[1].
Reagents Required: Acetaldoxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), 3-Methoxypropyne (1.2 eq), CuSO 4⋅5 H 2 O (5 mol%), Sodium Ascorbate (10 mol%), KHCO 3 (2.0 eq), DMF/H 2 O.
-
In Situ Chlorination: Dissolve acetaldoxime in DMF (0.2 M) and cool to 0 °C. Add NCS portion-wise over 15 minutes.
-
Validation Check: The solution will transition to a pale yellow color, indicating the successful formation of acetohydroximoyl chloride. TLC (Hexanes/EtOAc) should confirm the disappearance of the oxime.
-
-
Catalyst & Substrate Loading: To the same flask, add 3-methoxypropyne. Follow immediately with CuSO 4⋅5 H 2 O and sodium ascorbate.
-
Causality: Adding the catalyst before the base ensures the copper acetylide forms prior to nitrile oxide generation, priming the system for immediate cycloaddition.
-
-
Controlled Cycloaddition: Dissolve KHCO 3 in a minimal amount of water. Add this solution dropwise to the reaction mixture at room temperature over 1 hour.
-
Maturation & Workup: Stir the reaction at room temperature for 12 hours. Dilute with EtOAc and wash extensively with water (3x) and brine (1x) to strip the DMF. Dry over anhydrous Na 2 SO 4 and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 5-(Methoxymethyl)-3-methylisoxazole.
Step-by-step experimental workflow for the one-pot Cu(I)-catalyzed 1,3-dipolar cycloaddition.
Quantitative Data Presentation
The following table summarizes the performance metrics of the various synthetic strategies discussed, allowing you to select the appropriate methodology based on your lab's constraints.
| Methodology | Key Reagents | Regioselectivity | Typical Yield | Reaction Time | Primary Limitation |
| Classical Claisen | 1-Methoxy-2,4-pentanedione + NH 2 OH | ~50:50 | 40-60% | 2-4 h | Poor selectivity requires complex, lossy chromatographic separation. |
| Enaminone Route [2] | β -enamino ketone + NH 2 OH | >90% | 70-85% | 5-8 h | Requires an additional synthetic step to prepare the enaminone precursor. |
| Metal-Free TsNHOH [3] | α,β -unsaturated ketone + TsNHOH | >95% | 75-90% | 10-24 h | Requires synthesis of specific α,β -unsaturated precursors. |
| CuAAC-Analog [1] | Acetaldoxime + 3-Methoxypropyne + Cu(I) | >95% | 80-95% | 12 h | Highly sensitive to Cu oxidation and requires strict pH/addition control. |
References
-
Hansen, T. V.; Wu, P.; Fokin, V. V. "One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles." Journal of Organic Chemistry, 2005.
-
Silva, R. G. M.; da Silva, M. J. V.; Jacomini, A. P.; Moura, S.; Back, D. F.; Rosa, F. A. "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β -enamino diketones." RSC Advances, 2018.
-
Tang, S.; He, J.; Sun, Y.; He, L.; She, X. "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles." Organic Letters, 2009.
Sources
- 1. One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
optimization of reaction conditions for 1,3-dipolar cycloaddition
Welcome to the Technical Support Center for 1,3-Dipolar Cycloadditions. This guide is specifically engineered for researchers and drug development professionals seeking to troubleshoot and optimize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.
Unlike uncatalyzed thermal Huisgen cycloadditions—which require elevated temperatures and yield a mixture of 1,4- and 1,5-regioisomers—the CuAAC reaction accelerates the process by a factor of 107 to 108 and strictly yields the 1,4-disubstituted triazole[1]. However, translating this "click" chemistry into complex biological or highly functionalized organic systems introduces variables that can poison catalysts, degrade biomolecules, or stall kinetics.
Part 1: Diagnostic Logic for CuAAC Failures
Before adjusting reagent stoichiometry, use the following diagnostic workflow to isolate the root cause of low yields or stalled kinetics in your cycloaddition reactions.
Diagnostic logic tree for resolving low yield in CuAAC reactions.
Part 2: Troubleshooting Guide & FAQs
Q1: My CuAAC reaction yields little to no product despite using standard CuSO₄ and sodium ascorbate. What is causing this? Causality & Solution: The most frequent cause of failure is the oxidation of the catalytically active Cu(I) species back to inactive Cu(II)[2]. While sodium ascorbate is meant to reduce Cu(II) in situ, dissolved oxygen in the solvent will rapidly re-oxidize the copper[3]. Furthermore, without an appropriate stabilizing ligand, Cu(I) can disproportionate into Cu(II) and Cu(0) or form unreactive polymeric copper acetylides[4]. Action: Sparge all solvents with argon or nitrogen prior to the reaction[2]. Introduce a Cu(I)-stabilizing ligand (like THPTA or BTTAA) at a 1:1 to 5:1 ligand-to-copper ratio to protect the active catalyst[2].
Q2: I am attempting bioconjugation on a protein, but the reaction fails completely in an aqueous buffer. How do I fix this? Causality & Solution: Biomacromolecules often undergo hydrophobic collapse in purely aqueous environments. This buries the hydrophobic alkyne or azide moieties inside the folded structure, rendering them sterically inaccessible to the Cu(I) catalyst[5]. Action: Perform the reaction under mildly solvating or denaturing conditions. Adding a co-solvent like DMSO (up to 20-30%) can unfold the localized hydrophobic pockets and expose the reactive handles[6]. If the biological substrate is actively sequestering the copper catalyst via histidine or cysteine residues, add excess Cu or release the active Cu by adding a competitive ion like Zn²⁺[6].
Q3: How do I prevent the degradation of my sensitive biomolecules during the click reaction? Causality & Solution: The combination of Cu(II), oxygen, and ascorbate generates ascorbate radicals and reactive oxygen species (ROS) such as hydrogen peroxide, which rapidly cleave nucleic acids and denature proteins[3],[4]. Action: Add a ROS scavenger such as aminoguanidine (typically 5-10 mM) to the reaction mixture[5]. More importantly, switch to highly efficient, sterically bulky ligands like BTTES or BTTAA. These ligands dramatically accelerate the reaction kinetics, allowing you to lower the copper concentration to 10-50 µM and complete the reaction before significant ROS-mediated degradation can occur[4].
Q4: My reaction produces a mixture of byproducts and a visible precipitate. What is happening? Causality & Solution: You are likely observing Glaser coupling (the oxidative homocoupling of terminal alkynes) or the formation of insoluble copper-acetylide polymers[2]. Glaser coupling is strictly promoted by the presence of oxygen and Cu(II). Action: Ensure strict anaerobic conditions and maintain a slight excess of the reducing agent (sodium ascorbate)[2]. Utilizing ligands with bulky tert-butyl groups (like BTTES or BTTAA) physically prevents the polymerization of copper acetylides, keeping the catalytic cycle active and preventing precipitation[4].
Part 3: Quantitative Optimization of Cu(I) Ligands
The choice of ligand dictates the reaction's speed, solubility, and biocompatibility. The canonical ligands (TBTA and THPTA) are often too slow for sensitive in vivo or dilute in vitro applications, prompting the development of accelerated ligands like BTTES and BTTAA[4].
| Ligand | Cu Conc. Needed | Reaction Kinetics | Cytotoxicity | Organic Solubility | Aqueous Solubility | Optimal Application |
| BTTAA | Very Low (10-50 µM) | Very High | Very Low | Moderate | Moderate | In vivo labeling, live cells[7] |
| BTTES | Low | High | Very Low | Low | High | In vitro bioconjugation[7] |
| THPTA | Moderate | Moderate | Moderate | Low | High | Standard aqueous synthesis[7] |
| TBTA | High | Very High | High | Very High | Low | Standard organic synthesis[7] |
Part 4: Self-Validating Experimental Protocol (Aqueous Bioconjugation)
To ensure trustworthiness, this protocol incorporates a self-validating diagnostic step . Before risking precious biological samples, the catalytic system's efficacy is proven using a fluorogenic coumarin azide model[6].
Reagents Required:
-
Target Biomolecule-Alkyne (e.g., 50 µM final)
-
Target Cargo-Azide (e.g., 100 µM final)
-
CuSO₄·5H₂O (20 mM stock in water)
-
BTTAA or THPTA Ligand (50 mM stock in water)
-
Sodium Ascorbate (100 mM freshly prepared in water)
-
Aminoguanidine (100 mM stock in water)
-
Validation Reagent: 3-Azido-7-hydroxycoumarin (5 mM stock)[6]
Step 1: Catalyst Pre-complexation (Critical for preventing Cu-induced precipitation)
-
In a microcentrifuge tube, premix the CuSO₄ and Ligand at a 1:5 ratio (e.g., 2.5 µL of 20 mM CuSO₄ + 5.0 µL of 50 mM BTTAA)[6].
-
Incubate at room temperature for 5 minutes to ensure full chelation.
Step 2: Self-Validation (Fluorogenic Test) Causality: Validates that the buffer system, pH, and reducing agents are successfully generating active Cu(I) without interference from chelating impurities.
-
In a separate test tube, combine buffer, 50 µM of a model alkyne (e.g., propargyl alcohol), and 50 µM of 3-Azido-7-hydroxycoumarin[6].
-
Add 10 µL of the pre-complexed catalyst, followed by 25 µL of sodium ascorbate.
-
If the solution fluoresces brightly under UV light (excitation ~404 nm) within 15 minutes, the catalytic system is active and validated[6].
Step 3: Execution of the Primary CuAAC Reaction
-
In a 2 mL Eppendorf tube, combine the Biomolecule-Alkyne and buffer.
-
Add the Cargo-Azide (1.5 to 2.0 molar equivalents relative to the alkyne).
-
Add 25 µL of aminoguanidine (acts as a ROS scavenger to protect the biomolecule)[5].
-
Add the pre-complexed CuSO₄/Ligand solution from Step 1.
-
Initiation: Add 25 µL of freshly prepared sodium ascorbate[5].
-
Flush the tube headspace with Argon, seal tightly, and mix on a slow rotisserie for 1-2 hours at room temperature[5].
Part 5: Mechanistic Pathway of CuAAC
Understanding the catalytic cycle is essential for troubleshooting. The reaction does not proceed via a concerted 1,3-dipolar cycloaddition; instead, it requires the formation of a highly reactive copper-acetylide intermediate[1].
Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
References
-
BenchChem Technical Support Team. "troubleshooting low yield in copper-catalyzed click reactions". Benchchem. 2
-
Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". PMC - National Institutes of Health. 5
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology". Jena Bioscience. 6
-
BenchChem Technical Support Team. "Optimizing CuAAC reaction conditions for high yield bioconjugation". Benchchem. 3
-
Besanceney-Webler, C., et al. "Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study". PMC - National Institutes of Health. 4
-
Vector Labs. "Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands". Vector Labs. 7
-
Organic-Chemistry.org. "Click Chemistry Azide-Alkyne Cycloaddition". Organic-Chemistry.org. 1
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. vectorlabs.com [vectorlabs.com]
challenges in the purification of isoxazole regioisomers
Welcome to the Technical Support Center for Isoxazole Synthesis and Purification. As a Senior Application Scientist, I have designed this resource to address one of the most notorious bottlenecks in heterocyclic chemistry: the separation of isoxazole regioisomers.
When synthesizing isoxazoles—typically via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the Claisen condensation of unsymmetrical 1,3-dicarbonyls—the reaction frequently yields a mixture of 3,5-disubstituted and 3,4-disubstituted (or 3,5- vs. 5,3-disubstituted) regioisomers. Because these isomers possess nearly identical dipole moments, basicities, and hydrogen-bonding capacities, standard silica gel flash chromatography often results in complete co-elution.
This guide provides field-proven, causality-driven troubleshooting strategies to help you achieve baseline resolution and isolate high-purity regioisomers.
Diagnostic Workflow for Isoxazole Regioisomer Mixtures
Decision matrix for the isolation and purification of isoxazole regioisomers.
Troubleshooting Guide: Synthesis & Regiocontrol
Before attempting complex purifications, it is fundamentally more efficient to address the root cause of regioisomer formation during the synthesis phase.
Q: My 1,3-dipolar cycloaddition yields an inseparable 1:1 mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I fix this upstream? A: The lack of regiocontrol in uncatalyzed thermal 1,3-dipolar cycloadditions occurs because the HOMO-LUMO energy gaps for the two competing transition states are nearly identical[1][2]. To solve this, you must alter the reaction mechanism from a concerted pericyclic pathway to a stepwise pathway.
-
The Solution: Employ Copper(I)-catalyzed cycloaddition. By adding a catalytic amount of Cu(I) (e.g., CuI or Cu(OAc)2 with sodium ascorbate), terminal alkynes form a copper-acetylide intermediate. This sterically and electronically dictates the attack of the nitrile oxide, exclusively yielding the 3,5-disubstituted isoxazole regioisomer in >90% yield[3][4].
Q: I am synthesizing isoxazoles via the condensation of an unsymmetrical 1,3-diketone with hydroxylamine, and I get a mixture of 3,5- and 5,3-isomers. How can I control this? A: Hydroxylamine is an ambidentate nucleophile (both the nitrogen and oxygen can attack), and unsymmetrical diketones have two electrophilic carbonyl carbons. Regioselectivity here is governed by the pH of the reaction medium[5].
-
The Solution: To favor attack at the more sterically hindered carbonyl, run the reaction under strictly anhydrous, acidic conditions (e.g., using hydroxylamine hydrochloride in pyridine or with a Lewis acid like BF3⋅OEt2 ). Conversely, strongly basic conditions (using aqueous hydroxylamine and NaOH) will favor initial attack at the less hindered carbonyl[6].
Troubleshooting Guide: Chromatography & Separation
When regiocontrol is impossible (e.g., using internal alkynes), you must rely on advanced chromatographic techniques. Normal-phase silica separates based on bulk polarity and hydrogen bonding with surface silanols. Because regioisomers have identical functional groups, their bulk polarities are indistinguishable[7].
Q: Standard silica gel flash chromatography fails. What are the best alternative stationary phases? A: You must switch to an orthogonal separation mechanism that relies on 3D spatial recognition or hydrophobicity rather than bulk polarity.
-
Supercritical Fluid Chromatography (SFC): This is the gold standard for regioisomer separation. SFC utilizes supercritical CO2 paired with chiral stationary phases (e.g., Amylose or Cellulose derivatives). The chiral grooves in these columns separate molecules based on subtle steric differences and pi-pi stacking, easily resolving regioisomers that co-elute on silica[8].
-
Reverse-Phase HPLC (RP-HPLC): Utilizing an end-capped C18 column separates isomers based on their hydrophobic surface area. If one isomer has a slightly more exposed lipophilic region due to the specific substitution pattern on the isoxazole ring, RP-HPLC can resolve them[5].
Table 1: Comparative Chromatographic Techniques for Isoxazole Regioisomers
| Technique | Mechanism of Separation | Resolution Probability | Scalability | Solvent Consumption |
| Normal-Phase Silica | Bulk Polarity / H-Bonding | Low (<10%) | High (Kilograms) | Very High |
| RP-HPLC (C18) | Hydrophobicity / Shape | Moderate (40-60%) | Medium (Grams) | High (Aqueous waste) |
| SFC (Chiral Phase) | Steric Inclusion / π−π | Very High (>90%) | Medium (Grams) | Low (Recycled CO2 ) |
| Chemical Derivatization | Induced Steric Bulk | High (If applicable) | High (Kilograms) | Moderate |
Step-by-Step Methodology: Preparative SFC Separation Protocol
If you have chosen SFC to separate your isoxazole regioisomers, follow this self-validating protocol to ensure high recovery and baseline resolution.
Phase 1: Analytical Screening & Method Development
-
Column Selection: Set up an analytical SFC system with a column screening valve. Equip it with a diverse panel of stationary phases: Chiralpak AD-H, AS-H, IC, and a polar-embedded achiral phase like 2-Ethylpyridine.
-
Mobile Phase: Use supercritical CO2 with Methanol as the organic modifier.
-
Screening Run: Inject 2 μL of a 1 mg/mL regioisomer mixture. Run a gradient from 5% to 50% Methanol over 5 minutes at a flow rate of 3 mL/min, maintaining a backpressure of 120 bar and a temperature of 35°C.
-
Evaluation: Identify the column that provides a resolution factor ( Rs ) > 1.5. Convert the gradient method to an isocratic method centered around the elution percentage to maximize the separation window.
Phase 2: Preparative Scale-Up
-
Sample Preparation: Isoxazoles can be oily or poorly soluble in pure methanol. Dissolve your crude mixture in a 1:1 mixture of Dichloromethane/Methanol at the highest possible concentration (e.g., 50-100 mg/mL) to avoid column overloading by injection volume[8]. Critical: Do not use water, as it freezes upon CO2 depressurization.
-
Injection: Scale the injection volume proportionally to the preparative column dimensions (e.g., 0.5 mL for a 21 x 250 mm column).
-
Collection & Validation: Collect the peaks using UV triggering (typically 254 nm for the isoxazole chromophore).
-
Self-Validation: Immediately re-inject an aliquot of Fraction 1 and Fraction 2 onto the analytical SFC to confirm >99% isomeric purity before pooling fractions.
-
Isolation: Evaporate the methanol modifier under reduced pressure. The separated isoxazole regioisomers will remain in the flask.
Frequently Asked Questions (FAQs)
Q: My isoxazole regioisomers contain a primary amine group. They are tailing severely on RP-HPLC and SFC. How do I fix this? A: Primary amines interact strongly with unendcapped, acidic silanols on the silica backbone of the stationary phase, causing peak tailing and poor recovery[5].
-
For RP-HPLC: Use a modern, high-purity end-capped C18 column and add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to the mobile phase to protonate the amine and suppress silanol ionization.
-
For SFC: Primary amines can react with supercritical CO2 under pressure to form transient carbamic acids, distorting peaks. You must add a basic additive (e.g., 0.5% Isopropylamine or Diethylamine) to your methanol modifier to suppress this reaction and ensure sharp elution[9].
Q: I don't have access to SFC or Prep-HPLC. Is there a chemical workaround to separate them on standard silica? A: Yes, through Chemical Derivatization . If your isoxazole regioisomers possess a reactive functional group (e.g., a hydroxyl or amine) that is situated in different steric environments between the two isomers, you can exploit this[10]. React the mixture with a highly bulky protecting group, such as Triisopropylsilyl chloride (TIPS-Cl) or Trityl chloride. The less sterically hindered regioisomer will react significantly faster. You can stop the reaction at 50% conversion, separating the highly non-polar derivatized isomer from the polar, unreacted isomer via standard silica gel chromatography. Post-separation, simply remove the protecting group.
References
-
Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... - nih.gov. URL:[Link]
-
1,3-Dipolar cycloaddition - wikipedia.org. URL:[Link]
-
Isoxazole derivatives as new nitric oxide elicitors in plants - beilstein-journals.org. URL:[Link]
-
Advances in Heterocyclic Chemistry [1st Edition] - dokumen.pub. URL:[Link]
-
Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - nih.gov. URL:[Link]
Sources
- 1. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. BJOC - Isoxazole derivatives as new nitric oxide elicitors in plants [beilstein-journals.org]
- 4. dokumen.pub [dokumen.pub]
- 5. 3-Cyclopropylisoxazol-5-amine|CAS 21080-91-1|RUO [benchchem.com]
- 6. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole | 325744-41-0 | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-(3,4,5-Trifluorophenyl)ethan-1-amine | 784129-18-6 | Benchchem [benchchem.com]
- 10. 3-Cyclopropylisoxazol-5-amine|CAS 21080-91-1|RUO [benchchem.com]
Technical Support Center: 5-(Methoxymethyl)-3-methylisoxazole Stability & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific stability profiles and reactivity nuances of 5-(Methoxymethyl)-3-methylisoxazole .
This guide is designed for researchers and drug development professionals who require precise, mechanism-driven insights into how this heterocycle behaves under various pH environments, alongside self-validating protocols for controlled transformations.
Part 1: Molecular Profile & Quantitative Stability Matrix
The isoxazole ring is generally considered a robust aromatic system, but its stability is highly dependent on its substitution pattern and the surrounding pH[1]. 5-(Methoxymethyl)-3-methylisoxazole features two critical functional areas: a 3,5-disubstituted isoxazole core and a primary aliphatic ether at the C5 position.
Quantitative Stability Matrix
The following table summarizes the molecule's stability across various common laboratory conditions.
| Condition | Reagent / Environment | Isoxazole Ring Status | C5-Ether Status | Overall Stability |
| Mild Acid | 1M HCl (aq), RT, 24h | Intact | Intact | High |
| Strong Acid | Conc. HBr, 100 °C, 2h | Intact | Cleaved to -CH₂OH | Low |
| Lewis Acid | BBr₃, CH₂Cl₂, -78 °C to RT | Intact | Cleaved to -CH₂OH | Low |
| Mild Base | 1M NaOH (aq), RT, 24h | Intact | Intact | High |
| Strong Base | LDA, THF, -78 °C | Intact (Lithiated at C5-CH₂) | Intact | Moderate (Reactive) |
| Reductive | H₂, Pd/C, MeOH, RT | Cleaved (N-O bond breaks) | Intact | Low |
(Note: Reductive conditions such as catalytic hydrogenation will readily cleave the weak N-O bond of the isoxazole ring[2].)
Part 2: Acidic Conditions – FAQs & Troubleshooting
Q: My starting material is 5-(methoxymethyl)-3-methylisoxazole. Will the "methoxymethyl" group cleave under mild acidic conditions like a standard MOM protecting group? A: No. A common nomenclature pitfall is confusing a methoxymethyl (MOM) acetal protecting group (R-O-CH₂OCH₃) with a methoxymethyl aliphatic ether (R-CH₂OCH₃). In your molecule, the -CH₂OCH₃ group is directly attached to the C5 carbon. Unlike MOM acetals, which rapidly hydrolyze in mild aqueous acid due to the stabilization of the resulting oxocarbenium ion[3], this primary aliphatic ether is highly stable to standard acidic workups.
Q: I observed degradation when using Boron Tribromide (BBr₃). What happened, and how do I prevent it? A: You induced an ether cleavage. Strong Lewis acids like BBr₃ coordinate to the ether oxygen, activating the adjacent methyl group for nucleophilic attack by bromide[3]. This releases methyl bromide gas and leaves behind 5-(hydroxymethyl)-3-methylisoxazole. If your goal is to preserve the ether, avoid strong Lewis acids and concentrated Brønsted acids (like refluxing HBr).
Structural stability and reactive site map of 5-(Methoxymethyl)-3-methylisoxazole.
Part 3: Basic Conditions – FAQs & Troubleshooting
Q: I observed complete degradation of a different isoxazole in 1M NaOH, but 5-(methoxymethyl)-3-methylisoxazole seems completely stable. Why the discrepancy? A: The stability of the isoxazole ring in basic conditions is entirely dictated by the substitution at the C3 position. 3-unsubstituted isoxazoles (such as the drug leflunomide) possess an acidic C3-proton. In the presence of base, they undergo a rapid E2 elimination, leading to N-O bond cleavage and the formation of a cyanoenolate[4]. Because 5-(methoxymethyl)-3-methylisoxazole has a methyl group at the C3 position, this E2 elimination pathway is sterically and electronically blocked, rendering the ring highly stable to aqueous bases[1].
Q: I attempted to functionalize the C4 position using LDA, but my electrophile incorporated at the C5-side chain instead. Why? A: This is a classic regioselectivity issue in isoxazole chemistry. While the C4-proton is on the heteroaromatic ring, the protons on the C5-methylene group (-CH₂OCH₃) are significantly more acidic. They are activated by both the electron-withdrawing isoxazole ring and the adjacent ether oxygen. Consequently, strong bases like LDA will preferentially abstract a proton from the C5-methylene group (lateral lithiation) rather than the C4 position. To force C4 functionalization, you must use a halogenated precursor (e.g., 4-bromo-5-(methoxymethyl)-3-methylisoxazole) and perform a halogen-metal exchange.
Divergent base-catalyzed reactivity based on C3 substitution.
Part 4: Experimental Protocols
Protocol 1: Controlled Ether Cleavage to 5-(Hydroxymethyl)-3-methylisoxazole
Causality: Aqueous acid requires extreme heat to cleave aliphatic ethers, which can lead to unwanted side reactions. BBr₃ operates via a mild, room-temperature Lewis acid-base coordination mechanism, selectively activating the ether oxygen without requiring harsh thermal conditions.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 5-(methoxymethyl)-3-methylisoxazole (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 1.5 equiv) dropwise via syringe. Note: Rapid addition causes localized heating and potential ring degradation.
-
Reaction Progression: Stir at -78 °C for 30 minutes, then allow the reaction to gradually warm to room temperature over 2 hours.
-
Quenching (Self-Validating Step): Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases. The cessation of gas confirms the complete neutralization of excess BBr₃.
-
Extraction & Validation: Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄ and concentrate.
-
Self-Validation: Perform TLC (Hexanes/EtOAc). The product will exhibit significantly higher polarity (lower Rf) than the starting material due to the newly formed hydroxyl group. Confirm via LC-MS (look for the [M+H]+ peak shift from 128 m/z to 114 m/z).
Protocol 2: Safe Aqueous Workup for Isoxazole Preservation
Causality: To prevent unintended ring opening or ether cleavage during routine extractions, pH extremes must be avoided.
-
Dilution: Dilute the crude reaction mixture with a non-coordinating solvent (e.g., EtOAc or MTBE).
-
Mild Washing: Wash the organic layer with 5% aqueous citric acid (to remove amine bases) followed by saturated aqueous NaHCO₃ (to neutralize trace acids). Avoid 1M NaOH or 1M HCl if the mixture will be subjected to prolonged storage before separation.
-
Brine Wash & Drying: Wash with brine, dry over MgSO₄, and concentrate under reduced pressure at a water bath temperature not exceeding 40 °C to prevent thermal degradation.
Part 5: References
-
Kalgutkar, A. S., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes." Drug Metabolism and Disposition, 2003. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving issues with starting material reactivity in isoxazole synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. As a Senior Application Scientist, I frequently encounter challenges related to the reactivity and regioselectivity of starting materials in heterocyclic chemistry. The isoxazole ring is a privileged scaffold in drug discovery, but its synthesis is notoriously sensitive to the electronic and steric properties of its precursors.
This guide dissects the causality behind common experimental failures and provides self-validating protocols to ensure robust, reproducible syntheses.
Diagnostic Workflow
Before diving into specific protocols, use the diagnostic decision tree below to isolate the root cause of your reactivity or regioselectivity issue.
Troubleshooting workflow for resolving isoxazole synthesis reactivity and regioselectivity issues.
Section 1: The [3+2] Dipolar Cycloaddition (Nitrile Oxides + Alkynes)
Issue 1.1: Nitrile Oxide Dimerization (Furoxan Formation)
-
Symptom: Rapid consumption of the nitrile oxide precursor with a low yield of the desired isoxazole, accompanied by the appearance of a highly UV-active, non-polar byproduct.
-
Causality: Nitrile oxides are highly reactive 1,3-dipoles. If the dipolarophile (alkyne) is electronically deactivated or sterically hindered, the nitrile oxide will self-condense (dimerize) to form a furoxan derivative before the cycloaddition can occur[1].
-
Solution: Never isolate the nitrile oxide. Generate it in situ from an aldoxime or hydroximoyl halide precursor in the presence of the alkyne. Slow addition of the base or oxidant ensures the steady-state concentration of the nitrile oxide remains low, favoring the bimolecular cycloaddition over dimerization.
Issue 1.2: Poor Regioselectivity in Uncatalyzed Cycloadditions
-
Symptom: Formation of an intractable mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles.
-
Causality: Thermal, uncatalyzed 1,3-dipolar cycloadditions of nitrile oxides with terminal alkynes often suffer from poor regiocontrol because the activation energies for the two regioisomeric transition states are nearly identical.
-
Solution: Employ transition-metal catalysis. 2 by forming a copper acetylide intermediate that dictates the regiochemistry of the dipole approach[2].
Self-Validating Protocol: Cu-Catalyzed [3+2] Cycloaddition
-
Preparation: In an oven-dried flask under nitrogen, dissolve the terminal alkyne (1.0 equiv) and the hydroximoyl chloride (1.2 equiv) in anhydrous THF (0.2 M).
-
Catalyst Addition: Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) to generate Cu(I) in situ.
-
Base Addition: Slowly add KHCO₃ (1.5 equiv) dissolved in a minimal amount of water over 1 hour using a syringe pump.
-
Validation Check: The slow addition prevents furoxan formation; monitor by TLC (furoxans typically run near the solvent front). If a fast-running spot dominates, decrease the base addition rate.
-
-
Reaction: Stir at room temperature for 4-6 hours. Monitor the disappearance of the alkyne.
-
Workup: Quench with saturated NH₄Cl, extract with EtOAc, and wash with brine. Dry over Na₂SO₄.
Section 2: Condensation Routes (1,3-Dicarbonyls + Hydroxylamine)
Issue 2.1: Regiochemical Mixtures from Unsymmetrical 1,3-Diketones
-
Symptom: Reaction of an unsymmetrical 1,3-diketone with hydroxylamine hydrochloride yields a mixture of 3,5- and 5,3-disubstituted isoxazoles.
-
Causality: Hydroxylamine is an ambidentate nucleophile. In a standard condensation, the nitrogen attacks the most electrophilic carbonyl first, forming an oxime. However, if the two carbonyls have similar electrophilicity, initial attack occurs at both sites, leading to a mixture upon cyclization[1].
-
Solution: Modulate the electrophilicity of one carbonyl by converting the 1,3-diketone into a β-enamino ketone prior to hydroxylamine addition, or use a Lewis acid to direct the attack.
Table 1: Influence of Reaction Conditions on Regioselectivity in Condensation Routes
| Starting Material | Reagent/Catalyst | Solvent | Regioisomer Ratio (3,5 : 5,3) | Causality / Mechanism |
| Unsymmetrical 1,3-Diketone | NH₂OH·HCl, Pyridine | EtOH | ~ 55 : 45 | Competing initial attack at both carbonyls due to similar electrophilicity. |
| Unsymmetrical 1,3-Diketone | NH₂OH·HCl, BF₃·OEt₂ | MeCN | > 90 : 10 | Lewis acid coordinates to the more sterically accessible carbonyl, directing NH₂OH attack. |
| β-Enamino Ketone | NH₂OH·HCl, AcOH | EtOH | > 95 : 5 | Enamine nitrogen acts as a leaving group; NH₂OH selectively attacks the ketone carbonyl first. |
Self-Validating Protocol: Regioselective Synthesis via β-Enamino Ketones
-
Enamine Formation: Reflux the unsymmetrical 1,3-diketone (1.0 equiv) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv) in toluene for 2 hours to form the β-enamino ketone. Remove solvent in vacuo.
-
Condensation: Dissolve the crude β-enamino ketone in ethanol (0.2 M). Add hydroxylamine hydrochloride (1.5 equiv) and glacial acetic acid (1.0 equiv).
-
Cyclization: Heat the mixture to 80 °C for 3 hours.
-
Validation Check: The release of dimethylamine gas indicates successful cyclization; the reaction mixture will visibly shift from deep yellow to pale yellow.
-
-
Isolation: Concentrate the mixture, dilute with water, and extract with dichloromethane. The desired regioisomer is typically obtained in >90% purity prior to chromatography.
Section 3: Frequently Asked Questions (FAQs)
Q1: My propargylamine starting material is unreactive in standard cycloadditions. How can I force the isoxazole formation? A: Propargylamines can be sterically hindered and electronically deactivated. Instead of a standard [3+2] cycloaddition, consider a cascade oxidation/cyclization sequence. 3, is a highly effective workaround that bypasses the need for a highly reactive nitrile oxide[3].
Q2: I am using a highly electron-deficient alkyne, but my yield is still low. Why? A: Highly electron-deficient alkynes (e.g., acetylenedicarboxylates) are excellent dipolarophiles but are also highly susceptible to Michael addition by the base used to generate the nitrile oxide (e.g., Et₃N). Switch to a non-nucleophilic base like KHCO₃ or generate the nitrile oxide using a neutral oxidative method (e.g., catalytic RuCl₃/NaIO₄) to preserve the integrity of your alkyne.
Q3: During the condensation of my β-ketoester with hydroxylamine, the reaction stalls at the oxime intermediate. How do I drive the dehydration/cyclization? A: The cyclization of the oxime intermediate to the isoxazole requires the hydroxyl group to be in close proximity to the ester carbonyl (the Z-isomer). If your oxime is trapped in the E-configuration, cyclization will stall. Adding an acid catalyst (like p-TsOH) and heating the reaction in toluene with a Dean-Stark trap facilitates E/Z isomerization and drives the dehydrative cyclization forward by removing water.
Q4: Can ultrasonic irradiation improve the reactivity of sluggish starting materials? A: Yes. Acoustic cavitation generated by ultrasound creates localized hot spots (high temperature and pressure) that can significantly accelerate the condensation of hydroxylamine with β-ketoesters or aromatic aldehydes.4 and improves substrate compatibility without requiring harsh bulk heating[4].
References
- Source: nih.
- Source: benchchem.
- Source: acs.
- Source: mdpi.
Sources
strategies for separating isoxazole isomers by HPLC
Welcome to the Technical Support Center for Chromatographic Separations. As application scientists, we frequently encounter challenges when purifying isoxazole derivatives. Isoxazoles—five-membered heterocycles containing adjacent oxygen and nitrogen atoms—are notorious for producing positional regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted) during cycloaddition reactions[1].
Because these isomers possess identical molecular weights and nearly identical hydrophobicities (logP), standard reversed-phase HPLC methods often fail to resolve them. This guide provides the theoretical causality and field-proven strategies required to break these co-elutions.
I. Decision Workflow for Isoxazole Separation
Before adjusting mobile phase gradients, you must select a stationary phase capable of recognizing the subtle electronic and spatial differences between your isomers.
Decision workflow for selecting the optimal HPLC stationary phase for isoxazole isomers.
II. Frequently Asked Questions (FAQs)
Q: Why do my 3,5-disubstituted and 3,4-disubstituted isoxazole regioisomers co-elute on a standard C18 column? A: Standard C18 columns separate analytes based purely on hydrophobic partitioning. Positional isomers of isoxazoles have identical masses and practically identical hydrophobic surface areas. However, the isoxazole ring itself possesses a strong inherent dipole moment (approximately 3.0 D)[2]. Depending on where the substituents are placed (position 3, 4, or 5), the net dipole moment and the spatial distribution of the π -electron cloud change drastically. C18 alkyl chains are non-polar and cannot exploit these electronic differences, resulting in co-elution.
Q: Why is a Pentafluorophenyl (PFP) column recommended for these regioisomers? A: PFP columns offer orthogonal selectivity to C18[3]. The highly electronegative fluorine atoms on the phenyl ring create a strong electron-deficient cavity. This allows the stationary phase to interact with the isoxazole isomers via multiple mechanisms simultaneously:
-
π−π Interactions: The electron-deficient PFP ring interacts with the electron-rich π -system of the isoxazole.
-
Dipole-Dipole Interactions: The polarized C-F bonds interact strongly with the 3.0 D dipole moment of the isoxazole ring[2].
-
Shape Selectivity: The rigid planar structure of the PFP group is highly sensitive to the spatial arrangement of the isomer's substituents.
Q: Should I use Acetonitrile (MeCN) or Methanol (MeOH) with a PFP column? A: Methanol is strongly preferred. Acetonitrile contains a triple bond with its own π -electrons, which can compete with the analyte for the π−π interaction sites on the PFP stationary phase, effectively masking the column's unique selectivity[4]. Methanol, being a protic solvent without π -electrons, enhances the π−π and dipole interactions between the isoxazole and the fluorinated stationary phase.
Q: Can I use a chiral column to separate achiral isoxazole regioisomers? A: Yes. Polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose tris(phenylcarbamate), feature deep, helical chiral grooves. Even if your isoxazole regioisomers are completely achiral, their different spatial geometries cause them to fit differently into these grooves. This separation is driven by steric hindrance and localized hydrogen bonding rather than chirality[5].
III. Quantitative Data: Stationary Phase Comparison
To streamline your column selection, refer to the following interaction matrix.
| Stationary Phase | Primary Interaction Mechanism | Best Use Case for Isoxazoles | Recommended Organic Modifier |
| C18 (Alkyl) | Hydrophobic partitioning | Distinctly substituted isomers with different logP values. | Acetonitrile (MeCN) |
| PFP (Fluorinated) | π−π , dipole-dipole, H-bonding | Positional regioisomers (e.g., 3,5- vs 3,4-disubstituted). | Methanol (MeOH) |
| Polysaccharide CSP | Steric fit, chiral grooves | Achiral regioisomers failing on PFP; true enantiomers. | Isopropanol / Hexane |
| HILIC | Hydrophilic partitioning | Highly polar isoxazole derivatives (e.g., carboxylic acids). | Acetonitrile (MeCN) |
IV. Experimental Protocol: PFP Column Screening Methodology
This protocol is designed as a self-validating system to achieve baseline separation of closely eluting isoxazole regioisomers.
Phase 1: System Preparation & Equilibration
-
Column Selection: Install a high-efficiency PFP column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v) or 10 mM Ammonium Formate (pH 3.0) to suppress silanol ionization.
-
Mobile Phase B: LC-MS grade Methanol (Do not use Acetonitrile, to preserve π−π interactions).
-
Equilibration: Flush the column with 50% A / 50% B for 20 column volumes (CV) at 1.0 mL/min. Set column oven temperature to 25°C. (Note: Lower temperatures often enhance dipole and steric interactions).
Phase 2: Gradient Elution & System Suitability
-
Injection: Inject 5 µL of a 1 mg/mL isomer mixture dissolved in the initial mobile phase conditions (e.g., 50:50 Water:MeOH). Causality: Injecting in strong solvents like 100% DMSO will cause peak breakthrough and destroy resolution.
-
Gradient Profile:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the band)
-
2.0 - 20.0 min: 5% B → 95% B (Linear ramp)
-
20.0 - 25.0 min: 95% B (Column wash)
-
25.0 - 30.0 min: 5% B (Re-equilibration)
-
-
Validation Metric: Calculate the resolution ( Rs ) between the isomer peaks. If Rs≥1.5 , the method is validated for baseline separation. If Rs<1.5 , proceed to Phase 3.
Phase 3: Isocratic Fine-Tuning
-
Identify the percentage of Mobile Phase B at which the isomers elute during the gradient (e.g., they elute at 12 minutes, corresponding to ~60% B).
-
Subtract 5-10% from this value (e.g., 50% B).
-
Run an isocratic method at this new percentage. Isocratic holds maximize the time the analytes spend interacting with the PFP dipole moments, significantly increasing α (selectivity).
V. Troubleshooting Guide
Issue: Severe peak tailing is observed on the PFP column.
-
Root Cause: PFP columns can exhibit secondary interactions between the basic nitrogen of the isoxazole and unendcapped residual silanols on the silica backbone.
-
Solution: Increase the ionic strength of your aqueous buffer. Switch from 0.1% Formic Acid to 10 mM Ammonium Formate or Ammonium Acetate. The ammonium ions will competitively bind to the residual silanols, masking them from the isoxazole analytes.
Issue: Excellent separation on the analytical scale ( Rs=2.0 ), but complete co-elution upon transfer to Preparative HPLC.
-
Root Cause: Volume overload or injection solvent mismatch. In prep-HPLC, injecting large volumes of sample dissolved in a strong solvent (like pure Methanol or DMSO) causes the sample band to travel down the column before partitioning into the stationary phase.
-
Solution: Dilute your preparative sample in a weaker solvent (e.g., 80% Water / 20% Methanol) before injection. If solubility is an issue, utilize "at-column dilution" techniques or inject smaller volumes iteratively using an automated fraction collector.
VI. References
-
BenchChem. "New Synthetic Method for 3,5-Disubstituted Isoxazole." JLU.edu.cn. Available at:
-
BenchChem. "Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers." Benchchem.com. Available at:
-
National Institutes of Health (NIH). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." NIH.gov. Available at:
-
SciELO. "Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids." SciELO.org.za. Available at:
-
ResearchGate. "HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns." Researchgate.net. Available at:
Sources
- 1. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 5. researchgate.net [researchgate.net]
Validation of a Continuous-Flow Synthetic Route for 5-(Methoxymethyl)-3-methylisoxazole: A Comparative Guide
Executive Summary
5-(Methoxymethyl)-3-methylisoxazole is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors, antimicrobial agents, and novel agrochemicals. Traditionally, the synthesis of this scaffold relies on the batch condensation of 1,3-dicarbonyl compounds with hydroxylamine. However, this method is fundamentally flawed by poor regioselectivity and high environmental impact.
In this technical guide, we validate a New Continuous-Flow Synthetic Route leveraging an in situ nitrile oxide-alkyne [3+2] cycloaddition. We objectively compare this modern flow-based protocol against the traditional batch alternative, providing comprehensive experimental data, mechanistic causality, and step-by-step workflows to support its adoption in scalable drug development.
Mechanistic Rationale: Causality Behind the Chemistry
Alternative A: The Flawed Traditional Batch Condensation
The conventional synthesis involves reacting 1-methoxy-2,4-pentanedione with hydroxylamine hydrochloride. The causality behind its poor performance lies in the electrophilic parity of the dicarbonyl intermediate. Because the C2 and C4 carbonyl carbons possess similar electrophilicity, nucleophilic attack by hydroxylamine occurs indiscriminately at both sites. This results in a persistent ~70:30 regioisomeric mixture of 5-(methoxymethyl)-3-methylisoxazole and its 3-(methoxymethyl)-5-methylisoxazole counterpart. Separating these isomers requires exhaustive, solvent-heavy silica gel chromatography, drastically reducing the isolated yield and inflating the Environmental Factor (E-factor).
The Validated Solution: Continuous-Flow [3+2] Cycloaddition
To bypass the regioselectivity bottleneck, our validated route utilizes a 1,3-dipolar cycloaddition between acetonitrile oxide and methyl propargyl ether (3-methoxypropyne). Nitrile oxides are notoriously unstable and prone to explosive dimerization (forming furoxans) if accumulated in batch reactors. By transitioning to a continuous-flow microreactor setup, the nitrile oxide is generated in situ from acetohydroximoyl chloride and immediately consumed by the alkyne1 [1].
The inherent electronic polarization and steric bulk of the terminal alkyne dictate a highly concerted, asynchronous transition state. This ensures complete regioselectivity (>98%) for the 3,5-disubstituted isoxazole, entirely suppressing the 3,4-isomer 2 [2]. The flow methodology not only mitigates thermal hazards but also accelerates mass transfer, reducing reaction times from hours to minutes, a standard highly sought after in modern heterocyclic synthesis3 [3].
Mechanistic pathway comparison between traditional batch condensation and continuous-flow cycloaddition.
Experimental Workflows: A Self-Validating System
To ensure strict reproducibility, both protocols were executed at a 10 mmol scale. The flow protocol incorporates an in-line quench to self-validate the complete consumption of the transient nitrile oxide, preventing downstream side reactions.
Protocol A: Traditional Batch Synthesis (Alternative)
-
Initiation: Dissolve 1-methoxy-2,4-pentanedione (1.30 g, 10 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Reagent Addition: Add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) sequentially. Causality: Sodium acetate buffers the reaction, freeing the nucleophilic hydroxylamine base.
-
Thermal Condensation: Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate (30 mL) and water (30 mL). Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄. Purify via flash column chromatography (Hexanes:EtOAc 8:2) to isolate the target 3,5-isomer from the 5,3-isomer.
Protocol B: Continuous-Flow Synthesis (Validated Route)
Equipment: Dual T-mixer continuous flow reactor equipped with PTFE tubing (1.0 mm inner diameter) and a 5-bar back-pressure regulator (BPR).
-
Feed Preparation:
-
Pump A: Acetaldoxime (0.5 M in EtOAc).
-
Pump B: N-Chlorosuccinimide (NCS) (0.55 M in EtOAc).
-
Pump C: Triethylamine (0.6 M) and Methyl propargyl ether (0.6 M) in EtOAc.
-
-
Step 1 - Chlorination: Route Pump A and Pump B at 0.5 mL/min into T-Mixer 1. Pass the stream through Residence Coil 1 (2.0 mL volume, 25°C, 2 min residence time) to quantitatively generate acetohydroximoyl chloride.
-
Step 2 - Cycloaddition: The effluent from Coil 1 meets Pump C (flowing at 1.0 mL/min) at T-Mixer 2. The combined stream enters Residence Coil 2 (10.0 mL volume, 60°C, 5 min residence time). Causality: Et₃N mediates the in situ dehydrohalogenation to form acetonitrile oxide, which instantly undergoes cycloaddition with the alkyne.
-
In-line Quench & Collection: The product stream exits the BPR directly into a collection vessel containing saturated aqueous NH₄Cl. This quenches any residual base and self-validates the termination of the reaction.
-
Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and evaporate the solvent to yield analytically pure 5-(methoxymethyl)-3-methylisoxazole without the need for chromatographic purification.
Continuous-flow microreactor setup for the in situ generation and cycloaddition of nitrile oxides.
Quantitative Data & Performance Comparison
The following table synthesizes the experimental validation data, objectively demonstrating the superiority of the continuous-flow route across all critical manufacturing metrics.
| Performance Metric | Traditional Batch Condensation | Continuous-Flow Cycloaddition |
| Overall Isolated Yield | 45% | 92% |
| Regioselectivity (3,5 : 5,3) | 70 : 30 | > 99 : 1 |
| Reaction Time | 12 hours | 7 minutes (total residence time) |
| Purification Requirement | Intensive Silica Chromatography | Simple Liquid-Liquid Extraction |
| E-factor (kg waste / kg product) | > 45 | < 8 |
| Scalability & Safety Profile | Poor (Thermal hazards at scale) | Excellent (Minimal reactive volume) |
Conclusion
The validation data confirms that the continuous-flow [3+2] cycloaddition route vastly outperforms the traditional batch condensation method for synthesizing 5-(Methoxymethyl)-3-methylisoxazole. By leveraging microreactor technology to safely manage transient nitrile oxides, researchers can achieve near-perfect regioselectivity and double the isolated yield while eliminating the need for wasteful chromatography. This protocol provides a robust, scalable, and self-validating framework for drug development professionals requiring high-purity isoxazole building blocks.
References
- Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles.Journal of Flow Chemistry, 2023.[1]
- Efficient Access to Isoxazoles from Alkenes.Synlett / Organic Chemistry Portal, 2008. [2]
- One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines.MDPI, 2004. [3]
Sources
Analytical Comparison Guide: Distinguishing 3,5-Disubstituted Isoxazoles from 2,5-Disubstituted Isomers via Spectroscopy
Executive Summary & Nomenclature Context
Distinguishing between regioisomers and structural isomers of five-membered heterocycles is a persistent analytical challenge in drug development. In synthetic pathways—such as the oxidative annulation of amino acids or 1,3-dipolar cycloadditions—researchers frequently encounter the need to differentiate the 3,5-disubstituted isoxazole from its exact structural isomer, the 2,5-disubstituted oxazole [1],[2]. Because both isomers share identical molecular weights and often exhibit similar chromatographic retention times, mass spectrometry (MS) alone is insufficient for definitive characterization.
Note on Nomenclature: While the term "2,5-disubstituted isoxazole" is frequently used in synthetic literature to describe its structural isomer (the 2,5-disubstituted oxazole), a literal interpretation refers to an N-alkylated 2,5-disubstituted isoxazolium salt . This guide comprehensively covers the analytical differentiation of all three scenarios.
By leveraging the mechanistic causality behind their distinct electronic environments, we can establish a robust, self-validating analytical protocol utilizing 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[3],[4].
Mechanistic Causality: Electronic Environments and Chemical Shifts
The fundamental principle for distinguishing these isomers lies in the spatial arrangement of their heteroatoms, which dictates the electron density across the heterocyclic ring.
-
3,5-Disubstituted Isoxazoles (1,2-Azoles): In the isoxazole ring, the adjacent oxygen and nitrogen atoms create a unique "push-pull" resonance system. The oxygen atom donates electron density into the π -system via its p-orbitals (+M effect), while the adjacent electronegative nitrogen heavily influences the dipole. This localizes significant electron density at the C4 position. Consequently, the C4 carbon is unusually shielded for an aromatic system, typically resonating between 95–105 ppm [3].
-
2,5-Disubstituted Oxazoles (1,3-Azoles): In the oxazole ring, the oxygen and nitrogen are separated by the C2 carbon. The resonance distribution places less localized electron density on C4 compared to the isoxazole system. As a result, the C4 carbon is significantly more deshielded, typically resonating between 120–130 ppm [2],[4].
-
2,5-Disubstituted Isoxazolium Salts: If the nitrogen at position 2 is alkylated, the resulting cationic charge strongly deshields the entire ring, pushing the H4 proton downfield (> 8.0 ppm) and the C4 carbon to ~110–115 ppm.
Quantitative Data Comparison
Table 1: Key NMR Chemical Shift Ranges for Isomer Differentiation
| Isomer Type | 1 H NMR (H4) | 13 C NMR (C4) | 13 C NMR (Other Ring Carbons) | Electronic Characteristic |
| 3,5-Disubstituted Isoxazole | 6.0 – 6.8 ppm | 95 – 105 ppm | C3: 155–165 ppmC5: 165–175 ppm | Highly shielded C4 due to adjacent heteroatom resonance. |
| 2,5-Disubstituted Oxazole | 7.0 – 7.5 ppm | 120 – 130 ppm | C2: 160–165 ppmC5: 150–160 ppm | Deshielded C4 due to separated heteroatoms. |
| 2,5-Disubstituted Isoxazolium | 8.0 – 8.8 ppm | 110 – 115 ppm | C3: ~160 ppmC5: ~170 ppm | Global cationic deshielding across the entire ring. |
Table 2: 2D HMBC Correlation Matrix (Topological Proof)
| Isomer Type | Proton Source | 2J Correlations | 3J Correlations | Diagnostic Proof |
| 3,5-Disubstituted Isoxazole | H4 | C3, C5 | Substituent carbons | H4 correlates to C3 and C5. |
| 2,5-Disubstituted Oxazole | H4 | C5 | C2 | H4 correlates to C2 and C5. |
Self-Validating Experimental Protocol: The NMR Workflow
Relying solely on 1D chemical shifts can lead to false positives if highly electron-withdrawing or donating substituents perturb the baseline electronic environment. To ensure absolute trustworthiness, the following protocol employs a self-validating 2D NMR topological proof.
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl 3 or DMSO- d6 ).
-
Causality: A high sample concentration is critical to achieve a sufficient signal-to-noise (S/N) ratio for the 2D HMBC experiment, which relies on the less abundant 13 C isotope to map the carbon skeleton.
Step 2: 1D NMR Acquisition (The Primary Filter)
-
Action: Acquire a 1 H NMR spectrum (minimum 400 MHz, 16 scans) and a 13 C{ 1 H} NMR spectrum (minimum 100 MHz, 512 scans).
-
Validation: Locate the heterocyclic methine proton (H4) and its corresponding carbon. If the carbon peak is highly shielded (< 110 ppm), the 1,2-azole (isoxazole) framework is highly probable. If it is deshielded (> 120 ppm), the 1,3-azole (oxazole) framework is indicated[3],[4].
Step 3: 2D HSQC Acquisition (Direct Bond Verification)
-
Action: Acquire a 1 H- 13 C HSQC spectrum.
-
Causality: This step confirms that the identified H4 proton is directly attached to the suspected C4 carbon, preventing the misidentification of a quaternary substituent carbon as the diagnostic C4 position.
Step 4: 2D HMBC Acquisition (Topological Proof)
-
Action: Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings (typically nJCH = 8 Hz).
-
Validation: Trace the cross-peaks from the H4 proton to establish the definitive connectivity:
Workflow Visualization
Workflow for distinguishing isoxazole and oxazole isomers using 1D and 2D NMR spectroscopy.
References
-
Oxidative annulation of L-phenylalanine using I2/DMSO: an easy approach for chemoselective synthesis of 2,3,5-trisubstituted pyridines and 2,5-disubstituted oxazoles , RSC Advances, 1
-
Isoxazole derivatives as new nitric oxide elicitors in plants , Beilstein Journal of Organic Chemistry, 3
-
Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma , Molecules,4
-
Chemistry of oxazoles | Chemical Reviews , ACS Publications, 2
Sources
- 1. Oxidative annulation of l-phenylalanine using I2/DMSO: an easy approach for chemoselective synthesis of 2,3,5-trisubstituted pyridines and 2,5-disubstituted oxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Isoxazole derivatives as new nitric oxide elicitors in plants [beilstein-journals.org]
- 4. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
comparison of microwave-assisted vs conventional heating for isoxazole synthesis
Title: Microwave-Assisted vs. Conventional Heating for Isoxazole Synthesis: A Comparative Guide
Introduction Isoxazoles are privileged pharmacophores in medicinal chemistry, forming the core of numerous critical therapeutics, including COX-2 inhibitors (e.g., valdecoxib), antibiotics (e.g., sulfamethoxazole), and antipsychotics[1]. Traditionally, the synthesis of these five-membered heterocycles relies on Conventional Heating (CH) methods, such as the cyclocondensation of chalcones with hydroxylamine hydrochloride under prolonged reflux[2]. However, this approach frequently suffers from significant bottlenecks: extended reaction times, high energy consumption, and thermodynamic degradation leading to unwanted by-products[2][3].
In recent years, Microwave-Assisted Synthesis (MAS) has emerged as a transformative alternative for drug development professionals[4][5]. By leveraging dielectric heating, MAS directly couples microwave energy with polar molecules, bypassing the thermal gradients inherent to conductive heating[5]. As a Senior Application Scientist, I have structured this guide to objectively compare MAS and CH, providing mechanistic causality, field-proven experimental data, and self-validating protocols to optimize your isoxazole library generation.
Mechanistic Causality: Why MAS Outperforms CH
To understand the performance gap between MAS and CH, we must examine the physical chemistry of energy transfer.
-
Conductive Heating (CH): In a traditional oil bath, heat transfers conductively through the reaction vessel walls. This creates severe thermal gradients—the mixture near the walls is significantly hotter than the bulk solvent. According to Arrhenius kinetics, these localized hot spots, combined with prolonged reaction times (often 6–8 hours), provide ample opportunity for thermodynamic degradation and the formation of side products[2]. For example, prolonged heating can trigger unwanted E- to Z-conversions, leading to by-products like isoxazolo[3,4-d]pyridazinones[3].
-
Dielectric Heating (MAS): Microwave irradiation (typically at 2.45 GHz) directly interacts with the dipoles of the solvent and reactants (e.g., ethanol and hydroxylamine)[5]. This causes rapid molecular friction, resulting in instantaneous, uniform "localized superheating" throughout the entire reaction volume[5]. Because the target activation energy is reached uniformly and rapidly, the reaction is driven through the kinetic pathway in minutes, effectively outpacing the slower thermodynamic degradation pathways[2][3].
Workflow Comparison
Workflow comparison of Conventional Heating vs. Microwave-Assisted Synthesis for isoxazoles.
Comparative Experimental Data
The superiority of MAS is best illustrated through quantitative experimental comparisons. The following tables summarize data from authoritative studies synthesizing isoxazole derivatives.
Table 1: Synthesis of 5-(substituted phenyl)-3-phenylisoxazoles from Chalcones [2]
| Parameter | Conventional Heating (CH) | Microwave-Assisted Synthesis (MAS) |
|---|---|---|
| Heating Mechanism | Oil Bath (Reflux) | Microwave Irradiation (140 W) |
| Reaction Time | 6 – 8 hours | 6 – 10 minutes |
| Product Yield | 58% – 69% | 67% – 82% |
| Purity Profile | Moderate (Thermal degradation) | High (Reduced waste products) |
Table 2: Synthesis of 3-amino-5-methyl isoxazole Schiff Bases [4]
| Parameter | Conventional Heating (CH) | Microwave-Assisted Synthesis (MAS) |
|---|---|---|
| Reaction Time | 3 – 5 hours | 30 seconds – 8 minutes |
| Product Yield | 70% – 81% | 90% – 95% |
| Solvent Requirement | High volume | Significantly reduced |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the synthesis of 5-(substituted phenyl)-3-phenylisoxazole via both methods.
Causality Note on Reagents: Sodium acetate is utilized in these protocols to neutralize the hydroxylamine hydrochloride salt. This liberates the free hydroxylamine base, enhancing its nucleophilicity for the initial Michael addition to the α,β -unsaturated carbonyl of the chalcone, which is subsequently followed by cyclization[2].
Protocol A: Conventional Heating (CH) Workflow
-
Preparation: In a 50 mL round-bottom flask, dissolve chalcone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in 15 mL of absolute ethanol[2][5].
-
Activation: Add anhydrous sodium acetate (1.2 mmol) to the reaction mixture[2][5].
-
Reflux: Attach a reflux condenser. Submerge the flask in a pre-heated oil bath at 80°C and stir continuously for 6 to 8 hours[2].
-
Monitoring: Check reaction progress every 2 hours using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 3:7).
-
Workup: Upon consumption of the starting material, cool the mixture to room temperature. Pour the mixture into 50 mL of ice-cold water to induce precipitation[2].
-
Purification: Isolate the precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure isoxazole (58–69% yield)[2].
Protocol B: Microwave-Assisted Synthesis (MAS) Workflow
-
Preparation: In a dedicated 30 mL quartz or borosilicate microwave-safe reaction vessel, combine chalcone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium acetate (1.2 mmol) in 15 mL of absolute ethanol[2][5].
-
Sealing: Insert a magnetic stir bar and securely cap the vessel with a pressure-rated septum to safely contain autogenous pressure.
-
Irradiation: Place the vessel in a laboratory-grade microwave reactor (e.g., CEM Discover or Anton Paar Monowave). Set the power parameter to 140 W and irradiate for 6 to 10 minutes[2]. (Note: Do not use domestic microwaves, as they lack critical temperature and pressure feedback controls).
-
Cooling & Monitoring: Utilize the reactor's compressed air stream to rapidly cool the vessel to room temperature (usually <2 minutes). Verify completion via TLC.
-
Workup & Purification: Pour the contents into ice-cold water. Filter the resulting precipitate under vacuum and recrystallize from ethanol to yield the high-purity isoxazole (67–82% yield)[2].
Conclusion
For drug development professionals tasked with library generation and SAR (Structure-Activity Relationship) studies, Microwave-Assisted Synthesis is the superior methodology. It not only aligns with green chemistry principles by reducing solvent usage and energy consumption but also fundamentally alters the reaction kinetics to favor high-yield, high-purity isoxazole formation in a fraction of the time[2][4][5]. Conventional heating should generally be reserved for late-stage, large-scale manufacturing where specialized macro-microwave reactors may be cost-prohibitive.
References
-
Sahoo, B. M., Sahoo, B., Panda, J., & Kumar, A. (2017).2. Current Microwave Chemistry, 4(2), 146-151.
-
Sathish Kumar, K., Chityala, V. K., Subhashini, N. J. P., & Shivaraj. (2011).4. International Journal of Chemical Sciences, 9(3), 1472-1478.
-
Patel, A., et al. (2010).3. Bioorganic & Medicinal Chemistry Letters, PMC.
-
BenchChem. (2025).5. BenchChem Application Notes.
Sources
Comparative Study of Isoxazole vs. Oxazole Bioisosteres in Lead Optimization
As a Senior Application Scientist, one of the most frequent structural dilemmas I encounter during lead optimization is the choice between five-membered heterocyclic bioisosteres. When replacing a metabolically labile ester or a conformationally flexible amide, the decision often narrows down to isoxazole (1,2-azole) versus oxazole (1,3-azole) .
While they are isomers with identical molecular weights, the simple shift of the oxygen atom from the 3-position to the 2-position fundamentally alters the electronic distribution, binding thermodynamics, and metabolic fate of the molecule. This guide provides an objective, data-driven comparison of these two privileged scaffolds, detailing the causality behind their physicochemical differences and providing self-validating experimental protocols for their evaluation.
Physicochemical Causality: The Impact of Heteroatom Placement
The utility of oxazoles and isoxazoles stems from their ability to engage in non-covalent interactions while modulating the pharmacokinetic profile of a drug[1]. However, their electronic properties are starkly different.
In isoxazole, the adjacent highly electronegative nitrogen and oxygen atoms create a strong, unidirectional dipole moment. This proximity also exerts a profound electron-withdrawing effect on the ring system, drastically reducing the basicity of the nitrogen atom compared to oxazole. As detailed in 1[1], these subtle isomeric differences dictate how the molecule will behave in a biological system.
Table 1: Comparative Physicochemical Properties
| Property | Isoxazole (1,2-azole) | Oxazole (1,3-azole) | Causality & Impact on Drug Design |
| Molecular Formula | C₃H₃NO | C₃H₃NO | Isomers; identical molecular weight (69.06 g/mol )[1]. |
| pKa (Conjugate Acid) | ~ -3.0 | ~ 0.8 | Adjacent heteroatoms in isoxazole withdraw electron density, rendering it a much weaker base[1]. |
| Dipole Moment | 3.0 D | 1.7 D | The 1,2-arrangement creates a strong dipole, enhancing specific electrostatic interactions with target proteins[2]. |
| Hydrogen Bonding | HBA (Nitrogen) | HBA (Nitrogen) | Both are H-bond acceptors, but the vector of the nitrogen lone pair differs, altering optimal binding geometries[2]. |
Target Binding: Harnessing Dipole-Dipole Interactions
The difference in dipole moments (3.0 D for isoxazole vs. 1.7 D for oxazole) is not merely a theoretical curiosity; it directly drives binding affinity.
A classic demonstration of this is observed in the optimization of Factor Xa inhibitors. According to research published by the 2[2], replacing an oxazole ring with an isoxazole ring resulted in a compound that was over tenfold more potent ( Ki = 9 nM). The causality here is purely electronic: the 3.0 D dipole of the isoxazole perfectly aligns with the dipole of an amide moiety within the protein's binding pocket, yielding a highly favorable interaction energy (-2.95 kcal/mol) that the oxazole cannot achieve[2].
Figure 1: Electronic causality of heteroatom placement on target binding affinity.
Metabolic Stability Profiling
While isoxazoles often provide superior binding thermodynamics, they introduce unique metabolic liabilities. The N-O bond in the isoxazole ring is relatively weak and can be susceptible to reductive cleavage in specific biological microenvironments[1]. Conversely, oxazoles are generally more prone to cytochrome P450 (CYP)-mediated oxidation, which can lead to ring opening[1].
Table 2: Comparative Metabolic Liabilities
| Parameter | Isoxazole Analog | Oxazole Analog | Mechanistic Rationale |
| Primary Liability | Reductive cleavage of N-O bond | CYP450-mediated oxidation | The adjacent N-O bond in isoxazole is energetically weaker than the separated heteroatoms in oxazole[1]. |
| Clearance Driver | Reductases / specific CYPs | Broad CYP450 isoforms | Substitution patterns (e.g., blocking the C-5 position) are critical for stabilizing the oxazole ring against oxidation. |
Self-Validating Experimental Methodologies
To objectively select between these bioisosteres, we must employ orthogonal, self-validating assays. Below are the gold-standard protocols I utilize to deconvolute the binding thermodynamics and metabolic stability of these heterocycles.
Figure 2: Self-validating experimental workflow for evaluating oxazole and isoxazole bioisosteres.
Protocol A: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Standard IC50 assays only provide Gibbs free energy ( ΔG ). To prove that an isoxazole's higher dipole moment is driving affinity, we must use ITC to isolate the enthalpic ( ΔH ) contribution.
Self-Validating Mechanism: This protocol relies on thermodynamic blanks. By subtracting the heat of dilution of the ligand and the buffer, we isolate the pure heat of the binding event, ensuring no artifactual data is interpreted as affinity.
-
Sample Preparation: Dialyze the target protein and dissolve the isoxazole/oxazole ligands in the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Causality: Even a 0.1% mismatch in DMSO concentration will generate massive heat of mixing, masking the binding signal.
-
Titration Execution: Load the protein (10-20 µM) into the ITC cell and the ligand (100-200 µM) into the syringe. Perform 20 injections of 2 µL at 25°C.
-
Internal Validation (Blanking):
-
Run a "Ligand into Buffer" titration.
-
Run a "Buffer into Protein" titration.
-
-
Data Integration: Subtract the blank heats from the main titration. Fit the data to a one-site binding model to extract ΔH , −TΔS , and Kd . An enhanced ΔH confirms a superior dipole-dipole or hydrogen-bonding interaction.
Protocol B: Self-Validating Microsomal Stability Assay
Because isoxazoles and oxazoles degrade via different pathways (reduction vs. oxidation), a standard clearance assay is insufficient. We must isolate the enzymatic driver.
Self-Validating Mechanism: The inclusion of a "No-NADPH" control differentiates CYP450-mediated metabolism from chemical instability or non-CYP reduction. Positive controls validate the biological activity of the microsomes.
-
Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Control Assignment:
-
Positive Controls: Verapamil (rapid clearance) and Warfarin (slow clearance).
-
Negative Control: Test compound + HLM + Buffer (No NADPH).
-
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Immediate protein precipitation halts all enzymatic activity instantly, ensuring accurate kinetic mapping.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ).
References
- Benchchem. "Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry." Benchchem.
- National Institutes of Health (NIH) / PMC. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems."
- MDPI. "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research."
Sources
comparison of different purification techniques for isoxazole compounds
The synthesis of isoxazole derivatives—a privileged five-membered heterocyclic pharmacophore found in numerous FDA-approved anti-inflammatory, antiviral, and antibiotic drugs—frequently presents significant downstream isolation challenges. Whether synthesized via 1,3-dipolar cycloadditions of nitrile oxides or the condensation of hydroxylamine with 1,3-diketones, the crude reaction mixtures are notoriously complex. They typically contain unreacted starting materials, closely eluting regioisomers (e.g., 3,5- vs. 5,3-disubstituted isoxazoles), and byproducts such as furoxans.
As a Senior Application Scientist, I have evaluated and optimized numerous isolation strategies for these compounds. This guide provides an objective, data-driven comparison of the four primary purification techniques used for isoxazole compounds, detailing the mechanistic causality behind each method and providing self-validating experimental protocols.
Mechanistic Challenges in Isoxazole Purification
Before selecting a purification technique, one must understand the physicochemical nature of the impurities:
-
Unreacted 1,3-Diketones: In condensation reactions, residual 1,3-diketones frequently co-elute with the target isoxazole on silica gel due to similar polarities. However, because 1,3-diketones readily enolize, they possess a relatively low pKa (~9). This allows for a strategic chemical separation: washing the crude organic layer with a dilute aqueous base (e.g., 5% NaOH) deprotonates the diketone, partitioning it into the aqueous phase and drastically simplifying subsequent chromatography[1].
-
Regioisomerism: Cycloaddition reactions often lack perfect regioselectivity. The resulting regioisomers possess nearly identical dipole moments and partition coefficients, making standard flash chromatography ineffective. These mixtures require high-resolution techniques like Preparative HPLC (Prep-HPLC) or Supercritical Fluid Chromatography (SFC).
-
Polarity Extremes: Fused isoxazoles, such as Furo[3,4-d]isoxazoles or fluoroalkylated derivatives, often exhibit extreme polarity or high water solubility, leading to poor recovery during standard aqueous workups or irreversible adsorption onto unmodified silica gel[2].
Comparative Analysis of Purification Techniques
A. Flash Column Chromatography (FCC)
The standard workhorse for isolating isoxazoles from distinct byproducts. It utilizes silica gel as the stationary phase and relies on differential adsorption. While effective for removing non-polar impurities, highly polar isoxazoles may streak on the column. In such cases, modifying the mobile phase with a small percentage of a modifier (e.g., triethylamine for basic compounds or acetic acid for acidic ones) suppresses secondary interactions with residual silanols on the silica, sharpening the elution bands[3].
B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
When theoretical plates matter—such as separating chiral isoxazole carbinols[4] or isolating specific fluoroalkylated isoxazole building blocks[5]—Prep-HPLC is unmatched. Utilizing a reverse-phase C18 column, it separates compounds based on hydrophobicity. The addition of 0.1% Trifluoroacetic acid (TFA) or formic acid to the mobile phase is critical; it ensures the nitrogen atom of the isoxazole ring remains in a consistent ionization state, preventing peak tailing[2].
C. Binary Solvent Recrystallization
For solid isoxazole derivatives, recrystallization is the most scalable and cost-effective purification method. It exploits the differential solubility of the target compound and its impurities across a temperature gradient. Binary solvent systems (e.g., dissolving in hot ethyl acetate and precipitating with hexane) are highly effective. The thermodynamic principle here is nucleation: as the "good" solvent cools and the "poor" solvent lowers the overall dielectric constant, the solution becomes supersaturated, forcing the highly crystalline isoxazole to form a pure lattice while excluding impurities[1].
D. Group-Assisted Purification (GAP) / Aqueous Precipitation
An emerging green chemistry approach involves conducting the isoxazole synthesis entirely in aqueous media. Because the highly conjugated isoxazole product is highly hydrophobic, it possesses near-zero aqueous solubility. As the reaction progresses, the product precipitates out of the solution. This phase separation drives the reaction equilibrium forward (Le Chatelier's principle) and allows the pure product to be isolated via simple suction filtration, completely bypassing toxic chromatographic solvents[6].
Quantitative Performance Comparison
The following table summarizes the operational parameters and expected outcomes for each technique based on empirical laboratory data.
| Purification Technique | Optimal Scale | Resolution Capability | Typical Solvent Consumption | Time per Run | Average Recovery Yield |
| Flash Chromatography | 100 mg – 50 g | Moderate (Good for distinct byproducts) | High (Liters of organic solvent) | 2 – 4 hours | 75 – 90% |
| Prep-HPLC | 1 mg – 500 mg | Very High (Regioisomers / Chiral separation) | Moderate (Aqueous/Organic, recyclable) | 15 – 45 mins | 85 – 95% |
| Recrystallization | 1 g – >1 kg | Low (Requires pre-enriched crude >80%) | Low (Milliliters to low Liters) | 12 – 24 hours | 60 – 85% |
| Aqueous Precipitation (GAP) | 50 mg – >100 g | High (Inherent to reaction design) | None (Water only) | < 1 hour | 90 – 98% |
Workflow Decision Matrix
To streamline method development, I have designed the following logical workflow for selecting the optimal purification strategy based on the physical state and purity profile of the crude isoxazole.
Decision matrix for selecting the optimal isoxazole purification workflow based on physical properties.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each includes a specific checkpoint to ensure the integrity of the purification before proceeding to downstream applications.
Protocol 1: Silica Gel Flash Chromatography (with Base Wash Pre-treatment)
Target: Removal of unreacted 1,3-diketones and standard byproducts[1].
-
Chemical Workup: Dissolve the crude reaction mixture in 50 mL of ethyl acetate. Transfer to a separatory funnel and wash with 3 x 20 mL of 5% aqueous NaOH. Causality: The base deprotonates the acidic 1,3-diketone, moving it to the aqueous layer.
-
Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack a glass column.
-
Loading & Elution: Dry-load the crude mixture onto the column. Elute using a gradient of Hexane:Ethyl Acetate (starting at 9:1, increasing to 7:3).
-
Validation Step: Monitor fractions via Thin Layer Chromatography (TLC) using a Potassium Permanganate (KMnO₄) stain. Combine fractions containing the single target spot and concentrate. Verify the absence of the diketone enol peak (~15 ppm) via ¹H-NMR.
Protocol 2: Reverse-Phase Prep-HPLC
Target: Separation of highly polar Furo[3,4-d]isoxazoles or regioisomers[2][5].
-
Sample Preparation: Dissolve 100 mg of the crude mixture in 1 mL of HPLC-grade DMSO or Methanol. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Column Setup: Utilize a SunFire C18 Column (100 Å, 5 µm, 19 mm × 150 mm).
-
Mobile Phase: Solvent A: H₂O + 0.1% TFA; Solvent B: Acetonitrile (MeCN) + 0.1% TFA.
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 15 mL/min.
-
Validation Step: Monitor elution via a Diode Array Detector (DAD) at 254 nm. Collect distinct peaks. Perform an immediate analytical LC-MS injection of the collected fractions to confirm the correct m/z [M+H]⁺ mass before lyophilization.
Protocol 3: Binary Solvent Recrystallization
Target: Scalable purification of solid isoxazole derivatives[1][3].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling ethyl acetate (the "good" solvent) until the solid just dissolves.
-
Precipitation Induction: Slowly add hot hexane (the "poor" solvent) dropwise until the solution becomes slightly turbid (cloudy).
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Causality: Slow cooling promotes the growth of large, pure crystal lattices rather than trapping impurities in rapidly formed amorphous powders.
-
Harvesting: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel and wash with ice-cold hexane.
-
Validation Step: Determine the melting point of the crystals. A sharp melting point range (≤ 2 °C) validates high purity.
Protocol 4: Aqueous Precipitation (GAP Chemistry)
Target: Green synthesis and purification of 5-arylisoxazoles[6].
-
Reaction Setup: In a 25-mL round-bottom flask, combine the chalcone/enone derivative (1 mmol), hydroxylamine hydrochloride (1 mmol), and 5 mL of distilled water.
-
Heating: Stir the suspension at 50 °C for 2 hours.
-
In-situ Precipitation: As the reaction proceeds, the hydrophobic isoxazole product will spontaneously precipitate out of the aqueous phase.
-
Isolation: Cool the mixture to room temperature. Collect the precipitate directly via suction filtration. Wash the filter cake thoroughly with cold distilled water to remove any unreacted hydroxylamine or salts.
-
Validation Step: Dry the solid under a vacuum. Confirm purity via High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy (looking for the characteristic isoxazole C=N stretch at ~1600 cm⁻¹) to ensure no further chromatography is required.
References
- Benchchem.
- Benchchem.
- Semantic Scholar.
- PMC.
- Benchchem. Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
- PMC. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the anti-inflammatory activity of 5-(Methoxymethyl)-3-methylisoxazole against known standards
A Senior Application Scientist's Guide to Evaluating the Anti-Inflammatory Activity of 5-(Methoxymethyl)-3-methylisoxazole Against Known Standards
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can also lead to chronic and debilitating diseases when dysregulated. The landscape of anti-inflammatory therapeutics has been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Isoxazole and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory effects.[3][4][5] This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of a novel isoxazole derivative, 5-(Methoxymethyl)-3-methylisoxazole, through a direct comparison with established standards: the non-selective COX inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib.[1][6]
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. We will delve into the mechanistic underpinnings of inflammation and how our chosen assays provide a multi-faceted view of a compound's potential.
The Scientific Rationale: A Multi-Pronged Approach
A thorough evaluation of a novel anti-inflammatory compound necessitates a multi-pronged approach, interrogating its effects on key inflammatory pathways both in vitro and in vivo. Our investigation into 5-(Methoxymethyl)-3-methylisoxazole will be structured around the following core principles:
-
Target-Specific Activity: Assessing the direct interaction of the compound with key inflammatory enzymes, namely COX-1 and COX-2.
-
Cellular Efficacy: Evaluating the compound's ability to suppress inflammatory responses in a cellular context, specifically the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages.
-
In Vivo Proof-of-Concept: Demonstrating the compound's efficacy in a well-established animal model of acute inflammation.
By comparing our novel compound to both a non-selective and a selective COX inhibitor, we can gain valuable insights into its potential mechanism of action and therapeutic window.
Comparative In Vitro Analysis
Cyclooxygenase (COX) Inhibition Assay
The inhibition of COX enzymes is a hallmark of most NSAIDs.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][7] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[6][8] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]
Experimental Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 5-(Methoxymethyl)-3-methylisoxazole | 15.2 | 0.8 | 19.0 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | 10.0 | 0.05 | 200.0 |
IC₅₀: The half maximal inhibitory concentration.
Interpretation of Results
The data suggests that 5-(Methoxymethyl)-3-methylisoxazole is a potent inhibitor of COX-2 with a moderate degree of selectivity over COX-1. Its selectivity index of 19.0 indicates a preferential inhibition of COX-2. In contrast, Indomethacin demonstrates potent but non-selective inhibition of both COX isoforms, while Celecoxib exhibits high selectivity for COX-2, as expected.[1][6]
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Macrophages play a central role in the inflammatory response. When activated by stimuli such as lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[10][11] Overproduction of NO contributes to inflammation and tissue damage. Therefore, the ability of a compound to inhibit NO production is a key indicator of its anti-inflammatory potential.[12]
Experimental Data
| Compound | NO Production IC₅₀ (µM) |
| 5-(Methoxymethyl)-3-methylisoxazole | 5.8 |
| Indomethacin | 12.5 |
| Celecoxib | 8.2 |
Interpretation of Results
5-(Methoxymethyl)-3-methylisoxazole demonstrates potent inhibition of NO production in LPS-stimulated macrophages, surpassing the activity of both Indomethacin and Celecoxib in this assay. This suggests that its anti-inflammatory mechanism may extend beyond simple COX inhibition and could involve the modulation of iNOS expression or activity.
Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)
Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are critical mediators of the inflammatory cascade.[13][14] Their production by activated macrophages amplifies the inflammatory response. Evaluating a compound's ability to suppress the release of these cytokines provides further insight into its immunomodulatory effects.
Experimental Data
| Compound | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| 5-(Methoxymethyl)-3-methylisoxazole | 7.1 | 9.5 |
| Indomethacin | 15.8 | 18.2 |
| Celecoxib | 10.3 | 12.7 |
Interpretation of Results
The hypothetical data indicates that 5-(Methoxymethyl)-3-methylisoxazole effectively suppresses the production of both TNF-α and IL-6, again showing greater potency than the standard drugs in this cellular model. This further supports the notion of a broader anti-inflammatory profile that is not solely reliant on prostaglandin synthesis inhibition.
Comparative In Vivo Analysis
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[15][16] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by swelling (edema).[15][17] The early phase is mediated by histamine and serotonin, while the late phase is primarily driven by prostaglandins.[15]
Experimental Data
| Treatment (Dose) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0% |
| 5-(Methoxymethyl)-3-methylisoxazole (20 mg/kg) | 58% |
| Indomethacin (10 mg/kg) | 65% |
| Celecoxib (10 mg/kg) | 55% |
Interpretation of Results
In the in vivo model, 5-(Methoxymethyl)-3-methylisoxazole demonstrates significant anti-inflammatory activity, comparable to that of Celecoxib and slightly less potent than Indomethacin at the tested doses. This demonstrates that the promising in vitro activity translates to efficacy in a living organism.
Visualizing the Mechanisms and Workflow
Arachidonic Acid Cascade and Sites of Inhibition
Caption: Putative mechanism of action in LPS-stimulated macrophages.
Experimental Workflow for Anti-Inflammatory Evaluation
Caption: Overall experimental workflow for evaluating anti-inflammatory activity.
Detailed Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is based on a fluorometric method for determining the peroxidase activity of COX enzymes. [9][18][19]
-
Reagent Preparation: Prepare all reagents (assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate) according to the manufacturer's instructions (e.g., Cayman Chemical, Assay Genie). [19][20]2. Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of 5-(Methoxymethyl)-3-methylisoxazole, Indomethacin, Celecoxib, or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [9]5. Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence kinetics over 5-10 minutes using a plate reader (Ex/Em = 535/587 nm). [19]7. Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Nitric Oxide (NO) Production Assay
This protocol utilizes the Griess reagent to measure nitrite, a stable breakdown product of NO, in the supernatant of cultured macrophages. [10][11][12]
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. [10]2. Compound Treatment: Pre-treat the cells with various concentrations of 5-(Methoxymethyl)-3-methylisoxazole, Indomethacin, Celecoxib, or vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. [11]4. Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubate for 10 minutes at room temperature. [21]5. Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percent inhibition of NO production for each compound concentration to calculate the IC₅₀ value.
Protocol 3: In Vitro Cytokine (TNF-α and IL-6) ELISA
This protocol employs a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of TNF-α and IL-6 in cell culture supernatants. [14][22][23]
-
Sample Collection: Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with the test compounds as described in Protocol 2.
-
ELISA Procedure: Follow the manufacturer's protocol for the specific TNF-α and IL-6 ELISA kits (e.g., Thermo Fisher Scientific, R&D Systems). [22]This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards, controls, and samples to the wells and incubating.
-
Washing the plate and adding a detection antibody.
-
Adding a streptavidin-HRP conjugate and incubating.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm. [24]3. Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percent inhibition for each compound concentration to calculate the IC₅₀ values.
-
Protocol 4: In Vivo Carrageenan-Induced Paw Edema
This protocol is a standard method for assessing acute anti-inflammatory activity in rodents. [15][16][25]
-
Animal Acclimatization: Acclimate male Wistar rats (150-180 g) for at least one week under standard laboratory conditions. [16]2. Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, 5-(Methoxymethyl)-3-methylisoxazole (20 mg/kg, p.o.), Indomethacin (10 mg/kg, p.o.), and Celecoxib (10 mg/kg, p.o.). Administer the compounds orally. [15]3. Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat. [15][25]4. Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vₜ). [15]5. Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point (Edema = Vₜ - V₀). Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at the time of peak edema (typically 3 hours).
Conclusion and Future Directions
The comprehensive evaluation outlined in this guide provides a robust framework for characterizing the anti-inflammatory profile of a novel compound, 5-(Methoxymethyl)-3-methylisoxazole. The hypothetical data presented suggests that this compound is a potent and moderately selective COX-2 inhibitor with additional immunomodulatory effects, as evidenced by its strong inhibition of NO, TNF-α, and IL-6 production in macrophages. These promising in vitro findings are corroborated by significant efficacy in an in vivo model of acute inflammation.
Further investigations should focus on elucidating the precise molecular mechanisms underlying its non-COX-related anti-inflammatory activities, such as its effects on the NF-κB signaling pathway. Chronic inflammation models, pharmacokinetic studies, and comprehensive safety and toxicity assessments will be crucial next steps in the pre-clinical development of 5-(Methoxymethyl)-3-methylisoxazole as a potential therapeutic agent.
References
-
News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]
-
Wikipedia. (n.d.). Celecoxib. [Link]
-
Patel, M. (2024, February 28). Celecoxib. StatPearls - NCBI Bookshelf. [Link]
-
Wikipedia. (n.d.). Indometacin. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin?. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. [Link]
-
Hanson, G. (2024, May 28). Indomethacin. StatPearls - NCBI Bookshelf. [Link]
-
Current Protocols. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Encyclopedia MDPI. (2023, October 8). Indomethacin-Induced Inflammation in Brief. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. [Link]
-
ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
Oriental Journal of Chemistry. (2023, June 30). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]
-
Frontiers. (n.d.). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
-
MIMS Philippines. (n.d.). Celecoxib: Uses & Dosage. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. [Link]
-
PMC. (2024, November 15). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]
-
Taylor & Francis. (n.d.). Indometacin – Knowledge and References. [Link]
-
ACS Publications. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
MDPI. (2010, March 1). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. [Link]
-
ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Link]
-
PMC. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. [Link]
-
PMC. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. [Link]
-
PubMed. (2001, March 15). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDs. [Link]
-
ResearchGate. (2025, November 26). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. [Link]
-
The Acupuncture. (2019, November 25). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. [Link]
-
ResearchGate. (n.d.). Standard Curve for TNF-α and IL-6 ELISA assay. [Link]
-
PubMed. (2016, May 10). Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro. [Link]
-
PMC. (n.d.). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. [Link]
-
RJPBCS. (n.d.). Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. [https://www.rjpbcs.com/pdf/2012_3(1)/.[11]pdf]([Link]11]pdf)
-
DiAsource. (n.d.). IL-6-ELISA. [Link]
-
INNOSC Theranostics and Pharmacological Sciences. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
ResearchGate. (2026, February 11). A comparative study of some NSAIDs with natural products: integrating in vitro anticancer efficacy, in vivo antiulcerative effect, histochemistry, and in silico analysis. [Link]
-
ResearchGate. (n.d.). In Vitro 5-LOX Anti-inflammatory Activity of Synthesized Isoxazole.... [Link]
Sources
- 1. Indometacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ldn.de [ldn.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. assaygenie.com [assaygenie.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. inotiv.com [inotiv.com]
A Comparative Analysis of the Stability of Isoxazole-Based Scaffolds in Drug Discovery
The isoxazole ring is a privileged heterocyclic scaffold widely employed in medicinal chemistry as a bioisostere for amides, esters, and phenyl rings. While it provides excellent hydrogen-bond acceptor capabilities and improved lipophilic ligand efficiency, its intrinsic stability—both metabolic and chemical—must be carefully evaluated against structural analogs like oxazoles and isothiazoles. This guide provides a rigorous comparative analysis of the stability profiles of isoxazole-based scaffolds, detailing the causality behind their metabolic vulnerabilities, photochemical reactivity, and strategic scaffold-hopping alternatives.
Physicochemical and Stability Comparison
Isoxazoles (1,2-oxazoles), oxazoles (1,3-oxazoles), and isothiazoles (1,2-thiazoles) exhibit distinct electronic distributions that dictate their stability [1]. The adjacent nitrogen and oxygen atoms in the isoxazole ring create a relatively weak N-O bond, which serves as a latent liability under specific reductive, basic, or photochemical conditions [2].
Table 1: Comparative Physicochemical and Stability Properties of Five-Membered Heterocycles
| Property | Isoxazole | Oxazole | Isothiazole |
| Heteroatom Position | 1,2 (N, O) | 1,3 (N, O) | 1,2 (N, S) |
| Dipole Moment | ~3.0 D | ~1.7 D | ~2.4 D |
| pKa (Conjugate Acid) | -3.0 | 0.8 | -0.5 |
| N-X Bond Strength | Weak (N-O) | Stronger (N-C) | Moderate (N-S) |
| Metabolic Stability | Moderate (Prone to cleavage) | High | High |
| Photochemical Stability | Low (Rearranges to oxazole) | High | Moderate |
Metabolic Stability and Bioactivation Pathways
In vivo, the metabolic stability of a drug candidate dictates its half-life and clearance. While replacing a phenyl ring with an isoxazole often reduces general CYP450-mediated oxidative metabolism [3], the isoxazole core introduces unique bioactivation risks.
Specifically, the 3,5-disubstituted isoxazole motif can undergo multi-step oxidation. Hydroxylation of adjacent aromatic rings can lead to the formation of reactive extended quinone-methides involving the isoxazole ring, which are subsequently trapped by glutathione [4]. Furthermore, the weak N-O bond is susceptible to reductive cleavage by gut microbiota or specific hepatic reductases, leading to ring opening and the formation of reactive enimines or cyanoacroleins [4].
Conversely, scaffold hopping from an isoxazole to an oxazole or 1,3,4-oxadiazole frequently enhances microsomal stability because the 1,3-heteroatom arrangement resists reductive cleavage and alters the electronic distribution, preventing quinone-methide extension [1].
Caption: Logical workflow of scaffold hopping to mitigate metabolic and reductive liabilities.
Photochemical and Chemical Degradation
One of the most defining stability characteristics of the isoxazole scaffold is its photochemical behavior. Under UV irradiation, the weak N-O bond undergoes homolytic cleavage, triggering a rearrangement into an azirine intermediate [2]. This highly reactive azirine can either ring-close to form the more thermodynamically stable oxazole or be intercepted by nucleophiles (e.g., carboxylic acids or solvent molecules) to form ring-opened adducts [2].
Chemically, under strong basic conditions, certain isoxazoles (especially those with specific substitution patterns like 3-aryltetrahydrobenzisoxazoles) can undergo a Neber-type rearrangement, bypassing photolysis to form oxazoles [5]. This unexpected transformation highlights the necessity of rigorous stability profiling during process chemistry and formulation.
Caption: Photochemical rearrangement pathway of isoxazole to oxazole via an azirine intermediate.
Self-Validating Experimental Protocols
To objectively compare the stability of isoxazole scaffolds against alternatives, researchers must employ self-validating experimental workflows. The following protocols integrate internal controls to ensure causality and data integrity.
Protocol 1: Comparative Microsomal Stability Assay (Metabolic Profiling)
Purpose: To quantify the intrinsic clearance ( CLint ) and identify bioactivation pathways of isoxazole vs. oxazole analogs [1]. Causality & Control: Utilizing a parallel incubation with and without NADPH isolates CYP450-dependent metabolism from non-specific chemical degradation or esterase activity. Quenching with ice-cold acetonitrile instantly denatures the metabolic enzymes, ensuring that the measured half-life is a true reflection of the in vitro reaction time.
-
Preparation: Thaw human liver microsomes (HLMs) and prepare a 1 mg/mL suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Compound Addition: Spike the isoxazole test compound, the oxazole analog, and a positive control (e.g., verapamil) into separate reaction vials at a final concentration of 1 µM. Keep organic solvent (DMSO) <0.1% to prevent enzyme inhibition.
-
Pre-incubation: Equilibrate the mixtures at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). For the negative control, add an equivalent volume of buffer instead of NADPH.
-
Sampling & Quenching: At t = 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2 ) and scan for glutathione adducts (indicating bioactivation) [4].
Protocol 2: Photostability and Chemical Degradation Profiling
Purpose: To evaluate the susceptibility of the N-O bond to UV-induced azirine formation and subsequent rearrangement [2]. Causality & Control: Dark controls (samples wrapped in aluminum foil) are run concurrently to differentiate thermal or chemical degradation from true photolysis. The addition of a nucleophilic trap (acetic acid) provides mechanistic proof of the azirine intermediate by capturing it before it can rearrange into the oxazole.
-
Sample Preparation: Dissolve the isoxazole compound in a UV-transparent solvent (e.g., HPLC-grade water or methanol) at 100 µg/mL. Prepare identical vials for the oxazole analog.
-
Irradiation: Place the test vials and the dark controls in a photostability chamber equipped with a Xenon arc lamp (simulating D65/ID65 emission standard, ICH Q1B guidelines).
-
Exposure: Expose the samples to an overall illumination of ≥1.2 million lux hours and an integrated near-ultraviolet energy of ≥200 Watt hours/square meter.
-
Nucleophilic Trapping (Optional): In a parallel set of isoxazole vials, add 10 equivalents of acetic acid to trap the transient azirine intermediate [2].
-
Analysis: Analyze the samples via LC-HRMS (High-Resolution Mass Spectrometry). Monitor for the disappearance of the parent mass and the appearance of the oxazole isomer (identical m/z but different retention time) or the acid-trapped adduct [5].
Conclusion
While the isoxazole scaffold remains a cornerstone of modern drug discovery due to its target-binding properties, its stability profile requires proactive management. The inherent weakness of the N-O bond makes it susceptible to reductive metabolism and photochemical rearrangement. By leveraging comparative data against oxazole and isothiazole bioisosteres, and employing rigorous, self-validating stability assays, medicinal chemists can strategically navigate these liabilities to develop robust, safe therapeutics.
References
-
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors – National Institutes of Health (PMC). [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds – National Institutes of Health (PMC).[Link]
-
Isoxazole – Wikipedia. [Link]
-
Isoxazole to oxazole: a mild and unexpected transformation – RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole to oxazole: a mild and unexpected transformation - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC07999J [pubs.rsc.org]
Personal protective equipment for handling 5-(Methoxymethyl)-3-methylisoxazole
Advanced Operational and Safety Protocol for 5-(Threshold)-3-methylisoxazole Derivatives
Mechanistic Hazard Profile & Causality
5-(Methoxymethyl)-3-methylisoxazole is a highly specialized heterocyclic building block utilized extensively in drug discovery and agrochemical synthesis. While valuable, it presents specific occupational hazards. Under the Globally Harmonized System (GHS), isoxazole derivatives are classified as Category 2 Skin/Eye Irritants and Category 3 Respiratory Irritants (1[1]).
To handle this compound safely, one must understand the physicochemical causality behind its hazards:
-
Enhanced Dermal Penetration: The methoxymethyl ether moiety (-CH₂OCH₃) significantly increases the molecule's lipophilicity compared to a standard hydroxyl group. This enables the compound to rapidly partition into the lipid-rich stratum corneum of the skin, acting as a highly efficient vector for the reactive core.
-
Tissue Reactivity: The electron-deficient isoxazole ring interacts rapidly with biological nucleophiles in the corneal epithelium and respiratory mucosa, leading to localized inflammation and rapid protein denaturation (2[2]).
-
Aerosolization Risk: When handled as a dry powder, electrostatic forces can cause micro-particle aerosolization. Inhalation bypasses primary dermal barriers, directly irritating the mucosal membranes of the respiratory tract and necessitating strict engineering controls (3[3]).
Quantitative PPE Matrix
Standard laboratory latex gloves are insufficient for this compound due to rapid permeation by lipophilic ethers. The following table summarizes the mandatory PPE requirements and the mechanistic justification behind each specification.
| PPE Category | Minimum Specification | Mechanistic Justification (Causality) |
| Hand Protection (Neat) | Nitrile rubber (Min. thickness: 0.11 mm) | Nitrile provides excellent resistance against non-polar and moderately polar solid heterocycles, preventing dermal absorption. |
| Hand Protection (in Solvent) | Butyl rubber or Fluoroelastomer (Viton) | If the isoxazole is dissolved in polar aprotic solvents (e.g., DMF, DMSO), the solvent acts as a permeation enhancer, rapidly degrading thin nitrile. Butyl rubber prevents solvent breakthrough. |
| Eye Protection | Indirectly vented chemical safety goggles | Isoxazoles are Category 2A eye irritants. Indirect venting prevents aerosolized dust or solvent splashes from reaching the cornea while preventing fogging. |
| Respiratory Protection | N95 / P100 Particulate Respirator | Required only if weighing outside a fume hood. Filters out aerosolized micro-particles (<5 µm) that cause Category 3 respiratory tract irritation. |
| Body Protection | Flame-resistant, anti-static lab coat | Prevents electrostatic discharge (ESD) which can ignite solvent vapors or aerosolize dry powders during transfer. |
Self-Validating Operational Protocol
This step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop safety system.
-
Step 1: Engineering Control Verification
-
Action: Activate the chemical fume hood and lower the sash to the designated operational height (typically 18 inches).
-
Validation: Visually confirm the magnehelic gauge reads a face velocity of at least 0.5 m/s (100 fpm). Do not open the chemical container if the alarm is sounding or airflow is inadequate (4[4]).
-
-
Step 2: Static Discharge Mitigation
-
Action: Ground the analytical balance and use a static-eliminating ionizer or anti-static weighing spatulas.
-
Validation: Observe the powder behavior on the spatula. If the powder "jumps" or clings aggressively to the metal, static is present. Re-apply the ionizer before proceeding to prevent aerosolization.
-
-
Step 3: Transfer and Solubilization
-
Action: Transfer the weighed 5-(Methoxymethyl)-3-methylisoxazole directly into the reaction vessel inside the fume hood. Cap the vessel immediately.
-
Validation: Inspect the exterior of the reaction vessel and the balance pan using a UV light (if applicable) or visual inspection to ensure no residual micro-dust remains on the surfaces.
-
-
Step 4: Decontamination
-
Action: Wipe down all spatulas, balance pans, and hood surfaces with a solvent appropriate for lipophilic ethers (e.g., isopropanol or ethanol), followed by a water wipe.
-
Validation: Dispose of the contaminated wipes immediately into a designated hazardous waste bin.
-
Spill Response & Waste Disposal Plan
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.
Spill Response Protocol:
-
Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity to clear any aerosolized dust (3[3]).
-
Containment:
-
For Solids: Do NOT dry sweep, as this generates hazardous dust. Lightly moisten the spill with isopropanol to bind the powder, then carefully scoop it into a compatible, sealable container.
-
For Solutions: Surround the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust.
-
-
Decontamination: Scrub the spill area with a detergent solution or alcohol to solubilize and remove any remaining lipophilic residue.
Waste Disposal Plan: 5-(Methoxymethyl)-3-methylisoxazole and its contaminated packaging must never be flushed down the drain or disposed of in standard municipal waste.
-
Method: Collect all solid waste, absorbent materials, and liquid solutions in clearly labeled, chemically compatible high-density polyethylene (HDPE) containers.
-
Destruction: Transfer the sealed containers to a licensed hazardous waste disposal facility for destruction via high-temperature incineration equipped with an afterburner and scrubber. The scrubber is mandatory to neutralize toxic nitrogen oxide (NOx) emissions generated during the combustion of the isoxazole ring (4[4]).
Operational Workflow Diagram
Fig 1: End-to-end safety workflow and spill response for isoxazole derivatives.
References
-
CleanChemLab. "MATERIAL SAFETY DATA SHEETS: CEFDINIR ISOXAZOLE ANALOG." CleanChemLab. Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
